Methamidophos
Description
Properties
IUPAC Name |
[amino(methylsulfanyl)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVPIKMPCQWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO2PS | |
| Record name | METHAMIDOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHAMIDOPHOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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DSSTOX Substance ID |
DTXSID6024177 | |
| Record name | Methamidophos | |
| Source | EPA DSSTox | |
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Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methamidophos is a crystalline solid, technical product is off-white with a pungent odor. Used as an insecticide on a number of vegetables and on cotton. (EPA, 1998), Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2], COLOURLESS CRYSTALS. | |
| Record name | METHAMIDOPHOS | |
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Boiling Point |
Decomposes (EPA, 1998), Decomposes on heating without boiling | |
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Solubility |
Soluble in aliphatic chlorinated hydrocarbons, alcohols; slightly soluble in ether., Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5, Readily sol in n-hexane, dichloromethane, 2-propanol, toluene, Miscible in water, Solubility in water: good | |
| Record name | METHAMIDOPHOS | |
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Density |
1.31 at 112.1 °F (EPA, 1998) - Denser than water; will sink, 1.27 g/cu cm at 20 °C, Relative density (water = 1): 1.3 | |
| Record name | METHAMIDOPHOS | |
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Vapor Pressure |
0.0003 mmHg at 86 °F (EPA, 1998), 0.000035 [mmHg], 4.7 mPa (3.5X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.002 | |
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Color/Form |
Colorless crystals, Crystals from ether | |
CAS No. |
10265-92-6, 115182-35-9 | |
| Record name | METHAMIDOPHOS | |
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| Record name | Methamidophos | |
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| Record name | Methamidophos [ANSI:BSI:ISO] | |
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| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/methamidophos-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
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| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHAMIDOPHOS | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z083FM94W | |
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| Record name | METHAMIDOPHOS | |
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| Record name | (±)-Methamidophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031803 | |
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Melting Point |
112 °F (EPA, 1998), 44.9 °C, MP: 20-25 °C /Technical/, Melting point: 39-41 °C., 44 °C | |
| Record name | METHAMIDOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5057 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHAMIDOPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1593 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHAMIDOPHOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0176 | |
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Foundational & Exploratory
The Neurotoxicological Profile of Methamidophos in Non-Target Organisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos, a highly toxic organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of chewing and sucking pests.[1] Its systemic, contact, and stomach action make it effective; however, its high toxicity extends to non-target organisms, posing significant environmental and health risks. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound on various non-target species, including mammals, birds, fish, and invertebrates. The document delves into the primary mechanism of action, acetylcholinesterase inhibition, and explores subsequent downstream effects such as oxidative stress, apoptosis, and behavioral alterations. Detailed experimental protocols and quantitative toxicological data are presented to serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.
Core Neurotoxic Mechanism: Acetylcholinesterase Inhibition
The primary mechanism of this compound-induced neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in the overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[2] This cholinergic crisis manifests in a range of symptoms from tremors and convulsions to respiratory distress and ultimately, death.
Quantitative Toxicity Data
The acute toxicity of this compound varies significantly across different non-target species. The following tables summarize key quantitative data for mammals, birds, fish, and aquatic invertebrates.
Table 1: Mammalian Toxicity of this compound
| Species | Route | Parameter | Value (mg/kg bw) | Reference |
| Rat (male) | Oral | LD50 | 21 | [1] |
| Rat (female) | Oral | LD50 | 16 | [1] |
| Rabbit | Oral | LD50 | 10-30 | [1] |
| Guinea Pig | Oral | LD50 | 30-50 | [1] |
| Rat | Dermal | LD50 | 50 | [1] |
| Rabbit | Dermal | LD50 | 118 | [1] |
| Rat | Inhalation | LC50 | 9 | [1] |
| Mouse | Inhalation | LC50 | 19 | [1] |
Table 2: Avian Toxicity of this compound
| Species | Route | Parameter | Value (mg/kg bw) | Reference |
| Bobwhite Quail | Oral | LD50 | 8-11 | [1] |
| Dark-eyed Junco | Oral | LD50 | 8 | [3] |
| Mallard Duck | Oral | LD50 | 29.5 | [4] |
| Japanese Quail | Oral | LD50 | 8-50 | [5] |
| Hen | Oral | LD50 | 8-50 | [5] |
Table 3: Aquatic Toxicity of this compound
| Species | Test Duration | Parameter | Value (mg/L) | Reference |
| Rainbow Trout | 96-hour | LC50 | 25-51 | [1] |
| Goldfish | 96-hour | LC50 | 100 | [1] |
| Carp | 96-hour | LC50 | 100 | [1] |
| Guppy | 96-hour | LC50 | 46 | [1] |
| Channa punctata | 48-hour | LC50 | 25.32 | [6] |
| Channa punctata | 72-hour | LC50 | 16.62 | [6] |
| Channa punctata | 96-hour | LC50 | 8.58 | [6] |
| Daphnia magna | 48-hour | EC50 | 0.27 | [5] |
| Larval Crustaceans | 96-hour | LC50 | 0.00000022 | [1] |
| Sheepshead minnow | 96-hour | LC50 | 32.74 | [7] |
Table 4: Acetylcholinesterase Inhibition by this compound
| Organism/Tissue | Parameter | Value | Reference |
| Rat Diaphragm Muscle | IC50 | ~20 µM | [2] |
| Rat Brain Homogenate | IC50 | ~20 µM | [2] |
| Rat Hippocampal Homogenate | IC50 | ~20 µM | [2] |
| Frog Muscle Homogenate | IC50 | >300 µM | [2] |
| Hen Brain (S)-(-)-methamidophos | IC50 | ~0.34 mM | [8] |
| Hen Brain (R)-(+)-methamidophos | IC50 | ~2.3 mM | [8] |
| Human Erythrocytes (S)-(-)-methamidophos | IC50 | ~1.5 mM | [8] |
| Human Erythrocytes (R)-(+)-methamidophos | IC50 | ~0.55 mM | [8] |
Secondary Neurotoxic Effects: Oxidative Stress and Apoptosis
Beyond direct AChE inhibition, this compound exposure induces a cascade of secondary neurotoxic effects, primarily mediated by oxidative stress and subsequent apoptosis.
Oxidative Stress
This compound has been shown to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress in neuronal cells. This imbalance between the production of ROS and the cell's ability to detoxify these reactive products results in damage to lipids, proteins, and DNA.
Apoptosis
Oxidative stress is a key trigger for apoptosis, or programmed cell death. This compound-induced apoptosis has been observed in various cell types, including neurons. This process is often mediated by the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of a cascade of caspases, particularly caspase-3, which is a key executioner caspase.
Neurobehavioral Effects
Exposure to this compound, even at sublethal doses, can lead to significant alterations in the behavior of non-target organisms. These changes are a direct consequence of the underlying neurochemical disruptions.
-
Mammals: Studies in rodents have demonstrated that this compound can induce anxiety, and depressive-like behaviors, and impair learning and memory.[9] For instance, repeated exposure has been shown to induce aggressive behavior in socially isolated mice.[10]
-
Fish: In zebrafish larvae, exposure to environmentally relevant concentrations of this compound has been shown to decrease locomotor activity and impair the escape response to mechanical stimulation.
-
Invertebrates: Honey bees exposed to this compound exhibit reduced foraging activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.[11][12][13]
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
Tissue homogenate (e.g., brain, muscle) containing AChE
-
This compound solutions of varying concentrations
Procedure:
-
Preparation of Reagents: Prepare working solutions of phosphate buffer, DTNB, and ATCI.
-
Assay Setup:
-
To each well of a 96-well plate, add phosphate buffer and DTNB solution.
-
Add the tissue homogenate to each well.
-
Add different concentrations of this compound to the test wells and a vehicle control to the control wells.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation: Add ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
Oxidative Stress Assays
Principle: Intracellular ROS levels can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[14][15][16] DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Fluorescence microplate reader or flow cytometer
-
Cell culture (e.g., neuronal cells)
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
This compound solutions
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of this compound for a specific duration.
-
Staining: Wash the cells with PBS and then incubate with DCFH-DA solution in the dark.
-
Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the increase in fluorescence in this compound-treated cells relative to control cells.
Principle: Lipid peroxidation, a marker of oxidative damage to cell membranes, can be assessed by measuring the levels of malondialdehyde (MDA). The thiobarbituric acid reactive substances (TBARS) assay is commonly used, where MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.[17][18][19]
Materials:
-
Spectrophotometer
-
Tissue homogenate
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer containing BHT.
-
Reaction: Add TCA to the homogenate to precipitate proteins, and then centrifuge. To the supernatant, add TBA reagent and incubate at high temperature (e.g., 95°C) for a specified time.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
Data Analysis: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Apoptosis Assay (Caspase-3 Activity)
Principle: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using a colorimetric or fluorometric assay.[20][21][22][23][24] The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
Materials:
-
Spectrophotometer or fluorometer
-
Cell lysate
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer
Procedure:
-
Cell Lysis: Prepare cell lysates from control and this compound-treated cells.
-
Assay Reaction: In a microplate, combine the cell lysate with the caspase-3 substrate in the assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).
-
Data Analysis: Quantify the increase in caspase-3 activity in treated cells compared to control cells.
Neurobehavioral Assessment Protocols
Principle: The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. The apparatus is a large, open arena, and the animal's movements are tracked.
Procedure:
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Habituation: Allow the animal to acclimate to the testing room.
-
Testing: Place the animal in the center of the arena and record its activity for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety)
-
Rearing frequency (a measure of exploratory behavior)
-
Principle: This test evaluates social behavior and aggression. In the context of this compound, it has been used to assess induced aggression in mice.[10]
Procedure:
-
Housing: Individually house male mice for a period to induce territorial aggression.
-
Encounter: Introduce a non-aggressive "intruder" mouse into the resident's cage.
-
Observation: Record the latency to the first attack, the number of attacks, and the duration of aggressive behaviors over a set time period.
Conclusion
This compound exerts its primary neurotoxic effect through the potent and irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis in non-target organisms. This initial insult triggers a cascade of secondary neurotoxic events, including oxidative stress and apoptosis, which contribute to neuronal damage and cell death. The culmination of these molecular and cellular disruptions manifests as significant behavioral abnormalities, impacting the survival and fitness of exposed wildlife. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the neurotoxicological profile of this compound and other organophosphate pesticides, aiding in the development of more targeted and effective risk assessment strategies and potential therapeutic interventions.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of acephate and this compound to dark-eyed juncos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [fao.org]
- 6. ijbbku.com [ijbbku.com]
- 7. epa.gov [epa.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 18. plant-stress.weebly.com [plant-stress.weebly.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bosterbio.com [bosterbio.com]
- 22. mpbio.com [mpbio.com]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. media.cellsignal.com [media.cellsignal.com]
Environmental Fate and Degradation of Methamidophos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos, a highly effective organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of chewing and sucking insects. However, its high toxicity and potential for environmental contamination have raised significant concerns. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound. It details the processes of hydrolysis, photolysis, and microbial degradation, outlining the key metabolites and transformation products. This document synthesizes quantitative data on its persistence in various environmental compartments and provides detailed experimental protocols for its analysis, offering a valuable resource for researchers and professionals in environmental science and drug development.
Introduction
This compound (O,S-dimethyl phosphoramidothioate) is a systemic and residual insecticide and acaricide.[1] Its high solubility in water contributes to its potential for leaching into groundwater, while its persistence in various environmental matrices necessitates a thorough understanding of its degradation kinetics and pathways.[2] This guide explores the chemical and biological transformations that govern the environmental persistence and fate of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in determining its environmental transport and partitioning.
| Property | Value | Reference |
| Molecular Formula | C2H8NO2PS | [3] |
| Molecular Weight | 141.1 g/mol | [3] |
| Water Solubility | >200 g/L (20 °C) | [4] |
| Vapor Pressure | 3.5 x 10-5 mm Hg (25 °C) | [3] |
| log Kow (Octanol-Water Partition Coefficient) | -0.8 | [3] |
| Henry's Law Constant | 8.7 x 10-10 atm-m3/mol | [3] |
Degradation Pathways
The environmental degradation of this compound occurs through three primary mechanisms: hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, light intensity, and microbial populations.
Hydrolysis
Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH.[5] Under acidic conditions (pH 2), the primary cleavage occurs at the P-N bond.[6] In alkaline conditions (pH 9), hydrolysis is more rapid, with a half-life of approximately 3 days.[5] The degradation proceeds through the cleavage of the P-S and P-O bonds.[6]
Photodegradation
Photodegradation, or photolysis, involves the breakdown of this compound by sunlight. In aqueous solutions, the presence of photosensitizers such as titanium dioxide (TiO2) can significantly accelerate this process.[7][8] Under UV irradiation in the presence of nano-TiO2, up to 95% of this compound can be degraded within 4 hours.[7][8] The photodegradation pathway involves the cleavage of P-S, P-N, and P-O bonds, leading to a variety of intermediate products before eventual mineralization.[7]
Microbial Degradation
Microbial degradation is a crucial process for the detoxification of this compound in soil and water. Several bacterial and fungal species have been identified that can utilize this compound as a source of carbon, nitrogen, and phosphorus.[9] One of the key initial steps in the microbial degradation pathway is the cleavage of the P-N bond by amidase enzymes.[9] This is followed by further enzymatic hydrolysis of the P-S and P-O bonds, ultimately leading to the formation of phosphoric acid.[9]
Below is a DOT script for a graph illustrating the microbial degradation pathway of this compound.
Microbial degradation pathway of this compound.
Environmental Persistence
The persistence of this compound in the environment is quantified by its half-life (t1/2), which is the time required for its concentration to decrease by half. The half-life of this compound varies significantly depending on the environmental compartment and prevailing conditions.
Persistence in Soil
In soil, the degradation of this compound is primarily driven by microbial activity. Its half-life in aerobic soils can range from 1.9 to 12 days, depending on the soil type.[5] For example, the half-life is approximately 1.9 days in silt, 4.8 days in loam, and 6.1 days in sand.[5]
Persistence in Water
The persistence of this compound in water is strongly influenced by pH and the presence of sunlight. The hydrolysis half-life is 309 days at pH 5, 27 days at pH 7, and 3 days at pH 9.[5] Photodegradation can significantly reduce its persistence, with a reported half-life of 90 days in water at pH 5 in the presence of sunlight.[5]
Persistence in Air
In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals.[3] The estimated atmospheric half-life for this reaction is about 12 hours.[3]
Table 2: Half-life of this compound in Various Environmental Compartments
| Environment | Condition | Half-life | Reference(s) |
| Soil | Aerobic, Silt | 1.9 days | [5] |
| Aerobic, Loam | 4.8 days | [5] | |
| Aerobic, Sand | 6.1 days | [5] | |
| Aerobic, Sandy Loam | 10-12 days | [5] | |
| Water | pH 5 | 309 days | [5] |
| pH 7 | 27 days | [5] | |
| pH 9 | 3 days | [5] | |
| pH 5, with sunlight | 90 days | [5] | |
| Air | Atmospheric conditions | ~12 hours | [3] |
| Vegetation | Tomato fruit | 4.8-5.1 days | [5] |
| Tomato leaves | 5.5-5.9 days | [5] |
Experimental Protocols
Accurate determination of this compound and its degradation products in environmental samples requires robust analytical methods. The following sections detail common experimental protocols.
Sample Preparation and Extraction
A general workflow for the extraction and cleanup of this compound from environmental samples is depicted below.
General workflow for sample preparation.
5.1.1 Extraction from Soil and Vegetables:
A common method for extracting this compound from solid matrices like soil and vegetables is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]
-
Homogenize 10-15 g of the sample.
-
Add an appropriate volume of acetonitrile (with or without acetic acid) and internal standards.[10]
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[10]
-
Shake or vortex vigorously for 1 minute and then centrifuge.[10]
-
The resulting supernatant is used for cleanup.[10]
5.1.2 Extraction from Water:
Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating this compound from water samples.[11]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.[12]
-
Pass the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent, such as methylene (B1212753) chloride or a mixture of methanol and ethyl acetate.[11][12]
Analytical Determination
5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of this compound.
-
Column: A common choice is a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[13]
-
Injector: A splitless or pulsed splitless injection is typically used at a temperature of around 250 °C.[13]
-
Oven Temperature Program: A typical program might start at 80 °C, ramp to 170 °C at 20 °C/min, and then to 310 °C at 20 °C/min, holding for a few minutes.[13]
-
Mass Spectrometer: Electron impact (EI) ionization is commonly used. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem MS (MS/MS) provides high selectivity and sensitivity.[13]
5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is particularly well-suited for the analysis of polar compounds like this compound.[14]
-
Column: A reversed-phase C18 column is frequently used.[15]
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is employed.[3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[14]
-
Mass Spectrometer: Operated in MRM mode for high sensitivity and specificity. Common transitions for this compound are m/z 142 -> 94 and 142 -> 125.[4]
Degradation Studies
5.3.1 Hydrolysis Study Protocol:
-
Prepare buffer solutions at different pH values (e.g., 4, 7, and 9).
-
Spike the buffer solutions with a known concentration of this compound.
-
Incubate the solutions at a constant temperature in the dark.
-
At specific time intervals, collect aliquots and analyze the concentration of this compound using an appropriate analytical method (e.g., LC-MS/MS).
-
Determine the rate constant and half-life of hydrolysis at each pH.
5.3.2 Photodegradation Study Protocol:
-
Prepare an aqueous solution of this compound of a known concentration.
-
If investigating catalyzed photodegradation, add a photocatalyst like TiO2.[7]
-
Expose the solution to a light source with a specific wavelength (e.g., UV-A or simulated sunlight).[16]
-
At selected time points, withdraw samples and measure the concentration of this compound.
-
Analyze the degradation products using techniques like GC-MS or LC-MS/MS to elucidate the degradation pathway.
5.3.3 Microbial Degradation Study Protocol:
-
Isolate potential this compound-degrading microorganisms from contaminated soil or water using enrichment culture techniques with this compound as the sole carbon or nitrogen source.
-
Prepare a mineral salts medium and inoculate with the isolated microbial strain.
-
Add a known concentration of this compound to the culture.
-
Incubate under controlled conditions (temperature, pH, aeration).
-
Monitor the degradation of this compound and the formation of metabolites over time using analytical methods.
Conclusion
The environmental fate of this compound is a complex interplay of abiotic and biotic degradation processes. Its persistence is highly variable and dependent on specific environmental conditions. Hydrolysis is significant, especially under alkaline conditions, while photodegradation can be an important removal mechanism in surface waters. Microbial degradation plays a crucial role in the dissipation of this compound in soil. A thorough understanding of these degradation pathways and the factors that influence them is essential for assessing the environmental risks associated with the use of this insecticide and for developing effective remediation strategies. The detailed experimental protocols provided in this guide offer a foundation for further research in this critical area.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. coresta.org [coresta.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways [frontiersin.org]
- 8. Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pesticide Half-life [npic.orst.edu]
- 10. hpst.cz [hpst.cz]
- 11. tandfonline.com [tandfonline.com]
- 12. [PDF] Photo-Degradation of this compound (An Insecticide) in Water Using Dye-Modified Nano-Crystalline TiO2 Supported onto Activated Carbon Surfaces | Semantic Scholar [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. epa.gov [epa.gov]
- 15. agilent.com [agilent.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Methamidophos: Chemical Properties and Analysis
Disclaimer: Methamidophos is a highly toxic and regulated organophosphate insecticide. Its synthesis requires specialized equipment and stringent safety protocols. Due to its hazardous nature and to promote chemical safety, this document will not provide detailed, step-by-step synthesis protocols. The information is intended for academic, research, and safety purposes for professionals in controlled laboratory settings.
Chemical and Physical Properties
This compound, with the IUPAC name O,S-dimethyl phosphoramidothioate, is a broad-spectrum systemic insecticide and acaricide.[1][2][3][4] It is a potent neurotoxin classified as a Class Ib (highly hazardous) pesticide by the World Health Organization.[1] It is also known to be a breakdown product of the insecticide acephate.[5][6]
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | O,S-dimethyl phosphoramidothioate[3][4][5] |
| CAS Number | 10265-92-6[3][4][5] |
| Molecular Formula | C₂H₈NO₂PS[1][3][5] |
| Molecular Weight | 141.13 g/mol [1][5][7] |
| Appearance | Colorless to off-white crystalline solid with a pungent, mercaptan-like odor[2][5][6] |
| Melting Point | 44.5 °C (112.1 °F)[2][6][7] |
| Boiling Point | Thermally unstable; decomposes on heating[2][3][7] |
| Density | 1.27 - 1.31 g/cm³ at 20 °C[5][7][8] |
| Vapor Pressure | 4.7 mPa (3.5 x 10⁻⁵ mmHg) at 25 °C[2][5] |
| Water Solubility | Highly soluble; >200 g/L at 20 °C[2][3] |
| Log P (Octanol/Water) | -0.8 to -0.9[2][5][9] |
| Stability | Stable at pH 3-8; hydrolyzed in strong acids and alkalis[2][3][5] |
Overview of Synthesis Routes
The commercial synthesis of this compound involves multi-step chemical reactions that require careful control of conditions. The primary routes generally start from phosphorus-based precursors. While specific industrial protocols are proprietary and hazardous, the general chemical transformations are understood.
One common approach involves the reaction of dimethyl phosphorochloridothioate with ammonia (B1221849) or a related amine derivative to introduce the amidothioate group.[9] Another documented method involves the methylation of O,S-dimethyl phosphoramidothioate's corresponding amide precursor using a methylating agent like dimethyl sulfate (B86663) under controlled pH conditions.[10] These processes require strict temperature regulation and the use of specific solvents to ensure high purity and yield, followed by purification steps like distillation or crystallization.[9]
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, the primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][6][9] AChE is critical for nervous system function, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.
By irreversibly binding to the active site of AChE, this compound prevents the hydrolysis of ACh.[1][11] This leads to an accumulation of acetylcholine in the synapse, causing continuous and excessive stimulation of cholinergic receptors.[1][11] The resulting overstimulation of the nervous system leads to neurotoxicity, characterized by symptoms such as muscle spasms, paralysis, and ultimately, death in target pests and non-target organisms.[2][5]
Experimental Protocol: Residue Analysis in Food Samples
For researchers, detecting and quantifying this compound residues in environmental or food matrices is a critical task. The following is a generalized protocol based on common analytical chemistry methods, such as Gas Chromatography (GC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][12][13][14][15]
Objective
To extract, identify, and quantify this compound residues from a vegetable sample using liquid-liquid extraction and analysis by Gas Chromatography with a Flame Photometric Detector (GC-FPD).
Materials and Reagents
-
This compound analytical standard
-
Homogenizer/blender
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Solvents: Acetone (B3395972), Chloroform (B151607), Petroleum Ether (pesticide residue grade)
-
Anhydrous sodium sulfate
-
GC-FPD system
-
Sample: 10g of homogenized vegetable (e.g., broccoli, tomato)
Procedure
-
Sample Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of acetone and homogenize for 2-3 minutes.[13]
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Decant the supernatant (acetone extract) into a round-bottom flask.
-
Repeat the extraction process on the solid residue and combine the supernatants.
-
-
Solvent Removal and Aqueous Partitioning:
-
Concentrate the acetone extract using a rotary evaporator until the acetone is removed, leaving an aqueous solution.[13]
-
Transfer the aqueous solution to a separatory funnel.
-
Add 15 mL of petroleum ether and shake vigorously for 1 minute to remove non-polar interferences. Discard the upper petroleum ether layer.[13]
-
Add approximately 5 g of sodium sulfate to the aqueous layer to aid in partitioning.[13]
-
-
Liquid-Liquid Extraction:
-
Add 20 mL of chloroform to the separatory funnel and shake for 2 minutes.[13]
-
Allow the layers to separate and collect the lower chloroform layer.
-
Repeat the chloroform extraction twice more, combining all chloroform extracts.
-
-
Concentration and Reconstitution:
-
Pass the combined chloroform extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.[13]
-
Reconstitute the final residue in 1 mL of a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) for GC analysis.[13]
-
-
GC-FPD Analysis:
-
Inject 1-2 µL of the reconstituted sample extract into the GC-FPD system.
-
Analyze using a column and temperature program suitable for organophosphate pesticide analysis. The Flame Photometric Detector should be operated in phosphorus mode.
-
Quantify the this compound concentration by comparing the peak area from the sample to a calibration curve prepared from the analytical standard.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound [fao.org]
- 3. coresta.org [coresta.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound (Ref: ENT 27396) [sitem.herts.ac.uk]
- 10. CN1070194A - Process for synthesizing this compound - Google Patents [patents.google.com]
- 11. This compound | High-Purity Reference Standard [benchchem.com]
- 12. fao.org [fao.org]
- 13. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Method for determination of acephate, this compound, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Bioaccumulation and Biomagnification of Methamidophos in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methamidophos, a highly toxic organophosphate insecticide, has been a subject of environmental concern due to its potential impacts on non-target organisms. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of this compound in ecosystems. Despite its high acute toxicity, the available scientific evidence suggests that this compound has a low potential for bioaccumulation and does not significantly biomagnify through food webs. This is primarily attributed to its high water solubility and relatively rapid degradation in the environment and metabolism in organisms. This document synthesizes available quantitative data, details experimental protocols for its detection, and visualizes the key toxicological pathways.
Introduction
This compound is a systemic insecticide and acaricide with both contact and stomach action, effective against a broad range of chewing and sucking insects.[1] Its primary mode of action is the irreversible inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals.[1][2] The widespread use of this compound in agriculture has raised concerns about its environmental fate and its potential to accumulate in living organisms, thereby posing a risk to ecosystem health. This guide aims to provide a detailed technical overview of the current understanding of this compound's bioaccumulation and biomagnification potential.
Physicochemical Properties and Environmental Fate
The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by high water solubility and a low octanol-water partition coefficient (log K_ow_), which indicates a low propensity to partition into fatty tissues of organisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioaccumulation |
| Water Solubility | > 200 g/L at 20°C | High water solubility favors partitioning into the aqueous phase over biological tissues, reducing the potential for bioconcentration. |
| log K_ow_ (Octanol-Water Partition Coefficient) | -0.8 | A negative log K_ow_ indicates that this compound is hydrophilic and has a very low affinity for lipids, which are the primary storage sites for many persistent organic pollutants. This significantly limits its bioaccumulation potential. |
| Half-life in Soil | 1.9 to 12 days (aerobic) | The relatively short half-life in soil suggests that this compound does not persist long enough for significant uptake by soil organisms.[1] |
| Half-life in Water | 3 to 309 days (pH dependent) | While degradation is slower in acidic water, the overall persistence is moderate, reducing the long-term exposure of aquatic organisms.[1] |
Due to its properties, it is generally expected that this compound would not bioaccumulate.[3]
Bioaccumulation and Bioconcentration
Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. Bioconcentration, a component of bioaccumulation, specifically refers to the uptake from water. These processes are quantified by the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF), respectively.
Quantitative Data
Despite extensive research on the toxicity of this compound, there is a notable scarcity of comprehensive field studies providing quantitative data on its concentration across different trophic levels in specific ecosystems. However, some laboratory studies and general assessments provide insights into its low bioaccumulation potential.
One source indicates that bioconcentration factors of less than 2 have been determined for several aquatic organisms, including Micropterus salmoides (Largemouth Bass), Daphnia magna (a water flea), and marine diatoms. A BCF value below 2,000, and especially one this low, suggests a substance is not bioaccumulative.
Table 2: this compound Residue Levels in Environmental and Biological Samples (Hypothetical Data for Illustrative Purposes)
| Trophic Level | Sample Type | This compound Concentration (µg/kg or µg/L) | Reference |
| Abiotic | Water | 0.1 - 1.5 | Fictional Study A |
| Abiotic | Sediment | < 0.5 | Fictional Study A |
| Producer | Algae | 0.8 | Fictional Study A |
| Primary Consumer | Zooplankton (Daphnia magna) | 1.2 | Fictional Study A |
| Secondary Consumer | Small Fish (Gambusia affinis) | 1.5 | Fictional Study A |
| Tertiary Consumer | Larger Fish (Micropterus salmoides) | 1.3 | Fictional Study A |
Note: This table is for illustrative purposes to demonstrate how such data would be presented. Currently, no single study with such a comprehensive dataset for this compound was found in the search results.
The general scientific consensus, based on its chemical properties, is that this compound is unlikely to accumulate to high concentrations in organisms.
Biomagnification and Trophic Transfer
Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is characteristic of persistent, lipophilic compounds. Given this compound's hydrophilic nature and rapid metabolism, significant biomagnification is not expected. Instead, a process of trophic dilution (or biodilution) may occur, where the concentration of the substance decreases as it moves up the food chain.
Experimental Protocols
Accurate quantification of this compound in environmental and biological samples is critical for assessing its bioaccumulation potential. The most common analytical techniques are Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
Protocol for Fish Tissue:
-
Homogenization: Homogenize a representative sample of the fish tissue (e.g., 10 g).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer to a microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). PSA removes polar interferences, and C18 removes lipids.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Analytical Methods
Table 3: Typical GC-MS/MS and LC-MS/MS Parameters for this compound Analysis
| Parameter | GC-MS/MS | LC-MS/MS |
| Column | Capillary column suitable for polar compounds (e.g., DB-624, DB-WAX) | C18 or HILIC column |
| Injection Mode | Pulsed splitless | - |
| Oven Program | Ramped temperature program (e.g., initial 60°C, ramp to 250°C) | Isocratic or gradient elution with a mobile phase of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) formate. |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 142 | 142 |
| Product Ions (m/z) | 94, 125 | 94, 125 |
Signaling Pathways of Toxicity
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE). However, recent studies have highlighted other potential signaling pathways that may be affected, contributing to its overall toxicity.
Acetylcholinesterase Inhibition
This compound phosphorylates the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. This results in continuous stimulation of cholinergic receptors, leading to neurotoxicity.
Oxidative Stress
Exposure to this compound has been shown to induce oxidative stress in various organisms. This involves the overproduction of reactive oxygen species (ROS) and a subsequent imbalance in the cellular antioxidant defense system.[4][5]
Disruption of Calcium Homeostasis
Recent evidence suggests that organophosphates, including this compound, can disrupt intracellular calcium (Ca²⁺) homeostasis.[6][7] This can occur through the modulation of voltage-gated calcium channels, leading to an influx of Ca²⁺ and subsequent activation of various downstream signaling pathways that can contribute to neurotoxicity and cell death.[6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Aldicarb, Carbofuran and this compound in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mefloquine-induced disruption of calcium homeostasis in mammalian cells is similar to that induced by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cytotoxicity and oxidative stress in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
A Technical Guide to the Sublethal Effects of Methamidophos on Vertebrate and Invertebrate Species
Introduction
Methamidophos (O,S-dimethyl phosphoramidothioate) is a highly toxic organophosphate (OP) insecticide and acaricide used to control a broad spectrum of chewing and sucking pests on various crops.[1][2] As a systemic pesticide, it is absorbed and translocated throughout the plant, making it effective against hidden pests.[1] However, its high acute toxicity and non-specific mode of action pose significant risks to non-target organisms, including vertebrates and invertebrates.[1][2] While lethal effects are a primary concern, sublethal concentrations—those that do not cause immediate death—can induce a range of deleterious physiological, biochemical, and behavioral changes that compromise organismal health, reproductive success, and population viability.[3][4][5] This guide provides an in-depth technical overview of the sublethal effects of this compound, focusing on its mechanisms of action, impacts on diverse species, and the experimental protocols used for assessment.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal mode of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][6][7] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors in the central and peripheral nervous systems.[8] This disruption of normal nerve impulse transmission results in a state of hyperstimulation, manifesting as a range of neurotoxic effects.[4][6] The inhibition is a result of the phosphorylation of a serine residue at the active site of the AChE enzyme.[9]
// Pathway "Nerve_Impulse" -> "ACh_Vesicle" [label="Triggers release"]; "ACh_Vesicle" -> "ACh" [label="Exocytosis"]; "ACh" -> "ACh_Receptor" [label="Binds to"]; "ACh_Receptor" -> "Response";
// Normal Function "ACh" -> "AChE" [label="Hydrolyzed by", style=dashed, color="#34A853"]; "AChE" -> "Choline_Acetate" [label="Produces", style=dashed, color="#34A853"];
// Inhibition by this compound "this compound" -> "AChE" [label="Inhibits (Phosphorylates)", color="#EA4335", style=bold, arrowhead=tee]; } . Caption: Cholinergic synapse disruption by this compound.
Secondary Mechanism: Oxidative Stress
Beyond AChE inhibition, a growing body of evidence indicates that this compound and other organophosphates induce oxidative stress.[10][11][12] This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems.[11] Pesticide-induced oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which contributes to cytotoxicity and can impair mitochondrial function.[11][12][13]
// Pathway "this compound" -> "Mitochondria" [label="Induces"]; "Mitochondria" -> "ROS" [label="Leads to"]; "ROS" -> "Oxidative_Stress" [label="Overwhelms"]; "Antioxidants" -> "ROS" [label="Depleted by", color="#EA4335", style=bold, arrowhead=tee]; "Oxidative_Stress" -> "Cell_Damage"; "Cell_Damage" -> "Lipid_Peroxidation"; "Cell_Damage" -> "Protein_Oxidation"; "Cell_Damage" -> "DNA_Damage"; "Cell_Damage" -> "Apoptosis"; } . Caption: this compound-induced oxidative stress pathway.
Sublethal Effects on Invertebrate Species
Invertebrates, particularly beneficial insects like honeybees and aquatic crustaceans, are highly susceptible to this compound.[1] Sublethal exposure can disrupt critical behaviors and physiological processes.
Key Effects:
-
Neurotoxicity: Behavioral alterations such as uncoordinated swimming, hyperactivity, and spasms are observed in crustaceans like the white shrimp (Litopenaeus vannamei).[8] In honeybees, sublethal doses can impair foraging activity for extended periods.[2]
-
Enzyme Inhibition: Significant inhibition of AChE activity is a primary biomarker of exposure.[8]
-
Behavioral Changes: Even at non-lethal levels, organophosphates can act as repellents and affect feeding, orientation, and reproduction in beneficial insects.[5]
Table 1: Summary of Sublethal Effects of this compound on Invertebrates
| Species | Endpoint | Concentration | Exposure Duration | Observed Effect | Reference |
| White Shrimp (Litopenaeus vannamei) | Behavior | 0.66 - 1.35 mg/L | 24 hours | Uncoordinated swimming, hyperactivity, spasms | [8] |
| White Shrimp (Litopenaeus vannamei) | AChE Activity | 0.66 - 1.35 mg/L | 24 hours | Significant inhibition of AChE | [8] |
| Honeybee (Apis mellifera) | Foraging Behavior | Not specified | Field application | Severe reduction in foraging activity | [2] |
Sublethal Effects on Vertebrate Species
Vertebrates, including fish, amphibians, birds, and mammals, exhibit a wide range of sublethal responses to this compound exposure. These effects span from biochemical alterations to systemic and reproductive toxicity.
Key Effects:
-
Neurotoxicity: In fish, sublethal exposure leads to behavioral changes like erratic swimming, increased aggression, and lethargy.[3][14][15] For rats, it can impair cardiovascular reflexes.[16]
-
Genotoxicity: this compound has demonstrated mutagenic potential, inducing chromosomal aberrations and increasing micronucleus frequency in rats.[2][17]
-
Reproductive Toxicity: In male mice, exposure is associated with decreased sperm motility and morphology, reduced seminal vesicle weight, and altered hormone levels (decreased testosterone, increased progesterone).[18][19] These effects can lead to a decreased number of live fetuses and increased resorptions in mated females.[18] Short- and long-term exposure has been shown to impair spermatogenesis.[20]
-
Biochemical Alterations: Sublethal exposure in fish can alter hematological parameters and levels of key biomolecules like proteins and glycogen.[14][21]
Table 2: Summary of Sublethal Effects of this compound on Vertebrates
| Species | Endpoint | Concentration/Dose | Exposure Duration | Observed Effect | Reference |
| Zebrafish (Danio rerio) | Behavior | 7 µg/L | 28 days | Altered swimming, increased aggression, stress behaviors | [3] |
| Rat (Rattus norvegicus) | Cardiovascular Reflexes | 8 mg/kg (i.p.) | Single dose | Attenuation of bradycardic component of reflexes | [16] |
| Rat (Rattus norvegicus) | Genotoxicity | 2.5 and 5 mg/kg (oral) | 90 days | Dose-related increase in micronucleus frequency and chromosomal aberrations | [17] |
| Mouse (Mus musculus) | Reproductive Toxicity | 2 and 3 mg/kg/day (oral) | 4 weeks | Decreased sperm motility and morphology; decreased live fetuses | [18] |
| Mouse (Mus musculus) | Hormonal Levels | 0.002 mg/kg/day | 15 days | Decreased plasma testosterone; increased progesterone | [19] |
| Mouse (Mus musculus) | Spermatogenesis | 0.004 mg/kg | 15 and 50 days | Decrease in epididymal weight and impairment of spermatogenesis | [20] |
Experimental Protocols
Accurate assessment of sublethal toxicity relies on standardized and sensitive experimental protocols. Below are methodologies for two key assays.
1. Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay is a primary tool for diagnosing exposure to organophosphate pesticides.
-
Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (ATC), into thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.
-
Methodology:
-
Tissue Preparation: Brain or muscle tissue from the exposed organism is homogenized in a cold phosphate (B84403) buffer (pH 7.2-8.0) and centrifuged to obtain a supernatant containing the enzyme.
-
Protein Quantification: The total protein content of the supernatant is determined using a method like the Bradford assay to normalize enzyme activity.
-
Reaction Mixture: In a microplate well or cuvette, the tissue supernatant is mixed with a solution of DTNB in phosphate buffer.
-
Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Measurement: The change in absorbance is recorded over time using a spectrophotometer.
-
Calculation: AChE activity is calculated and expressed as nmol of substrate hydrolyzed per minute per milligram of protein. A significant reduction in activity compared to a control group indicates inhibition.
-
2. Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual cells.
-
Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed with detergent and high salt to remove membranes and proteins, leaving the DNA as a nucleoid. The slide then undergoes electrophoresis. Damaged DNA fragments migrate away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Isolation: A single-cell suspension is obtained from target tissues (e.g., blood, liver, gills) of exposed and control animals.
-
Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding & Electrophoresis: Slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to an electric field.
-
Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: Slides are viewed under a fluorescence microscope. The comets are scored using image analysis software, which quantifies parameters like tail length, percent DNA in the tail, and tail moment. An increase in these parameters indicates genotoxicity.
-
// Nodes "Acclimation" [label="Organism\nAcclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Exposure" [label="Sublethal this compound\nExposure (Dose-Response)", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Control" [label="Control Group\n(No Exposure)", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Observation" [label="Endpoint Assessment", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Behavioral" [label="Behavioral Assays\n(e.g., swimming, feeding)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Biochemical" [label="Biochemical Assays\n(e.g., AChE, Oxidative Stress)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Genotoxicity" [label="Genotoxicity Assays\n(e.g., Comet, Micronucleus)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reproductive" [label="Reproductive Toxicity\n(e.g., Sperm analysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Analysis" [label="Data Analysis &\nStatistical Comparison", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Conclusion" [label="Conclusion on\nSublethal Effects", style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges "Acclimation" -> "Exposure"; "Acclimation" -> "Control"; "Exposure" -> "Observation"; "Control" -> "Observation"; "Observation" -> "Behavioral"; "Observation" -> "Biochemical"; "Observation" -> "Genotoxicity"; "Observation" -> "Reproductive"; {"Behavioral", "Biochemical", "Genotoxicity", "Reproductive"} -> "Analysis"; "Analysis" -> "Conclusion"; } . Caption: General workflow for sublethal toxicity assessment.
This compound poses a significant sublethal threat to a wide array of non-target vertebrate and invertebrate species. The primary mechanism of toxicity, AChE inhibition, is complemented by secondary effects such as the induction of oxidative stress, leading to a cascade of adverse outcomes. These include neurobehavioral deficits, genotoxicity, and severe reproductive impairments. The data clearly indicate that even at concentrations not immediately lethal, this compound can disrupt critical biological functions, potentially leading to population declines and ecosystem imbalance. This underscores the importance of continued research and stringent regulation to mitigate the environmental impact of this and other highly toxic organophosphate pesticides.
References
- 1. This compound (Ref: ENT 27396) [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. ENY-511/IN881: Insecticides and Wildlife [edis.ifas.ufl.edu]
- 5. posagroecologia.ufv.br [posagroecologia.ufv.br]
- 6. This compound [fao.org]
- 7. Organophosphate - Wikipedia [en.wikipedia.org]
- 8. sinv.uan.edu.mx [sinv.uan.edu.mx]
- 9. Frontiers | Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways [frontiersin.org]
- 10. This compound induces cytotoxicity and oxidative stress in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative stress and mitochondrial dysfunction in organophosphate pesticide-induced neurotoxicity and its amelioration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vigyanvarta.in [vigyanvarta.in]
- 15. researchgate.net [researchgate.net]
- 16. Acute exposure to the insecticide O,S-dimethyl phosphoramidothioate (this compound) leads to impairment of cardiovascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytogenetic and genotoxic effects of the insecticides, imidacloprid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Association of this compound and sleep loss on reproductive toxicity of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Short- and long-term exposure to this compound impairs spermatogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
The History and Technical Profile of Methamidophos: An Organophosphate Insecticide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos, an organophosphate insecticide, has a significant history in agricultural pest control, marked by its high efficacy and systemic properties. First patented in the late 1960s, it became a widely used agent against a broad spectrum of chewing and sucking insects on major crops.[1] However, its high acute toxicity to non-target organisms, including humans, has led to increased scrutiny and regulatory restrictions in many countries. This technical guide provides a comprehensive overview of the history, chemical and physical properties, synthesis, mode of action, metabolism, and analytical methods for the detection of this compound. Detailed experimental protocols for its synthesis, the assessment of its primary mode of action through acetylcholinesterase inhibition, and its detection in vegetable matrices are provided to support further research and understanding of this potent agrochemical.
Introduction: A Historical Perspective
The development of organophosphate insecticides dates back to the 1930s with the work of Gerhard Schrader.[2] This class of compounds offered a more effective alternative to the arsenic-based pesticides prevalent at the time.[2] Following World War II, organophosphates like parathion (B1678463) and malathion (B1675926) were commercialized.[2] this compound, chemically known as O,S-dimethyl phosphoramidothioate, was developed and patented by Bayer and Chevron in the late 1960s.[1] It is a systemic insecticide and acaricide with both contact and stomach action, effective against a wide range of pests including aphids, leafhoppers, and caterpillars on crops such as cotton, potatoes, and various vegetables.[1][3][4]
This compound is also known as a primary metabolite of the insecticide acephate, from which it is formed by N-deacylation.[5][6][7][8] This metabolic conversion is a critical consideration in toxicological assessments, as this compound is significantly more toxic than its parent compound, acephate.[7] Due to its high acute toxicity, this compound is classified as a Class Ib (highly hazardous) pesticide by the World Health Organization (WHO).[4][9] Concerns over human and environmental health have led to stringent regulations and bans in numerous regions, including the European Union and voluntary cancellations in the United States.[4]
Chemical and Physical Properties
This compound is a colorless crystalline solid in its pure form, while the technical product often appears as yellowish to colorless crystals with a pungent odor.[5][9] It is highly soluble in water and alcohols but has low solubility in petroleum ether.[9]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | O,S-dimethyl phosphoramidothioate | [1] |
| CAS Number | 10265-92-6 | [1][3] |
| Molecular Formula | C2H8NO2PS | [1][9] |
| Molecular Weight | 141.13 g/mol | [4][5] |
| Melting Point | 44.5 °C (pure) | [4][9] |
| Boiling Point | Decomposes on heating | [9] |
| Vapor Pressure | 4.7 mPa (25°C) | [9] |
| Water Solubility | > 200 g/L at 20°C | [1][9] |
| Log P (octanol-water) | -0.8 | [9] |
| Stability | Stable at pH 3-8; hydrolyzes in acids and alkalis | [5][9] |
Synthesis of this compound
The commercial synthesis of this compound can be achieved through various routes. A common method involves the reaction of O,O-dimethyl phosphorochloridothioate with ammonia. Another approach starts with the amination of thiophosphoryl chloride. The following diagram illustrates a general synthesis pathway.
Detailed Experimental Protocol for Synthesis
The following protocol is a composite based on patented synthesis methods and provides a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
O,O-dimethyl phosphorochloridothioate
-
Ammonia (aqueous solution)
-
Sodium hydroxide
-
Dimethyl sulfate
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.
Procedure:
-
Salt Formation:
-
In a four-neck round-bottom flask, dissolve O,O-dimethyl phosphorochloridothioate (1 mole equivalent) in toluene.
-
While stirring, slowly add a 40% aqueous solution of sodium hydroxide (1.05-1.2 mole equivalents) to the flask, maintaining the temperature between 25-40°C.[10]
-
Continue stirring at 38-40°C for 1 hour.[10]
-
Stop stirring and allow the layers to separate. Remove the upper toluene layer.[10]
-
-
Methylation:
-
To the remaining aqueous layer, add methanol.[10]
-
Slowly add dimethyl sulfate (1.05-1.2 mole equivalents) while maintaining the temperature between 35-40°C.[10]
-
After the addition is complete, continue stirring for 1.5-2 hours at 50-60°C.[5]
-
Monitor the reaction by a suitable chromatographic technique (e.g., GC or LC) until the starting material is consumed.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol by distillation under reduced pressure.[10]
-
Extract the aqueous residue with dichloromethane multiple times.[10]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane.
-
Mode of Action: Acetylcholinesterase Inhibition
The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][5][9] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating the nerve impulse.
The inhibition of AChE by this compound leads to the accumulation of ACh at the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to symptoms such as muscle spasms, paralysis, and ultimately death in insects and other organisms.[5] The inhibition is considered irreversible as this compound forms a stable, covalent bond with the serine residue in the active site of AChE.[10]
Detailed Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining AChE activity and its inhibition by this compound, based on the Ellman's assay.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound standard solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.[9]
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.[9]
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[9]
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL just before use. Keep on ice.[9]
-
This compound Solutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) to determine the IC50 value.
-
-
Assay in 96-Well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for this compound.[9]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.[9]
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.[9]
-
-
Initiation of Reaction:
-
To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[9] For the blank, add 10 µL of deionized water.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Metabolism and Environmental Fate
This compound is rapidly absorbed in mammals through ingestion, inhalation, and skin contact.[9] It is primarily metabolized and excreted in the urine.[11] The biotransformation in mammals generally leads to metabolites that are considered toxicologically insignificant.[9] However, the bioactivation of this compound to a more potent AChE inhibitor has been suggested, potentially through N-hydroxylation.[12][13]
In the environment, the persistence of this compound is dependent on factors such as pH and sunlight. Its half-life in soil is relatively short, ranging from a few days to about two weeks.[9][11] In water, its degradation is pH-dependent, being more rapid in alkaline conditions.[11][14] Due to its high water solubility, there is a potential for groundwater contamination, although its rapid degradation can mitigate this risk. Bioaccumulation is not expected to be significant due to its low octanol-water partition coefficient.[9]
Table 2: Environmental Fate of this compound
| Medium | Half-life | Conditions | Reference(s) |
| Soil | 1.9 - 12 days | Aerobic conditions, varies with soil type | [11] |
| Water | 309 days | pH 5.0 | [11][14] |
| 27 days | pH 7.0 | [11][14] | |
| 3 days | pH 9.0 | [11][14] | |
| Vegetation | 4.8 - 5.9 days | Tomato plants (fruit and leaves) | [11] |
Toxicity Profile
This compound is highly toxic to mammals, birds, and bees through oral, dermal, and inhalation routes of exposure.[3][11] Symptoms of acute poisoning are characteristic of organophosphate toxicity and include excessive salivation, sweating, muscle tremors, and respiratory distress.[9][15]
Table 3: Acute Toxicity of this compound (LD50/LC50 Values)
| Species | Route | LD50/LC50 | Reference(s) |
| Rat (male) | Oral | 21 mg/kg | [11][14] |
| Rat (female) | Oral | 16 mg/kg | [11][14] |
| Rat | Dermal | 50 mg/kg | [11] |
| Rabbit | Dermal | 118 mg/kg | [11] |
| Rat | Inhalation (4h) | 9 mg/kg | [11] |
| Bobwhite Quail | Oral | 8-11 mg/kg | [11] |
| Rainbow Trout | 96h LC50 | 25-51 mg/L | [11] |
| Daphnia | 48h EC50 | 0.27 mg/L | [15] |
Analytical Methods for Detection
The detection and quantification of this compound residues in environmental and biological samples are crucial for monitoring and risk assessment. The most common analytical techniques are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[16]
Detailed Experimental Protocol for GC-MS Analysis of this compound in Vegetables (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
Materials:
-
Homogenized vegetable sample
-
Acetonitrile (with 1% acetic acid)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Extraction:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbents (PSA is used to remove organic acids, C18 for nonpolar interferences, and magnesium sulfate to remove residual water).
-
Shake the dSPE tube for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
-
-
GC-MS Analysis:
-
Transfer the final extract into an autosampler vial for GC-MS analysis.
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 150°C at 25°C/min, and then to 280°C at 10°C/min, hold for 5 minutes.[17]
-
-
MS Conditions (example):
-
Ion Source Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For this compound, characteristic ions would be monitored.
-
-
Conclusion
This compound has played a significant role in agriculture as a potent and effective insecticide. Its history is intertwined with the broader development of organophosphate pesticides, showcasing both their benefits in pest management and their inherent risks to non-target species. A thorough understanding of its chemical properties, synthesis, and particularly its mode of action as a potent acetylcholinesterase inhibitor, is crucial for researchers in toxicology, environmental science, and drug development. The detailed protocols provided in this guide offer a practical resource for further investigation into the properties and impacts of this compound. As regulatory pressures continue to mount on highly hazardous pesticides, continued research into their mechanisms of action and environmental fate remains a critical endeavor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. broadpharm.com [broadpharm.com]
- 4. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. mt.com [mt.com]
- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN1070194A - Process for synthesizing this compound - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Oxidative bioactivation of this compound insecticide: synthesis of N-hydroxythis compound (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. hpst.cz [hpst.cz]
- 16. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Methamidophos and its Impact on Soil Microbial Communities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methamidophos, a highly effective organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of pests. However, its application has raised significant environmental concerns due to its non-target effects, particularly on the intricate and vital soil microbial communities. This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between this compound and soil microorganisms. It synthesizes quantitative data on its impact on microbial biomass and community structure, details key experimental protocols for studying these effects, and visually represents the known biodegradation pathway and logical relationships of its impact. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are investigating the ecotoxicology of pesticides and developing strategies for soil health remediation.
Chemical Profile of this compound
This compound (O,S-dimethyl phosphoramidothioate) is a systemic and residual insecticide and acaricide. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death.[1][2] This mechanism, however, is not specific to insects and can affect a wide range of organisms, including soil microfauna and, to varying degrees, microbial enzymatic processes.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₂H₈NO₂PS |
| Molar Mass | 141.13 g/mol |
| Appearance | Colorless crystals |
| Water Solubility | Highly soluble |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor |
Impact on Soil Microbial Biomass and Community Structure
The introduction of this compound into the soil ecosystem triggers a cascade of effects on the microbial inhabitants, influencing their overall biomass, community composition, and functional diversity.
Microbial Biomass
Studies have shown that this compound application can lead to a significant reduction in total soil microbial biomass carbon (Cmic). The extent of this reduction is often dose-dependent. For instance, both low and high levels of this compound application have been reported to decrease microbial biomass C by 41–83% compared to control soils.[3][4] However, the response can be complex, with some studies noting that while the overall microbial biomass decreases, certain tolerant or opportunistic microbial populations may increase.[3][4]
Community Composition
This compound does not affect all microorganisms uniformly. Research indicates a differential impact on bacterial and fungal populations. High inputs of this compound have been observed to significantly reduce fungal biomass while concurrently increasing the biomass of Gram-negative bacteria.[5] Gram-positive bacteria, in some cases, show no significant effects.[5] This selective pressure can lead to a shift in the fungal-to-bacterial ratio, a key indicator of soil health. Furthermore, the genetic diversity of the bacterial community has been shown to decrease under this compound stress.[5]
Functional Diversity
Paradoxically, while reducing overall biomass, this compound can sometimes lead to an increase in the functional diversity of the soil microbial community.[3][4] This is often attributed to the enrichment of bacteria capable of metabolizing the pesticide.[3][4] Studies have demonstrated a significant increase in the colony-forming units (CFU) of this compound-metabolizing bacteria, with increases of 86.1% and 188.9% at low and high application levels, respectively.[3][4] However, the overall impact on crucial soil functions like nutrient cycling can be negative. For example, repeated applications of this compound have been shown to inhibit dehydrogenase activity, a key indicator of overall microbial activity.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various soil microbial parameters as reported in the scientific literature.
Table 1: Impact of this compound on Soil Microbial Biomass Carbon (Cmic)
| Treatment | Change in Cmic vs. Control | Reference |
| Low Application | -41% to -83% | [3][4] |
| High Application | -41% to -83% | [3][4] |
Table 2: Impact of this compound on Microbial Populations
| Microbial Group | Effect | Magnitude of Change | Reference |
| Total Fungi | Decrease | Significant reduction in biomass | [5] |
| Gram-negative Bacteria | Increase | Significant increase in biomass | [5] |
| Gram-positive Bacteria | No significant effect | - | [5] |
| This compound-metabolizing Bacteria (CFU) | Increase | +86.1% (low application) | [3][4] |
| This compound-metabolizing Bacteria (CFU) | Increase | +188.9% (high application) | [3][4] |
Table 3: Impact of this compound on Soil Respiration
| Treatment | Effect on Respiration Activity | Reference |
| Low and High Application | Significantly higher than control | [3][4] |
| Repeated Application | Generally weak effects, slight stimulation | [6] |
Biodegradation of this compound
Certain soil microorganisms have evolved the capacity to utilize this compound as a source of carbon, nitrogen, and phosphorus, leading to its biodegradation. The bacterium Hyphomicrobium sp. MAP-1, isolated from this compound-contaminated soil, is a notable example.[7]
The biochemical pathway for this compound degradation by Hyphomicrobium sp. MAP-1 involves a series of enzymatic reactions:
-
P-N Bond Cleavage: The initial step is the cleavage of the P-N bond of this compound, which forms O,S-dimethyl hydrogen thiophosphate and ammonia (B1221849) (NH₃).
-
Hydrolysis: The O,S-dimethyl hydrogen thiophosphate intermediate can then be hydrolyzed at two different positions:
-
P-O Bond Hydrolysis: This releases a methoxy (B1213986) group (-OCH₃) and forms S-methyl dihydrogen thiophosphate.
-
P-S Bond Hydrolysis: This releases a methylthio group (-SCH₃) and forms methyl dihydrogen phosphate (B84403).
-
-
Final Transformation: Both S-methyl dihydrogen thiophosphate and methyl dihydrogen phosphate are likely further transformed into phosphoric acid.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on soil microbial communities.
Soil Microbial Biomass Carbon (Chloroform Fumigation-Extraction Method)
This method is a widely used technique to estimate the carbon content of the soil microbial biomass.
Principle: The chloroform (B151607) fumigation-extraction (CFE) method is based on the principle that chloroform vapor lyses microbial cells, releasing their cellular components into the soil matrix. The amount of extractable organic carbon is measured in both fumigated and non-fumigated soil samples. The difference in extractable carbon between the two samples is used to calculate the microbial biomass carbon.
Protocol:
-
Sample Preparation:
-
Collect fresh soil samples and remove any large roots or stones.
-
Adjust the moisture content of the soil to 40-50% of its water-holding capacity and pre-incubate for 7-10 days at 25°C to allow the microbial community to stabilize.
-
-
Fumigation:
-
Place a subsample of the pre-incubated soil (e.g., 25g) in a beaker inside a desiccator.
-
In the same desiccator, place a beaker containing ethanol-free chloroform and anti-bumping granules.
-
Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark at 25°C for 24 hours.
-
After incubation, remove the chloroform and repeatedly evacuate the desiccator to remove any residual chloroform vapor from the soil.
-
-
Extraction:
-
Transfer the fumigated soil to an extraction flask.
-
Simultaneously, take an equivalent subsample of the non-fumigated pre-incubated soil and place it in a separate extraction flask.
-
Add an extractant solution (e.g., 0.5 M K₂SO₄) to both flasks at a specific soil-to-extractant ratio (e.g., 1:4 w/v).
-
Shake the flasks on a rotary shaker for a specified time (e.g., 30 minutes).
-
Filter the soil suspension to obtain a clear extract.
-
-
Analysis:
-
Determine the organic carbon concentration in the extracts from both the fumigated and non-fumigated samples using a total organic carbon (TOC) analyzer.
-
-
Calculation:
-
Microbial Biomass C = (C in fumigated extract - C in non-fumigated extract) / kEC
-
Where kEC is a proportionality factor, typically assumed to be 0.45.
-
Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis is a powerful tool for characterizing the structure of the viable microbial community in soil.
Principle: Phospholipids (B1166683) are essential components of microbial cell membranes and degrade rapidly upon cell death. Different microbial groups have distinct PLFA profiles. By extracting and quantifying these fatty acids, it is possible to estimate the total microbial biomass and the relative abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).
Protocol:
-
Lipid Extraction:
-
Freeze-dry a soil sample.
-
Extract total lipids from the soil using a one-phase solvent system (e.g., chloroform:methanol:phosphate buffer).
-
Separate the phases by adding chloroform and water, and collect the organic (chloroform) phase containing the lipids.
-
-
Fractionation:
-
Pass the lipid extract through a solid-phase extraction (SPE) column (e.g., silica (B1680970) gel).
-
Elute different lipid classes with solvents of increasing polarity. Neutral lipids are eluted first, followed by glycolipids, and finally phospholipids are eluted with methanol.
-
-
Methylation:
-
Subject the phospholipid fraction to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).
-
-
Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
-
Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
-
-
Data Interpretation:
-
Use specific PLFAs as biomarkers for different microbial groups (e.g., i- and anteiso-branched fatty acids for Gram-positive bacteria; monounsaturated and cyclopropane (B1198618) fatty acids for Gram-negative bacteria; polyunsaturated fatty acids for fungi).
-
Calculate the total microbial biomass from the total concentration of PLFAs.
-
Determine the relative abundance of different microbial groups and calculate ratios such as the fungal-to-bacterial ratio.
-
Denaturing Gradient Gel Electrophoresis (DGGE)
DGGE is a molecular fingerprinting technique used to profile the genetic diversity of microbial communities.
Principle: DGGE separates PCR-amplified DNA fragments of the same length based on their sequence differences. As the DNA fragments migrate through a polyacrylamide gel containing a gradient of denaturants (e.g., urea (B33335) and formamide), they begin to melt at different points according to their GC content and sequence. This partial melting causes the DNA to slow down or stop, resulting in a banding pattern where each band represents a different DNA sequence.
Protocol:
-
DNA Extraction:
-
Extract total DNA from the soil sample using a commercial kit or a standard protocol.
-
-
PCR Amplification:
-
Amplify a specific gene region (e.g., 16S rRNA gene for bacteria, 18S or ITS region for fungi) using universal or group-specific primers.
-
One of the primers should have a GC-clamp (a 40-50 bp GC-rich sequence) at its 5' end to prevent complete denaturation of the DNA fragment.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel with a linear gradient of denaturants.
-
Load the PCR products onto the gel.
-
Run the electrophoresis at a constant voltage and temperature (e.g., 60°C) for a specified duration.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent dye (e.g., SYBR Green I) and visualize the banding pattern under UV light.
-
Analyze the DGGE profile by comparing the number and intensity of the bands between different samples.
-
Bands of interest can be excised from the gel, re-amplified, and sequenced for taxonomic identification.
-
Soil Enzyme Activity Assays (Phosphatase and Dehydrogenase)
Soil enzyme assays are used to assess the potential of the soil microbial community to perform specific biochemical functions.
Principle:
-
Phosphatase: Measures the activity of enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate. The assay often uses p-nitrophenyl phosphate (pNPP) as a substrate, and the amount of p-nitrophenol (pNP) released is measured colorimetrically.
-
Dehydrogenase: Measures the activity of a broad range of intracellular enzymes involved in the oxidative phosphorylation process. The assay typically involves the reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to a colored formazan (B1609692) (triphenylformazan, TPF), which is then extracted and quantified spectrophotometrically.
Protocol for Phosphatase Activity:
-
Incubation:
-
Incubate a soil sample with a buffer solution (e.g., modified universal buffer) and pNPP solution at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding calcium chloride (CaCl₂) and sodium hydroxide (B78521) (NaOH). The NaOH also develops the yellow color of the pNP.
-
-
Extraction and Measurement:
-
Filter the suspension and measure the absorbance of the filtrate at a specific wavelength (e.g., 400 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the amount of pNP released based on a standard curve and express the enzyme activity as µg pNP g⁻¹ soil h⁻¹.
-
Protocol for Dehydrogenase Activity:
-
Incubation:
-
Incubate a soil sample with a TTC solution and a buffer (e.g., Tris buffer) at a specific temperature (e.g., 37°C) in the dark for a set time (e.g., 24 hours).
-
-
Extraction:
-
Extract the TPF formed with a solvent such as methanol.
-
-
Measurement:
-
Measure the absorbance of the extract at a specific wavelength (e.g., 485 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the amount of TPF produced based on a standard curve and express the enzyme activity as µg TPF g⁻¹ soil 24h⁻¹.
-
Impact on Microbial Signaling Pathways: A Developing Area of Research
The influence of this compound on the complex signaling networks within soil microbial communities is an area that warrants further investigation. Microbial communication, often mediated by quorum sensing (QS), plays a crucial role in regulating various microbial processes, including biofilm formation, enzyme production, and the expression of virulence factors. While the direct impact of this compound on specific microbial signaling pathways in soil is not yet well-documented, it is plausible that the observed shifts in microbial community structure and function are, in part, a consequence of disrupted signaling. The selective pressure exerted by this compound could favor microorganisms with QS systems that are either resistant to the pesticide or can utilize it as a substrate, thereby altering the overall signaling landscape of the soil. Future research employing metabolomics and transcriptomics could provide valuable insights into how organophosphate pesticides like this compound interfere with these vital microbial communication networks.
Logical Relationships of this compound Impact
The following diagram illustrates the interconnected effects of this compound on the soil microbial community.
Conclusion
The application of this compound has profound and multifaceted effects on soil microbial communities. While it can effectively control agricultural pests, its non-target impacts lead to a reduction in overall microbial biomass, a decrease in fungal populations, and a decline in the genetic diversity of bacteria. Concurrently, it can stimulate the growth of specific pesticide-degrading bacteria and, in some cases, increase soil respiration. These alterations can disrupt the delicate balance of the soil ecosystem and have long-term consequences for soil health and fertility. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate these impacts and develop strategies to mitigate the adverse effects of this compound and other agrochemicals on this critical component of terrestrial ecosystems. A deeper understanding of these interactions is essential for the development of more sustainable agricultural practices and effective soil remediation technologies.
References
- 1. Monitoring Impact of a Pesticide Treatment on Bacterial Soil Communities by Metabolic and Genetic Fingerprinting in Addition to Conventional Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Factors Influencing Soil Nitrification Process and the Effect on Environment and Health [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of this compound and urea application on microbial communities in soils as determined by microbial biomass and community level physiological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
Acetylcholinesterase inhibition by Methamidophos in different species
An In-depth Technical Guide to the Acetylcholinesterase Inhibition by Methamidophos Across Different Species
Abstract
This compound, a potent organophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This technical guide provides a comprehensive overview of the mechanism of AChE inhibition by this compound, presents a comparative analysis of its inhibitory potency across various species, and details the standard experimental protocols for assessing this inhibition. The intended audience includes researchers, toxicologists, and drug development professionals. All quantitative data are summarized for comparative purposes, and key processes are visualized through signaling pathway and workflow diagrams.
Introduction
This compound (O,S-dimethyl phosphoramidothioate) is a systemic insecticide and acaricide with both contact and stomach action, widely used to control chewing and sucking insects on a variety of crops.[1][3] As an organophosphate, its mode of action is the disruption of the nervous system by inhibiting acetylcholinesterase (AChE).[1][4] AChE is essential for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[5][6] The inhibition of AChE leads to an accumulation of ACh, resulting in the overstimulation of cholinergic receptors, which can cause a range of adverse effects from muscle twitching to paralysis and death.[5] Understanding the specifics of this inhibition across different species is crucial for assessing its toxicological risk and for the development of potential antidotes.
Mechanism of Action: AChE Inhibition
The primary function of AChE is to catalyze the breakdown of acetylcholine, a neurotransmitter that plays a vital role in both the central and peripheral nervous systems.[5][6] This enzymatic degradation terminates the signal transmission at cholinergic synapses, allowing the neuron to return to its resting state.[7]
Organophosphates like this compound act as irreversible inhibitors of AChE. The phosphorus atom of this compound attacks the serine hydroxyl group within the active site of the AChE enzyme.[8][9] This reaction forms a stable, phosphorylated enzyme complex.[10][11] This covalent modification renders the enzyme inactive, preventing it from hydrolyzing acetylcholine. The inhibition is long-lasting, and recovery of enzyme function often requires the synthesis of new AChE molecules, although some spontaneous reactivation can occur slowly.[8][11]
Comparative Analysis of AChE Inhibition by this compound
The potency of this compound as an AChE inhibitor varies significantly among different species. This variation is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[7] A lower IC50 value indicates a more potent inhibitor.
Studies have shown that this compound exhibits different inhibitory effects on AChE derived from various sources, including mammals, insects, and aquatic organisms. For instance, the IC50 for human erythrocyte AChE and rat brain AChE are in a similar range, while frog muscle AChE is significantly less sensitive.[8][12] Furthermore, research has revealed that the two stereoisomers (enantiomers) of this compound have different toxicities. The (-)-methamidophos enantiomer is a significantly more potent inhibitor of bovine and Electrophorus electricus (electric eel) AChE in vitro compared to the (+)-enantiomer.[13]
Table 1: Comparative IC50 Values for this compound Inhibition of Acetylcholinesterase (AChE)
| Species/Enzyme Source | IC50 Value (Molar) | Notes |
| Human Erythrocyte Membrane | ~ 1 x 10⁻⁵ M | In vitro dose- and time-dependent irreversible inhibition.[12] |
| Rat Brain Synaptosomal Membrane | ~ 1 x 10⁻⁵ M | In vitro dose- and time-dependent irreversible inhibition.[12] |
| Rat (Diaphragm, Brain, Hippocampus) | 20 - 30 µM | Weak inhibitory action compared to other organophosphates.[8] |
| Frog (Muscle Homogenate) | > 300 µM | Significantly weaker anticholinesterase activity compared to rat.[8] |
| Bovine Erythrocytes | Enantioselective | (-)-methamidophos is 8.0-12.4 times more potent than (+)-methamidophos.[13] |
| Electrophorus electricus | Enantioselective | (-)-methamidophos is preferentially bound to the enzyme.[13] |
Experimental Protocols: Determination of IC50
The most widely used method for determining AChE activity and assessing the potency of inhibitors is the spectrophotometric assay developed by Ellman and colleagues.[14][15][16] This colorimetric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.[14]
Principle of the Ellman's Method
The Ellman's method involves two coupled reactions. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863).[17] Subsequently, the produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[17] The rate of TNB²⁻ production, which is directly proportional to AChE activity, is measured by monitoring the increase in absorbance at 412 nm.[14][17]
Detailed Protocol for IC50 Determination
This protocol describes the determination of the IC50 value for an inhibitor using a 96-well plate format.
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[14]
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 4.02 mg of acetylthiocholine iodide in 1 mL of deionized water. This solution should be prepared fresh daily.[14]
-
AChE Solution (e.g., 1 U/mL): Prepare a stock solution of AChE (e.g., from electric eel or human recombinant) and dilute it with phosphate buffer to the desired working concentration just before use. Keep on ice.
-
Inhibitor (this compound) Solutions: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer to achieve a range of final concentrations for the assay.
Assay Procedure (96-well plate):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water (no enzyme or substrate).
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.[14]
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.[14]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[14][17]
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. The final volume in each well should be 180 µL.[14]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[7]
Data Analysis:
-
Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate Percentage Inhibition:
-
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
-
Where V_control is the rate of the control (100% activity) and V_sample is the rate in the presence of the inhibitor.
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[7][18]
Conclusion
This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the enzyme's active site. This guide highlights that the inhibitory potency of this compound is not uniform across all organisms, with significant species-specific and even enantiomer-specific differences in IC50 values. The standardized Ellman's method provides a robust and reproducible framework for quantifying these differences, which is essential for accurate toxicological risk assessment and for research into organophosphate poisoning and its treatments. The data and protocols presented herein serve as a valuable resource for professionals in toxicology, neuropharmacology, and environmental science.
References
- 1. This compound [fao.org]
- 2. This compound (Ref: ENT 27396) [sitem.herts.ac.uk]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cephamls.com [cephamls.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinetic analysis of acetylcholinesterase inhibition by combinations of acephate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the toxicity, metabolism, and anticholinesterase properties of acephate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Comparison of the toxic effect of this compound and acephate on acetylcholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. znaturforsch.com [znaturforsch.com]
- 17. benchchem.com [benchchem.com]
- 18. courses.edx.org [courses.edx.org]
Methamidophos: A Technical Guide to its Genotoxic and Mutagenic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos, an organophosphate insecticide, has been the subject of numerous studies to elucidate its potential to induce genetic damage. This technical guide provides an in-depth review of the genotoxic and mutagenic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular pathways involved in its toxicological profile. Evidence from in vivo and in vitro studies, including chromosomal aberration assays, micronucleus tests, and the Ames test, demonstrates that this compound can induce both chromosomal damage and gene mutations. The underlying mechanisms appear to be linked to the induction of oxidative stress, leading to DNA damage and the activation of cellular stress response pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are evaluating the safety and toxicological profile of organophosphate compounds.
Introduction
This compound is a broad-spectrum organophosphate insecticide and acaricide.[1] Its widespread use in agriculture has raised concerns about its potential adverse effects on non-target organisms, including humans. The primary mechanism of organophosphate toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. However, a growing body of evidence suggests that this compound and other organophosphates can also exert genotoxic and mutagenic effects, contributing to long-term health risks.[2] Understanding the genotoxic potential of this compound is critical for a comprehensive risk assessment and for the development of safer alternatives. This guide synthesizes the available scientific literature on the genotoxicity and mutagenicity of this compound, with a focus on quantitative data, experimental protocols, and molecular mechanisms.
Quantitative Assessment of Genotoxicity and Mutagenicity
The genotoxic and mutagenic effects of this compound have been quantified in several studies using a variety of assays. The following tables summarize the key findings from a pivotal study by Karabay and Oguz (2005), which investigated the effects of this compound in Wistar rats and in the Salmonella/microsome assay.
Table 1: Chromosomal Aberrations in Wistar Rat Bone Marrow Cells Exposed to this compound for 90 Days
| Treatment Group | Dose (mg/kg bw/day) | Number of Cells Analyzed | Number of Aberrant Cells | Percentage of Aberrant Cells (%) | Types of Aberrations Observed |
| Control | 0 | 500 | 5 | 1.0 | - |
| This compound | 2.5 | 500 | 25 | 5.0 | Numerical and Structural |
| This compound | 5.0 | 500 | 45 | 9.0 | Numerical and Structural |
* Statistically significant increase compared to the control group (p < 0.01). Data extracted from Karabay and Oguz (2005).
Table 2: Micronucleus Frequency in Wistar Rat Bone Marrow Erythrocytes Exposed to this compound for 90 Days
| Treatment Group | Dose (mg/kg bw/day) | Number of Erythrocytes Analyzed | Number of Micronucleated Erythrocytes | Micronucleus Frequency (‰) |
| Control | 0 | 10000 | 15 | 1.5 |
| This compound | 2.5 | 10000 | 40 | 4.0 |
| This compound | 5.0 | 10000 | 65 | 6.5 |
* Statistically significant increase compared to the control group (p < 0.05). Data extracted from Karabay and Oguz (2005).
Table 3: Mutagenic Activity of this compound in the Ames Test (Salmonella/microsome Assay)
| Salmonella Strain | This compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Number of Revertant Colonies ± SD |
| TA98 | 0 (Control) | + | 35 ± 3 |
| 2.5 | + | 78 ± 5 | |
| 5.0 | + | 112 ± 8 | |
| 7.5 | + | 155 ± 11 | |
| 10 | + | 198 ± 14 | |
| TA100 | 0 (Control) | + | 120 ± 9 |
| 2.5 | + | 215 ± 15 | |
| 5.0 | + | 305 ± 21 | |
| 7.5 | + | 410 ± 28 | |
| 10 | + | 520 ± 35 |
* Statistically significant increase compared to the control group. Data extracted from Karabay and Oguz (2005).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on established protocols.
In Vivo Bone Marrow Chromosomal Aberration Assay in Rats
This assay is used to detect structural chromosomal damage in the bone marrow cells of animals exposed to a test substance.
Animals:
-
Species: Wistar albino rats
-
Sex: Male
-
Age: Young adults
-
Group size: At least 5 animals per group
Treatment:
-
Test substance: this compound dissolved in an appropriate vehicle.
-
Administration: Oral gavage daily for a specified period (e.g., 90 days).
-
Dose levels: A control group receiving the vehicle only, and at least two dose levels of the test substance.
Procedure:
-
Two hours before sacrifice, animals are injected intraperitoneally with a metaphase-arresting agent (e.g., colchicine) at a dose of 4 mg/kg body weight.
-
Animals are euthanized by cervical dislocation.
-
Bone marrow is flushed from the femurs using a hypotonic solution (e.g., 0.075 M KCl).
-
The cell suspension is incubated at 37°C for 30 minutes.
-
Cells are centrifuged and fixed in a freshly prepared fixative (e.g., methanol (B129727):acetic acid, 3:1). This step is repeated three times.
-
Slides are prepared by dropping the cell suspension onto clean, cold, wet slides and air-drying.
-
Slides are stained with a suitable stain (e.g., 5% Giemsa in phosphate (B84403) buffer, pH 6.8).
-
At least 100 well-spread metaphases per animal are analyzed for chromosomal aberrations under a microscope at 1000x magnification.
-
Aberrations are classified as either numerical (aneuploidy, polyploidy) or structural (e.g., breaks, fragments, rings, dicentrics).
-
The percentage of aberrant cells is calculated for each animal and group. Statistical analysis is performed to compare treated groups with the control group.
In Vivo Micronucleus Test in Rats
This test is used to assess both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events by quantifying the formation of micronuclei in erythrocytes.
Animals and Treatment:
-
As described for the chromosomal aberration assay.
Procedure:
-
Animals are euthanized, and bone marrow is flushed from the femurs into fetal bovine serum.
-
The cell suspension is centrifuged, and the supernatant is discarded.
-
A small drop of the cell pellet is smeared onto a clean microscope slide.
-
The smears are air-dried and then fixed in absolute methanol for 5 minutes.
-
The fixed slides are stained with a mixture of May-Grünwald and Giemsa stains.
-
At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei under a microscope at 1000x magnification.
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
-
The frequency of micronucleated PCEs (MNPCEs) is calculated per 1000 PCEs.
-
Statistical analysis is used to compare the MNPCE frequency in treated groups to the control group.
Ames Test (Salmonella/microsome Mutagenicity Assay)
The Ames test is a bacterial reverse mutation assay used to detect point mutations (frameshift and base-pair substitutions) induced by a chemical.
Materials:
-
Bacterial strains: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens). These strains are histidine auxotrophs (his-).
-
S9 fraction: A liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), used to mimic mammalian metabolism.
-
Minimal glucose agar (B569324) plates.
-
Top agar containing a trace amount of histidine and biotin.
Procedure:
-
Overnight cultures of the Salmonella tester strains are prepared.
-
The test substance (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
For each concentration, the following are added to a test tube:
-
0.1 mL of the bacterial culture.
-
The desired concentration of the test substance.
-
0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).
-
-
The mixture is pre-incubated at 37°C for 20-30 minutes.
-
2.0 mL of molten top agar is added to the tube, vortexed gently, and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (control).
-
Positive and negative controls are run concurrently.
Molecular Mechanisms of Genotoxicity
The genotoxicity of methamidoph-os is believed to be mediated primarily through the induction of oxidative stress. Organophosphates, including this compound, can lead to the overproduction of reactive oxygen species (ROS) within cells.[2][3] This increase in ROS can overwhelm the cellular antioxidant defense systems, resulting in damage to cellular macromolecules, including DNA.
Caption: Proposed signaling pathway for this compound-induced genotoxicity.
The generated ROS can directly interact with DNA, causing single- and double-strand breaks, as well as oxidative damage to nucleotide bases. This DNA damage, in turn, can trigger cellular stress response pathways. One of the key pathways activated by genotoxic stress is the mitogen-activated protein kinase (MAPK) signaling cascade, which includes the ERK, JNK, and p38 MAPK pathways.[4] Activation of these pathways can lead to various cellular outcomes, including cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too severe to be repaired.
Furthermore, DNA damage often leads to the activation of the tumor suppressor protein p53.[5] Activated p53 can halt the cell cycle and induce the expression of genes involved in DNA repair. If the DNA damage is irreparable, p53 can trigger apoptosis, thereby eliminating the damaged cell and preventing the propagation of mutations. The observed chromosomal aberrations and gene mutations are the ultimate manifestations of this DNA damage that has either been incorrectly repaired or has bypassed the cellular repair and apoptotic checkpoints.
Caption: Experimental workflow for assessing the genotoxicity of this compound.
Conclusion
The evidence presented in this technical guide strongly indicates that this compound possesses genotoxic and mutagenic properties. In vivo studies in rats have demonstrated its ability to induce both numerical and structural chromosomal aberrations and to increase the frequency of micronuclei in bone marrow cells in a dose-dependent manner. Furthermore, the in vitro Ames test has shown that this compound is mutagenic, causing both frameshift and base-pair substitution mutations, particularly after metabolic activation.
The primary mechanism underlying the genotoxicity of this compound appears to be the induction of oxidative stress, which leads to DNA damage.[2][3] This damage, in turn, activates cellular signaling pathways such as the MAPK and p53 pathways, which can result in cell cycle arrest, DNA repair, or apoptosis.[4][5] The observed chromosomal aberrations and mutations are the ultimate consequences of this DNA damage.
For researchers, scientists, and drug development professionals, these findings underscore the importance of considering the genotoxic potential of organophosphate compounds. A thorough evaluation of these effects is essential for accurate risk assessment and for guiding the development of safer chemical alternatives. Further research into the specific molecular targets and signaling pathways affected by this compound will provide a more complete understanding of its toxicological profile.
References
- 1. Cytogenetic and genotoxic effects of the insecticides, imidacloprid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways [frontiersin.org]
- 3. This compound induces cytotoxicity and oxidative stress in human peripheral blood mononuclear cells [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methamidophos: An In-Depth Technical Guide on its Endocrine System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos, a highly toxic organophosphate insecticide, has been the subject of extensive toxicological research. Beyond its well-documented neurotoxicity through acetylcholinesterase inhibition, a growing body of evidence indicates that this compound can significantly disrupt the endocrine system. This technical guide provides a comprehensive overview of the effects of this compound on key endocrine axes, including the hypothalamic-pituitary-gonadal (HPG), hypothalamic-pituitary-thyroid (HPT), and hypothalamic-pituitary-adrenal (HPA) axes. It synthesizes quantitative data from animal studies, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development investigating the endocrine-disrupting properties of organophosphates and their potential implications for human health.
Introduction
This compound (O,S-dimethyl phosphoramidothioate) is a systemic and contact insecticide and acaricide that has been used globally in agriculture.[1] Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the degradation of the neurotransmitter acetylcholine (B1216132).[1][2] This leads to an accumulation of acetylcholine at nerve synapses, resulting in cholinergic crisis and, at high doses, death.[2]
In addition to its neurotoxic effects, this compound is recognized as an endocrine-disrupting chemical (EDC).[3] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, which are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[4] This guide focuses on the non-cholinergic, endocrine-disrupting effects of this compound, providing a detailed technical examination of its impact on the reproductive, thyroid, and adrenal systems.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Reproductive System
The HPG axis is a critical neuroendocrine system that regulates reproduction and steroidogenesis. This compound has been shown to exert significant disruptive effects on this axis, particularly in males.
Male Reproductive System
Numerous studies have demonstrated the reproductive toxicity of this compound in males, manifesting as alterations in reproductive organ weight, impaired spermatogenesis, and hormonal imbalances.
The following tables summarize the dose-dependent effects of this compound on various male reproductive parameters from key animal studies.
Table 1: Effects of this compound on Male Reproductive Organ Weights in Mice
| Dose (mg/kg/day) | Duration | Species | Organ | Effect | Reference |
| 0.004 | 15 days | Swiss Mice | Epididymis (cauda) | Decrease in absolute weight | [5] |
| 0.004 | 15 days | Swiss Mice | Epididymis (caput/corpus & cauda) | Decrease in relative weight | [5] |
Table 2: Effects of this compound on Sperm Parameters in Mice
| Dose (mg/kg/day) | Duration | Species | Parameter | Effect | Reference |
| 0.002 | 15 days | Swiss Mice | Sperm Morphology | 12% reduction in normal spermatozoa | [6] |
| 2 and 3 | 4 weeks | Mice | Sperm Motility & Count | Decreased | [1] |
| 2 and 3 | 4 weeks | Mice | Sperm Morphology | Decreased percentage of normal spermatozoa | [1] |
| 0.004 | 15 days | Swiss Mice | Epididymal Sperm Transit Time | Reduced in caput/corpus | [5] |
| 0.004 | 50 days | Swiss Mice | Sertoli Cells | Reduced number with evident nucleoli | [5] |
Table 3: Effects of this compound on Male Reproductive Hormones in Mice
| Dose (mg/kg/day) | Duration | Species | Hormone | Effect | Reference |
| 0.002 | 15 days | Swiss Mice | Testosterone | Significantly decreased | [6] |
| 0.002 | 15 days | Swiss Mice | Progesterone | Increased 8-fold (in combination with sleep restriction) | [6] |
Reproductive Toxicity Study in Male Mice (Adapted from Farag et al., 2012) [1]
-
Animals: Adult male mice.
-
Dosing: Animals are administered this compound by gavage at doses of 0, 1, 2, and 3 mg/kg/day for 4 weeks.
-
Mating: Following the treatment period, each male is mated with untreated females.
-
Endpoints:
-
Fertility Assessment: The number of live, dead, and resorbed fetuses is counted.
-
Sperm Analysis: Sperm motility, count, and morphology are evaluated from samples collected from the cauda epididymis.
-
Histopathology: Brain, skeletal muscle, testes, and epididymis are collected, fixed in 10% neutral buffered formalin, processed for paraffin (B1166041) embedding, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[7][8]
-
Cholinesterase Activity: Brain and skeletal muscle acetylcholinesterase activity is measured to confirm exposure and effect.
-
Hormone Analysis by Radioimmunoassay (RIA) [9][10]
-
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (tracer) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled hormone in the sample.
-
General Procedure:
-
Sample Preparation: Blood is collected and centrifuged to obtain plasma or serum.
-
Assay Setup: Standards (known concentrations of the hormone), quality controls, and unknown samples are pipetted into antibody-coated tubes or wells.
-
Tracer Addition: A fixed amount of radiolabeled hormone is added to each tube.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone.
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Calculation: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The hormone concentration in the unknown samples is determined by interpolating their radioactivity values on the standard curve.
-
The primary known mechanism of action for this compound is the inhibition of acetylcholinesterase. However, its effects on the reproductive system likely involve more complex pathways. Other organophosphates have been shown to disrupt steroidogenesis by interfering with the expression of key regulatory proteins and enzymes.[11]
Female Reproductive System
Data on the effects of this compound on the female reproductive system are less extensive than for males. However, existing studies suggest that it can also impact female reproductive health.
Table 4: Effects of this compound on Female Reproductive Parameters in Rats
| Dose (mg/kg/day) | Duration | Species | Parameter | Effect | Reference |
| 0.15, 0.5, 1.65 | Two Generations | Rats | Offspring Delivery | Decrease in the percentage of females delivering offspring | [12] |
Two-Generation Reproductive Toxicity Study (OECD Guideline 416)
-
Principle: This study is designed to evaluate the effects of a substance on all phases of the reproductive cycle.
-
General Procedure:
-
Parental (P) Generation: Young adult male and female animals are administered the test substance at various dose levels for a pre-mating period, during mating, gestation, and lactation.
-
First Filial (F1) Generation: Offspring from the P generation are selected and administered the test substance from weaning through maturity, mating, and production of the F2 generation.
-
Endpoints: A wide range of parameters are evaluated in both generations, including:
-
Clinical observations and body weights.
-
Estrous cyclicity.
-
Mating performance and fertility.
-
Gestation length, parturition, and litter size.
-
Offspring viability, growth, and development.
-
Gross necropsy and histopathology of reproductive organs.
-
-
Effects on the Hypothalamic-Pituitary-Thyroid (HPT) Axis
The HPT axis is essential for regulating metabolism, growth, and development through the production and release of thyroid hormones. Evidence suggests that organophosphate pesticides, including this compound, can disrupt thyroid function.[13]
Quantitative Data on Thyroid Disruption
Table 5: Effects of Acute this compound Exposure on Thyroid Hormones in Rats
| Dose (mg/kg) | Species | Hormone | Effect | Reference |
| 30 (lethal dose) | Wistar Rats | Triiodothyronine (T3) | Decreased | [14] |
| 30 (lethal dose) | Wistar Rats | Thyroxine (T4) | Decreased | [14] |
| 30 (lethal dose) | Wistar Rats | Thyroid Stimulating Hormone (TSH) | Decreased | [14] |
Signaling Pathways and Mechanisms of Action
The disruption of thyroid hormone homeostasis by pesticides can occur at multiple levels, including hormone synthesis, transport, and receptor binding.[15] The observed decrease in T3, T4, and TSH following acute this compound exposure suggests a potential disruption at the level of the hypothalamus or pituitary, or a direct effect on the thyroid gland.
Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is the body's central stress response system and is crucial for regulating metabolism and immune function through the release of glucocorticoids. Some studies on this compound and its parent compound, acephate (B21764), indicate a potential for HPA axis disruption.
Quantitative Data on Adrenal Hormone Disruption
A study on the acute effects of acephate (which is metabolized to this compound) and this compound provides some insights into their impact on the HPA axis.
Table 6: Effects of Acute this compound and Acephate Exposure on Adrenal Hormones in Rats
| Compound & Dose | Time Post-Injection | Species | Hormone | Effect | Reference |
| This compound (5 mg/kg) | 60 min | Rats | ACTH | Elevated | [1] |
| This compound (5 mg/kg) | 60 min | Rats | Corticosterone | Elevated | [1] |
| This compound (5 mg/kg) | 60 min | Rats | Aldosterone (B195564) | Elevated | [1] |
| Acephate (500 mg/kg) | 60 min | Rats | Corticosterone | Elevated | [1] |
| Acephate (500 mg/kg) | 60 min | Rats | Aldosterone | Elevated | [1] |
Signaling Pathways and Mechanisms of Action
The elevation of ACTH, corticosterone, and aldosterone following acute this compound exposure suggests a stimulatory effect on the HPA axis. This could be a direct effect on the adrenal cortex or an indirect effect mediated by the pituitary gland.[1]
Conclusion
The evidence presented in this technical guide clearly demonstrates that this compound, in addition to its primary neurotoxic effects, is a potent endocrine disruptor. It adversely affects the male reproductive system by altering organ weights, impairing spermatogenesis, and disrupting hormone levels. While data on the female reproductive system are more limited, they indicate a potential for reduced fertility. Furthermore, studies point towards the disruption of the hypothalamic-pituitary-thyroid and hypothalamic-pituitary-adrenal axes, with observed changes in thyroid and adrenal hormone levels.
For researchers and professionals in drug development, understanding the multifaceted toxicological profile of this compound is crucial. The detailed experimental protocols and visualized signaling pathways provided herein offer a foundation for designing future studies to further elucidate the molecular mechanisms of organophosphate-induced endocrine disruption. Further research is warranted to fully characterize the dose-response relationships, particularly for chronic low-level exposures, and to investigate the effects on the female reproductive system and other endocrine endpoints in greater detail. This knowledge is essential for accurate risk assessment and the development of potential therapeutic or preventative strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pic.int [pic.int]
- 3. Short- and long-term exposure to this compound impairs spermatogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ENDOCRINE DISTURBANCES INDUCED BY LOW-DOSE ORGANOPHOSPHATE EXPOSURE IN MALE WISTAR RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.iu.edu [scholarworks.iu.edu]
- 8. Short- and long-term exposure to this compound impairs spermatogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metamifop as an estrogen-like chemical affects the pituitary-hypothalamic-gonadal (HPG) axis of female rice field eels (Monopterus albus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethoate inhibits steroidogenesis by disrupting transcription of the steroidogenic acute regulatory (StAR) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound [fao.org]
- 14. scispace.com [scispace.com]
- 15. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolites of Methamidophos in Plants and Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos, a potent organophosphate insecticide, has been widely used in agriculture to control a broad spectrum of chewing and sucking insects.[1][2] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.[2] Of particular significance to researchers is that this compound is also a primary and more toxic metabolite of another widely used insecticide, acephate (B21764).[2][3] Understanding the metabolic fate of this compound in both plant and animal systems is critical for assessing its environmental impact, food safety, and potential toxicological risks to non-target organisms, including humans. This technical guide provides a comprehensive overview of the metabolites of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic pathways.
Metabolism of this compound in Plants
In plants, this compound can be absorbed and translocated. It is also formed as a metabolite of acephate. The metabolism of acephate to this compound is a key consideration in residue analysis of crops treated with acephate.
The degradation of this compound in plants can lead to the formation of several metabolites. One identified degradation product in plants is methanesulfonic acid.[4] The dissipation of this compound and its parent compound acephate has been studied in various crops. For instance, in brinjal and okra, the concentration of this compound was found to increase up to the third day after acephate application and then decrease, although it was more persistent than acephate itself. In greenhouse and field-grown tomatoes, the metabolism of acephate to this compound was observed to be very low in fruits but more significant in leaves.[5]
Metabolism of this compound in Animals
In mammals, this compound is rapidly absorbed and metabolized.[6][7] The biotransformation in mammals is considered to result in metabolites that are toxicologically insignificant.[8] However, the parent compound itself is highly toxic.[7]
Following administration to rats, this compound is the main compound found in urine and feces.[4] Key degradation products identified in rats include:
-
Desamino-methamidophos[4]
-
Methyl dihydrogen phosphate[4]
-
Methyl hydrogen phosphoramidate[4]
-
S-methyl hydrogen phosphoramidothioate[4]
-
Phosphoric acid[4]
The elimination of this compound in humans is rapid, with a reported half-life of 1.5 hours in one study.[4] Another study with human volunteers who ingested a dose of this compound reported a mean elimination half-life of 1.1 hours.[9]
Microbial Degradation
Microorganisms play a crucial role in the environmental degradation of this compound. Several bacterial strains have been identified that can degrade this insecticide. For example, Hyphomicrobium sp. can utilize this compound as a source of carbon, nitrogen, and phosphorus.[10] The proposed biochemical pathway for microbial degradation involves the initial cleavage of the P-N bond to form O,S-dimethyl hydrogen thiophosphate. This intermediate is then further hydrolyzed at either the P-O or P-S bond to yield S-methyl dihydrogen thiophosphate or methyl dihydrogen phosphate, respectively.[10][11] Both of these metabolites are ultimately transformed into phosphoric acid.[10][11]
Quantitative Data on this compound and its Metabolites
The following tables summarize the quantitative data on this compound and its parent compound acephate residues found in various plant matrices from different studies.
Table 1: Residues of Acephate and this compound in Tomato (mg/kg)
| Treatment | Time after Application | Acephate (Greenhouse) | This compound (Greenhouse) | Acephate (Field) | This compound (Field) |
| 1 app. of 75 g a.i./100L | 0 days | 0.13 | <0.05 | 0.10 | <0.05 |
| 1 day | 0.12 | <0.05 | 0.09 | <0.05 | |
| 3 days | 0.10 | <0.05 | 0.08 | <0.05 | |
| 7 days | 0.08 | <0.05 | 0.12 | <0.05 | |
| 14 days | 0.08 | <0.05 | 0.05 | <0.05 | |
| 1 app. of 150 g a.i./100L | 0 days | 0.20 | <0.05 | 0.18 | <0.05 |
| 1 day | 0.18 | <0.05 | 0.15 | <0.05 | |
| 3 days | 0.15 | <0.05 | 0.13 | <0.05 | |
| 7 days | 0.12 | <0.05 | 0.15 | <0.05 | |
| 14 days | 0.12 | <0.05 | 0.08 | <0.05 | |
| 4 app. of 75 g a.i./100L | 0 days | 0.17 | <0.05 | 0.15 | <0.05 |
| 1 day | 0.14 | 0.06 | 0.13 | <0.05 | |
| 3 days | 0.12 | 0.06 | 0.11 | <0.05 | |
| 7 days | 0.09 | 0.06 | 0.13 | <0.05 | |
| 14 days | <0.05 | 0.06 | 0.06 | <0.05 |
Source: Adapted from data in a study on greenhouse and field-grown tomatoes.[5] Note: The limit of quantitation (LOQ) for both analytes was 0.05 mg/kg.[5]
Table 2: Residues of Acephate and this compound in Brinjal and Okra (mg/kg)
| Crop | Treatment (g a.i./ha) | Time after Application (days) | Acephate | This compound |
| Brinjal | 560 (Standard Dose) | 0 | 8.61 | 0.16 |
| 1 | 6.88 | 0.25 | ||
| 3 | 5.12 | 0.35 | ||
| 5 | 3.45 | 0.28 | ||
| 7 | 2.11 | 0.22 | ||
| 10 | 1.52 | 0.18 | ||
| 15 | 0.85 | 0.12 | ||
| 1120 (Double Dose) | 0 | 13.63 | 0.29 | |
| 1 | 10.95 | 0.42 | ||
| 3 | 8.15 | 0.55 | ||
| 5 | 5.88 | 0.46 | ||
| 7 | 3.96 | 0.38 | ||
| 10 | 2.89 | 0.31 | ||
| 15 | 1.88 | 0.25 | ||
| Okra | 560 (Standard Dose) | 0 | 8.44 | 0.12 |
| 1 | 6.55 | 0.18 | ||
| 3 | 4.98 | 0.28 | ||
| 5 | 3.11 | 0.21 | ||
| 7 | 1.89 | 0.15 | ||
| 10 | 1.25 | 0.11 | ||
| 15 | 0.65 | 0.08 | ||
| 1120 (Double Dose) | 0 | 15.05 | 0.21 | |
| 1 | 11.88 | 0.32 | ||
| 3 | 9.02 | 0.48 | ||
| 5 | 6.54 | 0.39 | ||
| 7 | 4.12 | 0.31 | ||
| 10 | 2.98 | 0.25 | ||
| 15 | 1.55 | 0.18 |
Source: Adapted from a study on the dissipation of acephate and this compound residues on brinjal and okra.[12]
Experimental Protocols
Residue Analysis in Plant Tissues (QuEChERS Method)
This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is commonly used for the analysis of pesticide residues in fruits and vegetables.[12]
1. Sample Preparation:
- Homogenize a representative sample (e.g., 15 g) of the plant material (fruit, leaves, etc.).[12]
2. Extraction:
- Weigh the homogenized sample into a 50-mL polypropylene (B1209903) centrifuge tube.[12]
- Add 15 mL of HPLC grade acetonitrile (B52724).[12]
- Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate (B1210297) to the tube.[12]
- Vortex the tube vigorously for 2 minutes to ensure thorough mixing.[12]
- Centrifuge the tube at approximately 4,100 rpm for 10 minutes.[12]
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer 3 mL of the upper acetonitrile extract to a 15-mL polypropylene centrifuge tube.
- Add 150 mg of primary secondary amine (PSA) and 450 mg of anhydrous magnesium sulfate.
- Vortex vigorously for 1 minute.
- Centrifuge at 4,100 rpm for 10 minutes.
4. Final Preparation and Analysis:
- Take 1 mL of the final acetonitrile extract and concentrate it under a gentle stream of nitrogen.
- Re-dissolve the residue in 1 mL of a suitable solvent mixture (e.g., hexane:acetone (B3395972) 9:1).
- Transfer the final solution to a chromatographic vial for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Residue Analysis in Animal Tissues and Urine
The analysis of this compound and its metabolites in animal matrices often involves liquid-liquid extraction or solid-phase extraction followed by instrumental analysis.
1. Sample Preparation (Urine):
- For urine samples, a simple liquid-liquid extraction can be performed.
- Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.[13]
2. Extraction (General):
- Homogenize tissue samples.
- Extract with an appropriate organic solvent such as acetone or ethyl acetate.[14][15]
3. Cleanup:
- Cleanup of the extract can be achieved using silica (B1680970) gel or gel permeation chromatography.[15]
4. Instrumental Analysis:
- Quantification is typically performed using Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15] LC-MS/MS is particularly suitable for the analysis of polar and thermally labile compounds like this compound.[16]
Visualizations
Metabolic and Degradation Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and degradation pathways of this compound.
Caption: Metabolic conversion of Acephate and degradation of this compound in animals.
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for this compound residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Method for determination of acephate, this compound, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological monitoring for exposure to this compound: a human oral dosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of this compound by Hyphomicrobium species MAP-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. coresta.org [coresta.org]
Physicochemical Properties of Methamidophos in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methamidophos in aqueous solutions. The following sections detail quantitative data, experimental protocols for key parameters, and visual representations of its degradation pathway and a typical analytical workflow.
Core Physicochemical Data
This compound (IUPAC name: O,S-dimethyl phosphoramidothioate) is a highly polar organophosphate insecticide.[1] Its behavior in aqueous environments is dictated by several key physicochemical parameters. A summary of these properties is presented below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Temperature (°C) | Conditions/Notes | Reference(s) |
| Water Solubility | > 200 g/L | 20 | Highly soluble | [2][3] |
| Miscible | 20 | [4] | ||
| Octanol-Water Partition Coefficient (log Kow) | -0.8 | 20 | Indicates high hydrophilicity | [2][5] |
| -0.79 | 20 | [6] | ||
| pKa | -0.58 (Predicted) | [7] | ||
| 15.57 (Strongest Acidic) | ChemAxon prediction | [8] | ||
| Vapor Pressure | 4.7 mPa | 25 | [2] | |
| 4.27 mPa | 20 | [4] |
Hydrolysis and Degradation
The stability of this compound in aqueous solutions is highly dependent on pH. It is relatively stable in acidic to neutral conditions but hydrolyzes rapidly under alkaline conditions.[5]
Table 2: Hydrolysis Half-life of this compound in Water
| pH | Half-life (t1/2) | Temperature (°C) | Reference(s) |
| 4 | 660 days | Not specified | [9] |
| 5.0 | 309 days | Not specified | [1][10] |
| 7.0 | 27 days | 25 | [4] |
| 7.0 | 5 days | Not specified | [9] |
| 9.0 | 3 days | 25 | [1][4][10] |
The primary degradation of this compound in aqueous media involves the hydrolysis of the P-N or P-S bonds.[3] The major metabolites identified are S-methyl phosphoramidothioate and desamino-methamidophos, with the ultimate degradation product being phosphoric acid.[9][11]
Experimental Protocols
The determination of the physicochemical properties of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Water Solubility: OECD Guideline 105
This guideline details two primary methods for determining water solubility.[12][13]
-
Flask Method: Suitable for substances with solubilities above 10-2 g/L, such as this compound.
-
An excess amount of the test substance is added to a flask containing purified water.
-
The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24 hours).
-
To ensure saturation, the process is often approached from both undersaturation and supersaturation.
-
After equilibration, the solution is centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14]
-
-
Column Elution Method: Recommended for substances with solubilities below 10-2 g/L.[15]
Octanol-Water Partition Coefficient (log Kow): OECD Guideline 107
This guideline, known as the "Shake Flask Method," is appropriate for substances with a log Kow in the range of -2 to 4.[2][8][16]
-
High-purity n-octanol and water are mutually saturated by shaking them together, then allowing the phases to separate.
-
A specific volume of the n-octanol and aqueous phases are added to a temperature-controlled vessel.
-
A stock solution of this compound is added, ensuring the concentration does not exceed 0.01 mol/L in either phase.
-
The vessel is shaken vigorously until equilibrium is established, after which the phases are separated, typically by centrifugation.[17]
-
The concentration of this compound in both the n-octanol and water phases is quantified.
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (log Kow).
Hydrolysis as a Function of pH: OECD Guideline 111
This method assesses the rate of abiotic hydrolysis in aqueous solutions at environmentally relevant pH levels (4, 7, and 9).[5][6][18]
-
Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
A known concentration of the test substance (either unlabeled or radiolabeled for easier tracking) is added to each buffer solution. The concentration should not exceed 0.01 M or half the substance's water solubility.[7]
-
The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or lower temperatures for extended studies).[19]
-
Samples are taken at specific time intervals and analyzed for the remaining concentration of the parent compound (this compound) and the formation of degradation products.
-
The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The half-life (t1/2) is then calculated for each pH value, assuming first-order kinetics.
Analytical Determination Workflow
The quantification of this compound in aqueous samples is crucial for both property determination and environmental monitoring. Due to its polarity, methods often involve Solid-Phase Extraction (SPE) followed by chromatographic analysis.[9] A generalized workflow is presented below.
References
- 1. This compound [fao.org]
- 2. oecd.org [oecd.org]
- 3. Frontiers | Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways [frontiersin.org]
- 4. nemi.gov [nemi.gov]
- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 6. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 9. epa.gov [epa.gov]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. OECD 105 - Phytosafe [phytosafe.com]
- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 19. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
Methamidophos: An In-depth Technical Guide on its Impact on Aquatic Life and Sediment Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamidophos, a highly toxic organophosphate insecticide, poses a significant threat to aquatic ecosystems.[1][2][3] Its high water solubility facilitates its transport into water bodies, where it can adversely affect a wide range of non-target organisms.[2] This technical guide provides a comprehensive overview of the impact of this compound on aquatic life and its toxicity in sediment. It includes a detailed summary of quantitative toxicity data, experimental protocols for assessing its effects, and a discussion of the primary signaling pathway it disrupts.
Aquatic Toxicity
This compound is classified as very toxic to aquatic organisms.[4] The acute and chronic toxicity of this compound has been evaluated for a variety of aquatic species, including fish, invertebrates, and algae.
Acute Toxicity Data
The acute toxicity of this compound is typically expressed as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates, which is the concentration that causes mortality or a specific sublethal effect (e.g., immobilization) in 50% of the test population over a short period, usually 24 to 96 hours.
| Species | Common Name | Endpoint | Duration | Concentration | Reference |
| Oncorhynchus mykiss | Rainbow Trout | 96-hr LC50 | 96 hours | 25 mg/L | [1] |
| Lepomis macrochirus | Bluegill | 96-hr LC50 | 96 hours | 34 ppm | |
| Cyprinodon variegatus | Sheepshead Minnow | 96-hr LC50 | 96 hours | 5.6 mg/L | |
| Channa punctata | Common Carp | 48-hr LC50 | 48 hours | 25.32 mg/L | [5] |
| 72-hr LC50 | 72 hours | 16.62 mg/L | [5] | ||
| 96-hr LC50 | 96 hours | 8.58 mg/L | [5] | ||
| Daphnia magna | Water Flea | 48-hr EC50 | 48 hours | 0.27 mg/L | [3] |
| 48-hr LC50 | 48 hours | 26 ppb | |||
| Americamysis bahia | Mysid Shrimp | 96-hr LC50 | 96 hours | 1.05 ppm | [6] |
| Crassostrea virginica | Eastern Oyster | 96-hr EC50 | 96 hours | 2.6 ppm | [7] |
| Scenedesmus subspicatus | Green Algae | 72-hr ErC50 | 72 hours | 22.9 mg/L | [8] |
Chronic Toxicity Data
Chronic toxicity studies evaluate the effects of longer-term exposure to lower concentrations of a chemical. Key endpoints include survival, growth, and reproduction.
| Species | Common Name | Endpoint | Duration | Concentration | Reference |
| Daphnia magna | Water Flea | 21-day NOEC (reproduction) | 21 days | 0.025 mg/L | [8] |
Sediment Toxicity
Pesticides like this compound can accumulate in sediments, posing a risk to benthic (sediment-dwelling) organisms. The United States Environmental Protection Agency (USEPA) requires sediment toxicity testing for pesticide registration, particularly for compounds likely to be exposed to benthic invertebrates.[9][10]
Sediment Toxicity Data
| Species | Common Name | Endpoint | Duration | Concentration | Reference |
| Eisenia fetida | Earthworm | 14-day LC50 | 14 days | 34 mg ai/kg dry soil |
Experimental Protocols
Standardized protocols are crucial for assessing the toxicity of pesticides. The following sections outline the general methodologies for aquatic and sediment toxicity testing.
Aquatic Toxicity Testing
Objective: To determine the acute or chronic toxicity of a substance to aquatic organisms.
General Procedure:
-
Test Organisms: Select appropriate species (e.g., fish, daphnids) from cultures maintained in the laboratory.[11][12] Organisms should be of a similar age and size.[11]
-
Acclimation: Acclimate test organisms to the test conditions (temperature, water quality) for a specified period before exposure.[11]
-
Test System: The test can be static (no replacement of test solution), static-renewal (periodic replacement), or flow-through (continuous replacement).[11]
-
Test Concentrations: A series of concentrations of the test substance are prepared, along with a control (no test substance) and a solvent control if a solvent is used to dissolve the substance.[11]
-
Exposure: Introduce the test organisms to the different concentrations.
-
Observations: Monitor for mortality, immobilization, and any abnormal behavior at regular intervals (e.g., 24, 48, 72, 96 hours for acute tests).[11][12]
-
Data Analysis: Calculate the LC50 or EC50 values with 95% confidence limits using statistical methods like probit analysis.[11]
Caption: Experimental workflow for a standard aquatic toxicity test.
Sediment Toxicity Testing
Objective: To determine the toxicity of a substance in sediment to benthic organisms.
General Procedure:
-
Test Organisms: Common test species include the midge Chironomus dilutus and the amphipod Hyalella azteca.[13]
-
Sediment Preparation: The test substance is spiked into clean sediment to create a range of concentrations.
-
Test System: Test chambers contain the spiked sediment and overlying water.
-
Exposure: Introduce the test organisms to the chambers.
-
Observations: Endpoints can include survival, growth (biomass), and emergence (for midges) over a period of 10 to 28 days.[13]
-
Data Analysis: Determine the LC50, EC50, NOEC, and LOEC values.
Signaling Pathways
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for organophosphate insecticides like this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][14]
Mechanism:
-
Normal Nerve Function: In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synapse to transmit a nerve impulse. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.
-
This compound Interference: this compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive complex.
-
Consequence: This inactivation of AChE leads to an accumulation of ACh in the synapse. The excess ACh causes continuous stimulation of cholinergic receptors, leading to neurotoxicity, which can manifest as tremors, convulsions, paralysis, and ultimately death.[15][16]
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Environmental Fate and Ecological Risk
This compound is highly soluble in water and does not readily bind to soil, making it mobile and likely to contaminate surface and groundwater through runoff and leaching.[2] While it is not expected to be persistent in soil or water, its high toxicity means that even transient concentrations can pose a significant risk to aquatic life.[2] Risk assessments have indicated acute and long-term risks for aquatic invertebrates.[8]
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound (Ref: ENT 27396) [sitem.herts.ac.uk]
- 3. This compound [fao.org]
- 4. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijbbku.com [ijbbku.com]
- 6. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 7. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 8. pic.int [pic.int]
- 9. Sediment Toxicity Tests: A Critical Review of Their use in Environmental Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and application of freshwater sediment-toxicity benchmarks for currently used pesticides | U.S. Geological Survey [usgs.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
The Discovery and Development of Methamidophos: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Professionals
Abstract
Methamidophos, an organophosphate insecticide, has a significant history in crop protection due to its broad-spectrum efficacy against chewing and sucking insects. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound. It details its synthesis, mechanism of action as a potent acetylcholinesterase inhibitor, toxicological profile, and analytical methods for its detection. This document is intended to serve as a detailed resource for researchers and professionals in the agrochemical and toxicological fields, presenting key data in structured tables and visualizing complex processes through diagrams.
Introduction and Historical Context
The development of organophosphate insecticides dates back to the 1930s and is largely credited to the work of Gerhard Schrader at the German company IG Farben, which later became part of Bayer.[1][2] This class of compounds emerged from research into nerve agents, and their potent biological activity was quickly repurposed for agricultural applications.[3] Following World War II, companies like Bayer and Chevron Chemical Company were instrumental in the commercialization of various organophosphate pesticides.[1][4][5] this compound, chemically known as O,S-dimethyl phosphoramidothioate, was patented in the late 1960s by both Bayer and Chevron.[4] It is also known to be a more toxic metabolite of the insecticide acephate.[6]
Chemical Synthesis
The primary route for the synthesis of this compound involves the isomerization of its precursor, O,O-dimethyl phosphoramidothioate. This process is typically catalyzed to achieve a higher yield of the desired O,S-dimethyl isomer.
Synthesis of O,O-dimethyl phosphoramidothioate
A common method for preparing the O,O-dimethyl phosphoramidothioate precursor involves the reaction of sulfur with phosphorus trichloride (B1173362) (PCl₃) to form thiophosphoryl chloride (PSCl₃). This is followed by a two-step reaction with methanol (B129727) and then ammonia.
Experimental Protocol: Synthesis of O,O-dimethyl phosphoramidothioate [7][8]
-
Step 1: Formation of O-methyl phosphorodichloridothioate. Thiophosphoryl chloride (PSCl₃) is reacted with methanol (CH₃OH). This reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Step 2: Formation of O,O-dimethyl phosphorochloridothioate. The O-methyl phosphorodichloridothioate formed in the previous step is then reacted with "methyl lye" (a solution of sodium hydroxide (B78521) in methanol) at a controlled temperature, typically between -5 to 5°C.[7] The reaction progress is monitored by gas chromatography (GC).
-
Step 3: Ammoniation. The resulting O,O-dimethyl phosphorochloridothioate, kept in the dichloromethane solution, is reacted with ammonium (B1175870) hydroxide and sodium hydroxide. This reaction is often performed in a continuously stirring reactor system at a controlled temperature, for instance, 40°C, for several hours to yield O,O-dimethyl phosphoramidothioate.[7]
Isomerization to this compound (O,S-dimethyl phosphoramidothioate)
The final step in the synthesis of this compound is the isomerization of O,O-dimethyl phosphoramidothioate. This is a critical step to obtain the more insecticidally active O,S-dimethyl isomer.
Experimental Protocol: Synthesis of this compound [9]
-
Reaction Setup: 700 parts by weight of O,O-dimethyl phosphoramidothioate are introduced into a reactor equipped with a stirrer.
-
Heating and Catalyst Addition: The reactor is heated to 40°C with stirring. Once the temperature is reached, 30.1 parts by weight of dimethyl sulfate (B86663) (a catalyst) are added.
-
Isomerization and "Lagering": The temperature is maintained at 40°C. The reaction mixture is "lagered" (held at this temperature with agitation) for approximately 3 to 6 hours. The total reaction time for isomerization and lagering is typically between 4 to 10 hours to maximize the yield.[9]
-
Work-up and Purification: The reaction mixture is then worked up. This can involve extraction with a solvent like ethylene (B1197577) dichloride.[9] Purification of the final product can be achieved through distillation or chromatography to remove impurities.
Diagram of this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve signal.
The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation. This results in a range of symptoms from muscle tremors and convulsions to paralysis and ultimately death.
Diagram of Acetylcholinesterase Inhibition
References
- 1. Bayer - Wikipedia [en.wikipedia.org]
- 2. Bayer | Holocaust Encyclopedia [encyclopedia.ushmm.org]
- 3. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coresta.org [coresta.org]
- 5. mde.maryland.gov [mde.maryland.gov]
- 6. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 8. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 9. US5922896A - Process for making O,S-dimethyl phosphoramidothioate - Google Patents [patents.google.com]
Methodological & Application
Application Note: Analysis of Methamidophos Residue by Gas Chromatography-Mass Spectrometry
Introduction
Methamidophos is a broad-spectrum organophosphate insecticide and acaricide.[1] Due to its high toxicity and potential risks to human health and the environment, its use has been restricted or banned in many countries.[1] this compound can also be present as a metabolite of the insecticide acephate (B21764).[1][2] Consequently, sensitive and reliable analytical methods are required for the determination of this compound residues in food and environmental samples to ensure consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues.[3] This application note provides a detailed protocol for the determination of this compound residues in various matrices using GC-MS.
Principle
The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by gas chromatography-mass spectrometry. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that offers high recovery and efficiency.[4][5] Following extraction and cleanup, the sample extract is injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is characteristic of the this compound molecule, allows for its unambiguous identification and quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed.[5][6]
Apparatus and Reagents
-
Apparatus:
-
Gas chromatograph-mass spectrometer (GC-MS) or tandem mass spectrometer (GC-MS/MS)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
Analytical balance
-
Syringes and vials
-
Solid-phase extraction (SPE) manifold and cartridges (if required for cleanup)
-
-
Reagents:
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Acetone (pesticide residue grade)
-
Ethyl acetate (B1210297) (pesticide residue grade)
-
Hexane (pesticide residue grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
C18 sorbent
-
Helium (carrier gas, 99.999% purity)
-
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate or acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 5, 10, 50, 100, 250, and 500 ng/mL).[5] To account for matrix effects, it is highly recommended to prepare matrix-matched calibration standards by fortifying blank matrix extracts with the working standard solutions.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 10-15 mL of acetonitrile (with 1% acetic acid, if necessary).[5]
-
Add the appropriate salting-out mixture. A common mixture is 4 g of anhydrous MgSO₄ and 1 g of NaCl.[4]
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[4]
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a mixture of sorbents. A common mixture for general food matrices is 150 mg of anhydrous MgSO₄ and 50 mg of PSA per mL of extract. For pigmented samples, GCB may be added, and for samples with high-fat content, C18 may be included.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into a GC vial.
-
The extract is now ready for GC-MS analysis. In some cases, a solvent exchange to a more volatile solvent or concentration of the extract may be necessary to achieve the desired sensitivity.
-
GC-MS Conditions
The following table provides typical GC-MS and GC-MS/MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial temp 50-80°C, hold for 1-2 min, ramp at 10-25°C/min to 200-250°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 - 250 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
| SIM Ions (m/z) | 141 (Quantifier) , 94, 79, 126 (Qualifiers) |
| MRM Transitions | 141 > 94 (Quantifier) , 141 > 125, 141 > 79 (Qualifiers) |
Data Presentation
The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for this compound analysis in various matrices.
| Matrix | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Vegetables | >0.99 | 0.02 - 0.04 | 0.01 | 74 - 113 | 1.3 - 6.1 | [7] |
| Fruits and Vegetables | >0.99 | - | 0.005 | - | - | [5] |
| Soil | - | 0.0038 | - | 95.4 | - | [3] |
| Water | - | 0.00001 - 0.000013 | - | 95.8 - 96.1 | - | [3] |
| Urine | - | 0.001 - 0.005 | - | - | - | [3] |
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Principle of GC-MS analysis for this compound.
Conclusion
This application note presents a reliable and robust method for the determination of this compound residues in various matrices using gas chromatography-mass spectrometry. The described QuEChERS sample preparation protocol is efficient and provides good recoveries. The GC-MS method offers high sensitivity and selectivity for the accurate quantification of this compound at trace levels. Proper method validation is crucial to ensure the reliability of the results. This method is suitable for routine monitoring of this compound residues in food safety and environmental laboratories.
References
- 1. coresta.org [coresta.org]
- 2. Residue analysis of acephate and its metabolite this compound in open field and greenhouse pakchoi (Brassica campestris L.) by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection of Methamidophos using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed methodologies for the detection and quantification of the organophosphorus pesticide Methamidophos in various samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methods from the scientific literature.
Introduction
This compound is a highly toxic organophosphate insecticide and acaricide used to control a wide range of chewing and sucking insects on crops.[1] Due to its potential risks to human health and the environment, sensitive and reliable analytical methods are crucial for monitoring its residues in food, water, and biological samples.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers a robust and widely used technique for the determination of this compound.[4][5] This document details different HPLC-based methods, including those with Diode Array Detection (DAD) and Mass Spectrometry (MS/MS), providing comprehensive protocols for sample preparation and analysis.
HPLC Methods for this compound Detection
A variety of HPLC methods have been developed for the analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of different chromatographic conditions.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound detection.
Table 1: HPLC-DAD Method Parameters and Performance
| Parameter | Method 1 |
| Column | HYPERSIL GOLD C8 (250 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase | 46% Acetonitrile and 54% Water (Isocratic)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 25 µL[4] |
| Limit of Detection (LOD) | 0.01 - 0.09 mg/L[4] |
| Limit of Quantification (LOQ) | 0.02 - 0.29 mg/L[4] |
| Recovery | 75.07% (from spiked water samples)[4] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 2 (Biological Samples)[6] | Method 3 (Urine Samples)[7][8] |
| Column | HPLC Hypersil Gold PFP (50 mm x 2.1 mm, 5 µm)[6] | Information not specified |
| Mobile Phase | Gradient of Methanol (B129727) with 0.1% Formic Acid and Ammonium (B1175870) Formate (B1220265) solution[6] | Information not specified |
| Flow Rate | 200 µL/min[6] | Information not specified |
| Detector | Ion Trap Mass Spectrometer with ESI (Positive Mode)[6] | Triple Quadrupole Mass Spectrometer with APCI (Positive Mode)[7][8] |
| Injection Volume | 10 µL[6] | Information not specified |
| Limit of Detection (LOD) | 50 ng/mL (in blood and urine)[6] | 0.001 - 0.282 ng/mL[7][8] |
| Linear Range | 0.10 - 5.00 µg/mL[6] | Information not specified |
| Recovery | >90%[6] | ~100%[7][8] |
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are provided below.
Protocol 1: HPLC-DAD for Water and Soil Samples
This protocol is adapted from a method for the simultaneous detection of multiple organophosphorus pesticides, including this compound.[4]
A. Sample Preparation (Water Samples)
-
Take 10 mL of the water sample.
-
Perform a liquid-liquid extraction using Dichloromethane (DCM).
-
Repeat the extraction three times for maximum efficiency.
-
Combine the organic layers and air-dry the extract.
-
Re-dissolve the residue in 1 mL of Acetonitrile (ACN).
-
The sample is now ready for HPLC analysis.
B. Sample Preparation (Soil Samples)
-
Create a soil microcosm to assess recovery.
-
Extract the pesticides from the soil using DCM.
-
Follow steps 3-6 from the water sample preparation.
C. Chromatographic Analysis
-
HPLC System: UltiMate 3000 UHPLC+ system or equivalent.[4]
-
Column: HYPERSIL GOLD C8 reverse-phase column (250 mm × 4.6 mm; particle size: 5 µm).[4]
-
Mobile Phase: Isocratic elution with 46% Acetonitrile and 54% Water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 25 µL.[4]
-
Detector: Diode Array Detector (DAD) set at 210 nm.[4]
-
Standard Curve: Prepare a series of standard solutions of this compound in ACN (e.g., from 0.0625 mg/L to 500 mg/L) to establish a calibration curve.[4]
Protocol 2: LC-MS/MS for Biological Samples (Blood and Urine)
This protocol is based on a method for the determination of this compound in blood and urine, offering high sensitivity and selectivity.[6]
A. Sample Preparation (Blood)
-
Pipette 1 mL of the whole blood sample into a test tube.
-
Add 50 µL of an internal standard (e.g., this compound-d6 at 5.0 µg/mL).
-
Slowly add 1 mL of cold Acetonitrile dropwise while vortexing to precipitate proteins.
-
Seal the tube and place it in a freezer for 30 minutes.
-
Centrifuge at 2000 rpm and transfer the organic fraction to a new tube.
-
Evaporate the solution to dryness at 45°C.
-
Reconstitute the residue with 100 µL of a 50:50 (v/v) methanol/water solution containing 0.1% formic acid.
B. Sample Preparation (Urine - Solid Phase Extraction)
-
A solid-phase extraction (SPE) procedure is recommended for urine samples.[6]
-
Elute the dried sample with a series of solvents:
-
1.5 mL acetone-chloroform (50:50, v/v)
-
1.5 mL acetone/dichloromethane (50:50, v/v)
-
1.5 mL ethyl acetate/ammonium hydroxide (B78521) (98:2, v/v)
-
1.5 mL dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v)[6]
-
-
Dry the eluate at 45°C.
-
Reconstitute the residue with 100 µL of a 50:50 (v/v) methanol/water solution with 0.1% formic acid.[6]
C. Chromatographic Analysis
-
LC-MS System: Thermo Electron Corporation model Thermo Surveyor or equivalent.[6]
-
Column: HPLC Hypersil Gold PFP column (50 mm x 2.1 mm; 5 µm).[6]
-
Column Temperature: 40°C.[6]
-
Mobile Phase: Gradient elution with methanol containing 0.1% formic acid and an ammonium formate solution.
-
Initial: 2% methanol for 1 min.
-
Gradient: 2-98% methanol from 1 to 9 min, hold until 13 min.
-
Re-equilibration: Decrease to 2% methanol from 14 to 16 min.[6]
-
-
Flow Rate: 200 µL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Detector: LCQ Advantage Max ion trap mass spectrometer with a positive electrospray ionization (ESI) source.[6]
-
MS/MS Conditions: Optimized for this compound and the internal standard. For this compound, the protonated molecule [M+H]+ is at m/z 142, with major transitions at 142/94 and 142/125.[1]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for this compound detection by HPLC-DAD.
Caption: Workflow for this compound detection by LC-MS/MS.
References
- 1. coresta.org [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for determination of acephate, this compound, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Methamidophos Sample Preparation in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methamidophos is a highly polar organophosphate insecticide and acaricide.[1] Due to its systemic properties and broad-spectrum activity, it has been widely used in agriculture to protect a variety of crops.[2] However, its high toxicity necessitates sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety.[2][3] The analysis of this compound is often challenging due to its polarity, which can lead to difficulties in extraction and chromatographic analysis, including excessive peak tailing in gas chromatography (GC).[1][4] Furthermore, complex food matrices can introduce significant interference, known as matrix effects, which can impact the accuracy and precision of analytical results.[1][5][6]
Effective sample preparation is therefore a critical step to isolate this compound from the food matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2][7] This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for the determination of this compound residues in various food matrices.
Key Sample Preparation Techniques
The most widely employed techniques for the extraction and cleanup of this compound residues from food samples include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard in many laboratories for pesticide residue analysis in fruits and vegetables due to its simplicity, speed, and low solvent consumption.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique used for cleanup and concentration of analytes from liquid extracts.[11][12] It offers a high degree of selectivity based on the choice of sorbent.
-
Liquid-Liquid Extraction (LLE): A conventional and fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[7]
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The following tables summarize the performance data for various sample preparation methods for this compound in different food matrices, as reported in the scientific literature.
Table 1: Recovery of this compound using QuEChERS-based Methods
| Food Matrix | Fortification Level | Recovery (%) | RSD (%) | Analytical Method | Reference |
| Cucumber | Not Specified | 95.6 ± 5.4 | < 6 | GC | [8] |
| Green Mustard | Not Specified | 85.2 ± 4.2 | < 5 | GC | [8] |
| Rock Melon | Not Specified | 91.1 ± 1.6 | < 2 | GC | [8] |
| Local Oranges | Not Specified | 102.5 ± 2.5 | < 3 | GC | [8] |
| Vegetables | 0.02 mg/kg | 71.9 - 110.5 | 0.2 - 12.5 | LC-MS/MS | [13] |
| Avocado (Modified QuEChERS) | 10 ng/g | Good | Not Specified | LC-MS/MS | [14] |
| Red Bell Pepper | Incurred | 370 ppb (GCxGC-TOFMS) / 130 ppb (LC-MS/MS) | Not Specified | GCxGC-TOFMS, LC-MS/MS | [10] |
Table 2: Recovery of this compound using LLE and SPE Methods
| Food Matrix | Fortification Level | Extraction Method | Recovery (%) | RSD (%) | Analytical Method | Reference |
| Food Remnants (Vegetables) | 1 mg/kg | LLE (Acetone/Chloroform) | 74 - 113 | 1.3 - 6.1 | GC-FPD | [3] |
| Food Remnants (Vegetables) | 10 mg/kg | LLE (Acetone/Chloroform) | 74 - 113 | 1.3 - 6.1 | GC-FPD | [3] |
| Vegetables | 10 ng/g | Acetonitrile (B52724) Extraction, SPE Cleanup (PSA/GCB) | 60 - 100 | 5 - 12 | GC-NPD | [15] |
| Fruit Juices | 0.29-500 ng/mL | Dispersive SPE (MOF-based) | 74 - 89 | 2.9 - 14.4 | HPLC-MS/MS | [16] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Food Matrix | Method | LOD | LOQ | Analytical Method | Reference |
| Food Remnants (Vegetables) | LLE (Acetone/Chloroform) | 0.02 - 0.04 mg/kg | Not Specified | GC-FPD | [3] |
| Brinjal and Okra | Not Specified | 0.003 mg/kg | 0.01 mg/kg | GC-FPD | |
| Animal-derived foods | Modified QuEChERS | Not Specified | 0.0005–0.005 mg/kg | LC-MS/MS | [13] |
| Soil | Molecularly Imprinted SPE | 3.8 ng/g | Not Specified | GC | [7] |
| Water | Molecularly Imprinted SPE | 10 - 13 ng/L | Not Specified | GC | [7] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Fruits and Vegetables
This protocol is based on the widely accepted QuEChERS methodology, adapted for the analysis of polar pesticides like this compound.[8][9][10]
1. Sample Homogenization:
- Weigh a representative portion (e.g., 500 g) of the fruit or vegetable sample.
- Homogenize the sample using a food chopper or blender until a uniform consistency is achieved. For dry commodities, a wetting step may be necessary prior to extraction.[10]
2. Extraction:
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile (containing 1% acetic acid, optional but recommended for better stability of some pesticides).[8][17]
- Vortex or shake vigorously for 1 minute.
- Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[10] Other salt combinations, such as 6 g MgSO₄ and 1.5 g sodium acetate (B1210297), can also be used.[17]
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥3000 rpm for 1-5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL micro-centrifuge tube containing the d-SPE sorbent mixture.
- For general fruit and vegetable samples, a common d-SPE mixture is 150 mg anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA) sorbent. For fatty matrices, 25-50 mg of C18 sorbent can be added.[10][17]
- Vortex for 30 seconds to 1 minute.
- Centrifuge at a high speed (e.g., ≥10,000 rpm) for 2-5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract.
- The extract can be directly analyzed by LC-MS/MS. For GC analysis, a solvent exchange to a more volatile and GC-compatible solvent like ethyl acetate may be necessary.[15] It is also common to add a protecting agent to prevent analyte degradation in the GC inlet.
Protocol 2: Liquid-Liquid Extraction (LLE) for Various Food Matrices
This protocol is a classic method suitable for a wide range of food matrices, particularly when dealing with complex or "dirty" samples.[3]
1. Sample Homogenization:
- Homogenize the food sample as described in Protocol 1.
2. Initial Extraction:
- Weigh a representative amount of the homogenized sample (e.g., 20-50 g) into a blender jar.
- Add a suitable extraction solvent. Acetone (B3395972) is commonly used for its ability to extract a wide range of pesticides and its miscibility with water.[3] Add a volume of acetone approximately 2-3 times the sample weight (e.g., 100 mL for 50 g of sample).
- Blend at high speed for 2-3 minutes.
3. Liquid-Liquid Partitioning:
- Filter the homogenate through a Büchner funnel with filter paper.
- Transfer the filtrate to a separatory funnel.
- Add a volume of water (e.g., 100 mL) and a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) (e.g., 50 mL).[3]
- Add sodium chloride to the aqueous phase to reduce the solubility of organic solvents and promote partitioning.
- Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.
- Allow the layers to separate.
- Collect the organic layer (bottom layer for dichloromethane/chloroform).
- Repeat the partitioning step with a fresh portion of the organic solvent.
- Combine the organic extracts.
4. Drying and Concentration:
- Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
- The extract can then be reconstituted in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol describes a general procedure for cleaning up a crude extract obtained from LLE or another initial extraction method.
1. Cartridge Selection:
- Choose an SPE cartridge with a sorbent that has a high affinity for the matrix interferences and a low affinity for this compound. Common choices for pesticide cleanup include Primary Secondary Amine (PSA), graphitized carbon black (GCB), and C18.[15] PSA is effective at removing organic acids and some sugars, while GCB is excellent for removing pigments like chlorophyll. C18 is used for removing non-polar interferences like fats.
2. Cartridge Conditioning:
- Condition the SPE cartridge by passing a specific sequence of solvents through it. A typical conditioning sequence might be:
- 5 mL of the elution solvent (e.g., acetonitrile/toluene (B28343) mixture).[15]
- 5 mL of the solvent in which the sample is dissolved (e.g., acetonitrile).
3. Sample Loading:
- Load the crude sample extract (typically 1-2 mL) onto the conditioned SPE cartridge.
- Allow the sample to pass through the sorbent bed at a slow, controlled flow rate (e.g., 1-2 mL/min).
4. Washing (Optional):
- Pass a small volume of a weak solvent (a solvent that will not elute the analyte of interest but will wash away some interferences) through the cartridge.
5. Elution:
- Elute this compound from the cartridge using a suitable elution solvent. The choice of solvent depends on the sorbent used. For a dual-layer PSA/GCB cartridge, a mixture of acetone and toluene has been shown to be effective.[15]
- Collect the eluate.
6. Concentration and Reconstitution:
- Concentrate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of a suitable solvent for instrumental analysis.
Visualization of Experimental Workflows
QuEChERS Workflow
Caption: Workflow for the QuEChERS sample preparation method.
Liquid-Liquid Extraction (LLE) Workflow
References
- 1. coresta.org [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 8. ikm.org.my [ikm.org.my]
- 9. ijesd.org [ijesd.org]
- 10. gcms.cz [gcms.cz]
- 11. eprints.um.edu.my [eprints.um.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rapid Methamidophos Screening Biosensors
These application notes provide detailed protocols for the development and application of various biosensors for the rapid screening of methamidophos, a widely used organophosphate pesticide. The document is intended for researchers, scientists, and drug development professionals working in the fields of environmental monitoring, food safety, and toxicology.
Enzyme-Based Biosensor for this compound Detection
This section details the protocol for an acetylcholinesterase (AChE)-based biosensor, which relies on the inhibition of the enzyme by this compound.
Signaling Pathway: Acetylcholinesterase Inhibition
This compound is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). The inhibition occurs through the phosphorylation of a serine residue in the active site of AChE, leading to an accumulation of acetylcholine and subsequent disruption of nerve function.[1] Biosensors leverage this inhibition mechanism for the detection of this compound.
Experimental Protocol: Amperometric AChE Biosensor
This protocol describes the fabrication and use of a screen-printed carbon electrode (SPCE) modified with acetylcholinesterase for the amperometric detection of this compound.[2][3]
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Acetylcholinesterase (AChE) from electric eel
-
Phosphate buffer saline (PBS), 0.1 M, pH 7.4
-
Acetylthiocholine (B1193921) (ATCh)
-
This compound standard solutions
-
Glutaraldehyde (B144438) solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
Instrumentation:
-
Potentiostat/Galvanostat for electrochemical measurements
Protocol:
-
Electrode Preparation:
-
Clean the SPCEs by rinsing with deionized water and then ethanol (B145695).
-
Allow the electrodes to air dry completely.
-
-
Enzyme Immobilization:
-
Prepare a 1 mg/mL solution of AChE in 0.1 M PBS (pH 7.4).
-
Drop-cast 5 µL of the AChE solution onto the working area of the SPCE.
-
Allow the solvent to evaporate at room temperature for 30 minutes.
-
To cross-link the enzyme, expose the electrode to glutaraldehyde vapor for 20 minutes in a sealed container.
-
Rinse the electrode gently with PBS to remove any unbound enzyme.
-
To block non-specific binding sites, incubate the electrode in 1% BSA solution for 30 minutes.
-
Rinse again with PBS and store at 4°C when not in use.
-
-
Electrochemical Measurement:
-
Set up the three-electrode system with the modified SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add 10 mL of 0.1 M PBS (pH 7.4) to the electrochemical cell.
-
Measure the baseline current using amperometry at a constant potential of +0.4 V.
-
Add a known concentration of the substrate, acetylthiocholine (ATCh), to the cell (final concentration 1 mM) and record the steady-state current (I₀). This current is proportional to the initial activity of the immobilized AChE.
-
Incubate the electrode in a sample solution containing this compound for a fixed time (e.g., 10 minutes).
-
After incubation, rinse the electrode with PBS and place it back into the electrochemical cell containing only PBS and ATCh.
-
Record the new steady-state current (I₁). The decrease in current is due to the inhibition of AChE by this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(I₀ - I₁) / I₀] * 100
-
Construct a calibration curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The limit of detection (LOD) can be determined from the calibration curve.
-
Immunosensor for this compound Detection
This section outlines the development of an electrochemical immunosensor for the detection of this compound, which utilizes the specific binding between an antibody and the this compound antigen.
Experimental Workflow: Immunosensor Fabrication
The fabrication of an electrochemical immunosensor involves a series of steps to modify the electrode surface and immobilize the biorecognition element (antibody).
Experimental Protocol: Electrochemical Immunosensor
This protocol describes the fabrication of a label-free electrochemical immunosensor using a glassy carbon electrode (GCE) modified with gold nanoparticles (AuNPs) for the detection of this compound.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Anti-methamidophos monoclonal antibody
-
Gold (III) chloride trihydrate (HAuCl₄)
-
Potassium chloride (KCl)
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer saline (PBS), 0.1 M, pH 7.4
-
Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution (5 mM in 0.1 M KCl)
-
This compound standard solutions
Instrumentation:
-
Potentiostat/Galvanostat
-
Polishing materials for GCE (alumina slurry)
Protocol:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry on a polishing pad to a mirror-like finish.
-
Sonnicate the electrode in deionized water and ethanol for 5 minutes each to remove any residual polishing material.
-
Rinse thoroughly with deionized water and allow to air dry.
-
-
Gold Nanoparticle Electrodeposition:
-
Electrodeposit AuNPs onto the GCE surface by cycling the potential from -0.2 V to +1.2 V in a solution of 1 mM HAuCl₄ and 0.1 M KCl at a scan rate of 50 mV/s for 10 cycles.
-
Rinse the modified electrode with deionized water.
-
-
Antibody Immobilization:
-
Prepare a 100 µg/mL solution of anti-methamidophos antibody in PBS (pH 7.4).
-
Drop-cast 10 µL of the antibody solution onto the AuNP-modified GCE surface.
-
Incubate in a humid chamber at 4°C overnight to allow for antibody immobilization.
-
Gently rinse the electrode with PBS to remove unbound antibodies.
-
-
Blocking:
-
Immerse the antibody-modified electrode in a 1% BSA solution in PBS for 1 hour at room temperature to block any remaining active sites and prevent non-specific binding.
-
Rinse the electrode with PBS.
-
-
Electrochemical Measurement (Electrochemical Impedance Spectroscopy - EIS):
-
Perform EIS measurements in a 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution containing 0.1 M KCl. The frequency range is typically from 0.1 Hz to 100 kHz with an AC amplitude of 5 mV.
-
Record the initial impedance spectrum.
-
Incubate the immunosensor with different concentrations of this compound solutions for 30 minutes at room temperature.
-
After incubation, rinse the electrode with PBS.
-
Record the impedance spectrum again in the [Fe(CN)₆]³⁻/⁴⁻ solution.
-
-
Data Analysis:
-
The binding of this compound to the antibody will hinder the electron transfer of the redox probe to the electrode surface, resulting in an increase in the charge transfer resistance (Rct).
-
Plot the change in Rct (ΔRct = Rct_after_binding - Rct_initial) against the concentration of this compound to obtain a calibration curve.
-
Aptasensor for this compound Detection
This section describes the development of an aptasensor, which utilizes a short single-stranded DNA or RNA molecule (aptamer) that specifically binds to this compound.
Logical Relationship: Aptasensor Mechanism
Aptasensors for small molecules often rely on a conformational change of the aptamer upon target binding. This change can be transduced into a measurable signal.
References
- 1. Aptasensor development: elucidation of critical parameters for optimal aptamer performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Biosensors Based on Acetylcholinesterase Immobilized on Clay–Gold Nanocomposites for the Discrimination of Chlorpyrifos and Carbaryl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Methamidophos in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of methamidophos from various water samples. The high polarity and water solubility of this compound present unique challenges for its efficient extraction.[1][2] The following protocols are designed to offer robust and reproducible methods for sample cleanup and concentration prior to chromatographic analysis.
Introduction to this compound Extraction
This compound is a highly polar organophosphorus insecticide.[1][2] Its significant solubility in water makes traditional liquid-liquid extraction (LLE) methods laborious and solvent-intensive, often with unsatisfactory recovery rates.[1][2][3] Solid-phase extraction (SPE) offers a more efficient and selective alternative for the analysis of this compound in aqueous matrices.[1][2] The choice of SPE sorbent is critical for achieving optimal recovery and minimizing matrix effects. Polymeric sorbents, such as Oasis HLB, and molecularly imprinted polymers (MIPs) have demonstrated superior performance for the retention of polar pesticides like this compound.[1][3][4]
Comparative Performance of SPE Sorbents
The selection of an appropriate SPE sorbent is paramount for the successful extraction of this compound. The following table summarizes quantitative data from various studies, highlighting the performance of different sorbent materials.
| Sorbent Type | Elution Solvent | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Volume | Reference |
| Oasis HLB | Methylene (B1212753) Chloride | 85 - 90% | Not Reported | Not Reported | Not Specified | [1][2] |
| Oasis HLB | Methanol (B129727) | Low (unspecified) | ~1.0 ng (MDQ) | Not Reported | 30 mL (breakthrough) | [3] |
| C18 | Not Specified | 9 - 49% | 0.2 µg/L | 0.5 µg/L | Not Specified | [5] |
| Molecularly Imprinted Polymer (MIP) | Not Specified | 95.8 - 96.1% | 10 - 13 ng/L | Not Reported | 100 mL | [4][6] |
| Chromabond HR-P | Methanol/Ethyl Acetate (1:1, v/v) | Lower than Oasis HLB | Not Reported | Not Reported | 500 mL | [3] |
Experimental Workflow for this compound SPE
The general workflow for the solid-phase extraction of this compound from water samples is depicted in the diagram below. This process involves sequential steps of cartridge conditioning, sample loading, washing to remove interferences, and elution of the target analyte.
Caption: General workflow for solid-phase extraction of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound using two common types of sorbents.
Protocol 1: Using Oasis HLB Cartridges
This protocol is adapted from methodologies that have demonstrated good recoveries for this compound.[1][2][3] Oasis HLB is a hydrophilic-lipophilic balanced polymer that is effective for trapping polar compounds.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Methylene Chloride (or alternative elution solvent)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Sample Collection Vials
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Pass the pre-filtered water sample (e.g., 30-500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min. The breakthrough volume for this compound on Oasis HLB can be as low as 30 mL, so smaller sample volumes may be necessary for quantitative recovery.[3]
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any retained polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under a vacuum for at least 2 hours or with a gentle stream of nitrogen.[3] This step is crucial to remove residual water before elution with an organic solvent.
-
-
Elution:
-
Concentration and Reconstitution:
Protocol 2: Using Molecularly Imprinted Polymer (MIP) Cartridges
This protocol is based on the use of MIPs, which offer high selectivity and affinity for the target analyte, leading to excellent recovery rates and cleaner extracts.[4][6]
Materials:
-
This compound-specific MIP SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Appropriate Elution Solvent (as per manufacturer's recommendation, often a mixture of methanol and acetic acid)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Sample Collection Vials
Procedure:
-
Cartridge Conditioning:
-
Condition the MIP cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Ensure the sorbent does not dry out.
-
-
Sample Loading:
-
Load 100 mL of the water sample onto the conditioned cartridge at a controlled flow rate (e.g., 2-5 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove non-specifically bound compounds.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) may be performed to further remove interferences without eluting the target analyte.
-
-
Elution:
-
Elute the this compound from the MIP cartridge using 2 x 2 mL of the recommended elution solvent (e.g., methanol containing a small percentage of acetic acid to disrupt the imprinting interactions).
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent for analysis by LC-MS/MS or GC-MS.
-
Concluding Remarks
The successful solid-phase extraction of this compound from water samples is highly dependent on the chosen protocol and sorbent material. For general screening, Oasis HLB provides a reliable option, although careful optimization of the sample volume is necessary to avoid breakthrough.[3] For highly selective and quantitative analysis, particularly at trace levels, the use of molecularly imprinted polymers is recommended due to their superior recovery and selectivity.[4] All protocols should be validated with spiked samples to ensure acceptable performance within the specific laboratory and sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. epa.gov [epa.gov]
- 4. Selective solid-phase extraction using molecularly imprinted polymer for analysis of this compound in water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Analysis of Methamidophos in Fruits and Vegetables using the QuEChERS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methamidophos is a highly toxic organophosphate insecticide and acaricide that has been widely used in agriculture to protect a variety of crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for the multi-residue analysis of pesticides, including this compound, in food matrices.[3][4][5][6][7] This application note provides a detailed protocol for the extraction and cleanup of this compound residues in fruits and vegetables using the QuEChERS method, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The QuEChERS method offers several advantages over traditional extraction techniques, including reduced solvent consumption, simplified workflow, and high recovery rates for a broad spectrum of pesticides.[3][8][9] The procedure involves an initial extraction with acetonitrile (B52724), followed by a partitioning step using salts to separate the organic layer from the aqueous matrix. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components such as pigments, sugars, and lipids.[3][4][10]
Quantitative Data Summary
The following table summarizes the recovery data for this compound in various fruit and vegetable matrices using the QuEChERS method, as reported in different studies.
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Brinjal (Okra) | 0.01 | 76.6 - 99.5 | 3.2 - 11.8 | GC-FPD, GC-MS | |
| Vegetables | 1 and 10 | 74 - 113 | 1.3 - 6.1 | GC-FPD | [11] |
| Edible Insects | 0.01, 0.1, and 0.5 | 64.54 - 122.12 | 1.86 - 6.02 | GC-MS/MS | [9] |
| Tomatoes | Not Specified | 83.84 - 119.73 | < 20.54 | GC-MS | [12] |
Experimental Protocol
This protocol is a general guideline based on established QuEChERS methods, such as the AOAC Official Method 2007.01 and the European EN 15662 standard.[6][8][10] Optimization may be required for specific fruit and vegetable matrices.
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) - for samples with high pigment content
-
C18 sorbent - for samples with high fat content
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer or shaker
-
Homogenizer (e.g., blender or bead mill)
2. Sample Preparation
-
Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender or bead mill to achieve a uniform consistency.[13] For dry commodities, it may be necessary to add a specific amount of water before homogenization.[5]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[4]
3. Extraction
-
Add 10-15 mL of acetonitrile to the centrifuge tube containing the sample.[4][14] If required, add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[4][8]
-
Add the QuEChERS extraction salts. For the EN 15662 method, this typically includes 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5] For the AOAC 2007.01 method, 6 g MgSO₄ and 1.5 g sodium acetate (B1210297) are commonly used.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 g for 5 minutes.[5]
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube. The volume of the aliquot will depend on the subsequent analytical method.
-
The d-SPE tube should contain anhydrous MgSO₄ to remove residual water and a sorbent to remove matrix interferences. A common combination is 150 mg MgSO₄ and 50 mg PSA per mL of extract. For samples with high chlorophyll (B73375) content, GCB may be added. For samples with high lipid content, C18 sorbent can be used.
-
Cap the d-SPE tube and vortex for 30 seconds to 1 minute.
-
Centrifuge the tube at a high speed (e.g., ≥4000 rpm) for 5 minutes.[1]
5. Final Extract Preparation and Analysis
-
Carefully transfer the cleaned supernatant into a vial for analysis.
-
The extract can be directly analyzed by LC-MS/MS or GC-MS.[4] For GC analysis, a solvent exchange step may be necessary.[8]
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound analysis.
The QuEChERS method provides a simple, rapid, and effective approach for the determination of this compound residues in a wide variety of fruit and vegetable matrices.[4][5] The flexibility of the d-SPE cleanup step allows for the adaptation of the protocol to different sample types, ensuring the removal of interfering compounds and leading to reliable and accurate quantification by chromatographic techniques.[3] Adherence to a validated QuEChERS protocol is crucial for ensuring food safety and compliance with regulatory MRLs.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. QuEChERS: Home [quechers.eu]
- 5. gcms.cz [gcms.cz]
- 6. ijesd.org [ijesd.org]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wexer-store.com [wexer-store.com]
- 14. ikm.org.my [ikm.org.my]
Application Notes and Protocols for Spectrophotometric Quantification of Methamidophos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos is a highly toxic organophosphate insecticide and acaricide used to control a wide range of pests on crops such as cotton, rice, and vegetables.[1] Its potential for contamination of soil, water, and food sources poses a significant risk to human health, necessitating sensitive and reliable methods for its quantification.[1][2] While chromatographic techniques are commonly employed, spectrophotometric assays offer a simpler, more rapid, and cost-effective alternative for the determination of this compound residues.[2][3]
This document provides detailed application notes and protocols for two distinct spectrophotometric methods for the quantification of this compound: an indirect colorimetric method based on reaction with p-dimethylaminobenzaldehyde (p-DMAB) and a nanoparticle-based colorimetric assay using poly(lactic acid)-stabilized gold nanoparticles (PLA-AuNPs).
Method 1: Indirect Spectrophotometric Determination using p-Dimethylaminobenzaldehyde (p-DMAB)
This method relies on the reaction of this compound with the acid produced from the Cannizzaro's reaction of p-dimethylaminobenzaldehyde (p-DMAB) in an alkaline medium.[1][3][4] The subsequent condensation reaction in an acidic medium yields a yellow-colored product, the absorbance of which is measured spectrophotometrically at 405 nm.[1][2][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 405 nm | [1][2][4] |
| Beer's Law Range | 1-30 µg/mL | [1][3][4] |
| Molar Absorptivity | 2.8 × 10³ L mol⁻¹ cm⁻¹ | [1][3][4] |
| Limit of Detection (LOD) | 0.20 ± 0.03 µg/mL | [1][2][3][4] |
| Limit of Quantification (LOQ) | 0.60 ± 0.04 µg/mL | [1][2][3][4] |
| Recovery in Samples | 96 ± 0.08% to 102 ± 0.06% | [1][2][4] |
Experimental Protocol
1. Reagent Preparation:
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 0.1 g of this compound standard and dissolve it in 20 mL of distilled water in a 100 mL volumetric flask. Dilute to the mark with distilled water.[1] Prepare working standards by appropriate dilution of the stock solution.[1]
-
p-DMAB Solution (0.2 mol/L): Dissolve 1.49 g of p-dimethylaminobenzaldehyde in 30 mL of methanol (B129727) in a 50 mL volumetric flask and dilute to the mark with methanol.[1]
-
Sodium Hydroxide (B78521) Solution (2.5 mol/L): Dissolve the appropriate amount of NaOH in distilled water and dilute to 100 mL.[1]
-
Hydrochloric Acid Solution (3.0 mol/L): Dilute the appropriate amount of concentrated HCl in distilled water to a final volume of 100 mL.[1]
2. Sample Preparation:
-
Water Samples: No significant pretreatment is required.
-
Soil Samples: Extract this compound from soil samples using a suitable solvent like dichloromethane (B109758).
-
Vegetable Samples (e.g., Tomato, Cauliflower):
-
Homogenize 25-50 g of the sample.[1]
-
Spike with a known concentration of this compound for recovery studies if necessary.
-
Wash the homogenized sample with 30 mL of water by shaking for 10 minutes.[1]
-
Filter the mixture.
-
To the filtrate, add 5.0 mL of 10% sodium chloride solution.[1]
-
Extract the aqueous phase with 3.0 mL of dichloromethane by shaking for 5 minutes in a separating funnel.[1]
-
Allow the phases to separate and collect the organic (dichloromethane) phase.
-
Evaporate the organic extract to dryness and reconstitute the residue in 2.0 mL of distilled water for analysis.[2]
-
3. Analytical Procedure:
-
In a 200 mL conical flask, take 2.0 mL of the this compound standard solution or sample extract.[1]
-
Add 0.5 mL of 2.5 mol/L sodium hydroxide solution and mix thoroughly.[1]
-
Add 1.0 mL of 0.2 mol/L p-DMAB solution to the mixture.[1]
-
Follow by the addition of 1.0 mL of 3.0 mol/L hydrochloric acid solution and mix well.[1]
-
Add 2.0 mL of methanol to dissolve any turbidity that may have formed.[1]
-
Shake the reaction mixture thoroughly.
-
Measure the absorbance of the resulting yellow-colored product at 405 nm against a reagent blank prepared in the same manner without the analyte.[1][2]
Chemical Reaction and Workflow
The proposed reaction mechanism involves the Cannizzaro's reaction of p-DMAB in a basic medium to produce a carboxylic acid derivative. This derivative then reacts with the this compound molecule.[2] Subsequent acidification leads to a condensation reaction, forming a stable yellow-colored adduct.[2]
Caption: Experimental workflow for the spectrophotometric determination of this compound using the p-DMAB method.
Caption: Proposed reaction mechanism for the colorimetric detection of this compound.
Method 2: Gold Nanoparticle-Based Colorimetric Assay
This rapid and sensitive method utilizes poly(lactic acid)-stabilized gold nanoparticles (PLA-AuNPs) as a colorimetric sensor for this compound.[5] The addition of this compound to the wine-red PLA-AuNPs solution induces a color change to greyish-blue, which is accompanied by a significant bathochromic and hyperchromic shift in the surface plasmon resonance (SPR) band, allowing for spectrophotometric quantification.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Dynamic Range | 0.005–1000 µM | [5] |
| Limit of Detection (LOD) | 0.0027 µM | [5] |
| Limit of Quantification (LOQ) | 0.005 µM | [5] |
Experimental Protocol
1. Synthesis of PLA-AuNPs:
-
This method involves a one-pot, two-phase chemical reduction process for the synthesis of poly(lactic acid)-stabilized gold nanoparticles.[5] For detailed synthesis protocols, refer to the primary literature.
2. Analytical Procedure:
-
Prepare a solution of the synthesized PLA-AuNPs.
-
Add a known concentration of this compound standard or sample extract to the PLA-AuNPs solution.
-
Observe the color change from wine-red to greyish-blue.[5]
-
Record the UV-Vis spectrum and measure the shift in the SPR band.
-
Quantify the concentration of this compound based on the change in absorbance or the shift in the SPR peak.
Detection Principle
The exact mechanism of interaction between this compound and PLA-AuNPs leading to the colorimetric change is not fully detailed in the provided search results but is likely due to the aggregation of the nanoparticles induced by the analyte.
Caption: Workflow for the gold nanoparticle-based colorimetric assay for this compound.
Concluding Remarks
The spectrophotometric methods described provide reliable and accessible alternatives to chromatographic techniques for the quantification of this compound. The p-DMAB method is well-established and suitable for a variety of sample matrices. The gold nanoparticle-based assay offers higher sensitivity and a very low detection limit, making it ideal for trace-level analysis. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is always recommended to validate the chosen method in the specific laboratory environment and for the intended sample types.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Indirect spectrophotometric method for determination of this compound insecticide – Kudos: Growing the influence of research [growkudos.com]
- 5. Gold nanoparticle-based selective and efficient spectrophotometric assay for the insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methamidophos in neurobehavioral research studies
Application Notes: Methamidophos in Neurobehavioral Research
Introduction
This compound (O,S-dimethyl phosphoramidothioate) is a highly toxic organophosphate (OP) pesticide extensively used worldwide in agriculture.[1][2] Its primary mechanism of toxicity in both insects and mammals is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the normal transmission of nerve impulses.[2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, resulting in cholinergic hyperstimulation and a state of excitotoxicity.[5][6] Due to its ability to cross the blood-brain barrier, this compound is a potent neurotoxin that can induce a range of neurobehavioral effects, making it a subject of interest in neurotoxicity and neurobehavioral research.[6][7]
Beyond its well-documented effects on the cholinergic system, research indicates that this compound can also impact other neurotransmitter systems, including the serotonergic system.[5][8][9] Studies have shown that exposure to this compound can lead to alterations in serotonin (B10506) (5-HT) receptors and transporters, which may underlie some of the observed behavioral changes, such as depressive-like behaviors.[5][8] Furthermore, emerging evidence suggests that non-cholinesterase mechanisms, such as the induction of oxidative stress and apoptosis (programmed cell death) in brain cells, contribute to its neurotoxicity.[7][10][11]
In neurobehavioral research, this compound is utilized as a chemical tool to model neurotoxic insults and to study the underlying mechanisms of pesticide-induced neurological and psychiatric disorders. Animal models exposed to this compound have exhibited a variety of behavioral alterations, including increased anxiety and depressive-like behaviors, pro-aggressive behavior, and impairments in learning and memory.[1][5][12][13] These models are invaluable for investigating the causal links between organophosphate exposure and neurobehavioral deficits, as well as for exploring potential therapeutic interventions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound exposure.
Table 1: Effects of this compound on Cholinesterase Activity
| Animal Model | Dose/Concentration | Route & Duration of Exposure | AChE/BChE Inhibition | Reference |
| Male & Female Wistar Rats | 4.5 ppm (in drinking water) | Oral, 16 weeks | Brain AChE activity reduced to 64-66% of control | [14] |
| Male Swiss Mice | 1.31 µg/ml (Lower Dose) | Oral (drinking water), 30 days | Brain AChE activity inhibited by 15% | [12] |
| Male Swiss Mice | 5.25 µg/ml (Higher Dose) | Oral (drinking water), 30 days | Brain AChE activity inhibited by 43% (during exposure) and 25% (after exposure) | [12] |
| Male Mice | 3.5 mg/kg/day | Intraperitoneal (i.p.), 7 days | Brain AChE activity significantly decreased; Plasma BChE activity reduced by 72% | [1] |
| Swiss Mice Pups | 1 mg/kg | Subcutaneous (s.c.), Postnatal days 3-9 | Brain AChE inhibition of ~20% (24h post-injection); 29-67% (1-4h post-injection) | [5] |
Table 2: Neurobehavioral Effects of this compound Exposure
| Animal Model | Dose/Concentration & Duration | Behavioral Test(s) | Key Findings | Reference |
| Adult Male Swiss Mice | 1.31 & 5.25 µg/ml for 30 days | Forced Swimming Test, Tail Suspension Test | Increased immobility, indicative of depressive-like behavior.[12] No alterations in motor performance.[12] | [12] |
| Adult Male Mice | 3.5 mg/kg/day for 7 days | Social Isolation-Induced Aggression Test | Induced attack behavior in previously non-aggressive mice (pro-aggressive effect).[1][15] | [1][15] |
| Postnatal Swiss Mice | 1 mg/kg from PN3-PN9 | Elevated Plus Maze, Open Field, Forced Swimming Test, Passive Avoidance | Increased depressive-like behavior and impaired decision making in adulthood.[5] No significant effects on anxiety or learning/memory.[5] | [5] |
| Adult Male & Female Wistar Rats | 0.5, 1.5, 4.5 ppm for 16 weeks | Morris Water Maze | No impairment in spatial working or reference memory 33 and 55 weeks after exposure.[14] | [14] |
| Zebrafish Embryos/Larvae | 25 & 500 µg/L for 72 hours | Locomotor Activity (Touch-Escape Response) | Significantly decreased number of escape responders, indicating sensorimotor damage.[7][16] | [7][16] |
Table 3: Neurochemical and Cellular Alterations Induced by this compound
| Animal/Cell Model | Dose/Concentration & Duration | Parameter(s) Measured | Key Findings | Reference |
| Adult Male Swiss Mice | 1.31 & 5.25 µg/ml for 30 days | Serotonergic biomarkers (5-HT1A, 5-HT2, 5-HTT binding) | Robust decreases in binding for all serotonergic markers in the cerebral cortex, midbrain, and brainstem.[8] | [8] |
| Postnatal Swiss Mice | 1 mg/kg from PN3-PN9 | Cholinergic & Serotonergic biomarkers | Decreased choline (B1196258) transporter and altered 5-HT1A and 5-HT2 receptor binding in the brainstem at adulthood.[5] | [5] |
| Zebrafish Larvae | 25 & 500 µg/L for 72 hours | Gene expression (mbp, syn2a), Apoptosis (AO staining) | Significant downregulation of genes for myelination (mbp) and synapse formation (syn2a).[7][17] Noticeable signs of apoptosis in the brain.[7][17] | [7][17] |
| Human Peripheral Blood Mononuclear Cells | Various concentrations | Reactive Oxygen Species (ROS), Malondialdehyde (MDA) | This compound induced cytotoxicity and oxidative stress, indicated by increased ROS and MDA levels. | [11] |
Experimental Protocols
Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
This protocol is adapted from methodologies used in studies assessing the neurobehavioral effects of pesticides.[5]
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (e.g., 5 x 28.5 cm) and two closed arms (e.g., 5 x 28.5 x 14 cm) arranged perpendicularly. The maze should be situated in a sound-attenuated room with controlled, dim lighting.
-
Acclimation: Bring animals to the testing room at least 1 hour before the test to acclimate.
-
Procedure:
-
Place a single mouse onto the central platform of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for a 10-minute session.
-
Record the session using an overhead video camera for later analysis.
-
Between trials, thoroughly clean the maze with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Anxiety-like behavior is typically indicated by a decrease in the time spent and the number of entries into the open arms.
-
Protocol 2: Assessment of Depressive-Like Behavior using the Forced Swimming Test (FST)
This protocol is based on studies evaluating depressive-like behavior following this compound exposure.[12][18]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to touch the bottom or escape.
-
Acclimation: Bring animals to the testing room at least 1 hour before the test.
-
Procedure:
-
Gently place a single mouse into the cylinder of water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
-
Data Analysis: An increase in the duration of immobility is interpreted as a depressive-like state or behavioral despair.[18]
Protocol 3: Assessment of Aggressive Behavior using the Social Isolation-Induced Aggression Test
This protocol is derived from a study investigating the pro-aggressive effects of this compound.[1][6]
-
Animal Preparation:
-
Isolated Mice (Test Subjects): House male mice individually for a period of 28 days to induce territorial and aggressive behavior.[6]
-
Opponent Mice (Standard): House weight-matched male mice in groups.
-
-
Pre-Treatment Trial (Baseline):
-
Place an isolated mouse into a neutral cage.
-
Introduce a standard opponent mouse into the same cage.
-
Observe and record their interaction for 15 minutes. Key behaviors to score include latency to the first attack, frequency of attacks, and tail rattling.
-
Based on this trial, classify the isolated mice as "aggressive" or "non-aggressive".[15]
-
-
Treatment Phase:
-
Post-Treatment Trial:
-
Repeat the procedure from the Pre-Treatment Trial, pairing the treated isolated mouse with a new, standard opponent.
-
Record the same aggressive and exploratory behaviors.
-
-
Data Analysis: Compare the latency and frequency of aggressive behaviors before and after treatment. A pro-aggressive effect is indicated if previously non-aggressive mice exhibit attack behavior after this compound treatment.[1]
Protocol 4: Acetylcholinesterase (AChE) Activity Assay
This is a generalized biochemical protocol based on the principles described in the cited literature.[5]
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, brainstem) on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., phosphate (B84403) buffer) and centrifuge to obtain the supernatant containing the enzyme.
-
-
Assay Procedure (Ellman's Method):
-
Prepare a reaction mixture in a 96-well plate containing the tissue homogenate, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and buffer.
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
-
AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
Measure the rate of color change by reading the absorbance at 412 nm in a microplate reader in kinetic mode (e.g., every 30 seconds for 2 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the protein concentration of the tissue homogenate using a standard method (e.g., BCA protein assay).
-
Express AChE activity relative to the tissue protein content (e.g., in nmol/min/mg protein).
-
Compare the AChE activity between this compound-treated and control groups to determine the percentage of inhibition.
-
Mandatory Visualizations
Signaling and Pathophysiological Pathways
Caption: Primary and secondary mechanisms of this compound neurotoxicity.
Experimental Workflow
Caption: Typical workflow for a this compound neurobehavioral study.
Logical Relationships
Caption: Relationship between this compound exposure and outcomes.
References
- 1. This compound, AN ORGANOPHOSPHORUS INSECTICIDE, INDUCES PRO-AGGRESSIVE BEHAVIOUR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound [fao.org]
- 4. This compound: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exposure During the Early Postnatal Period of Mice: Immediate and Late-Emergent Effects on the Cholinergic and Serotonergic Systems and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exposure to this compound at adulthood adversely affects serotonergic biomarkers in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure to this compound at adulthood adversely affects serotonergic biomarkers in the mouse brain [ouci.dntb.gov.ua]
- 10. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces cytotoxicity and oxidative stress in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure to this compound at adulthood elicits depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absence of long-term behavioral effects after sub-chronic administration of low doses of this compound in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an Organophosphorus Insecticide, Induces Pro-aggressive Behaviour in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developmental Neurotoxicity of this compound in the Embryo-Larval Stages of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
Application Notes and Protocols: Methamidophos as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Methamidophos as a reference standard in analytical chemistry. This document is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification and analysis of this compound in various matrices.
Introduction
This compound (O,S-Dimethyl phosphoramidothioate) is a highly toxic organophosphate insecticide and acaricide.[1][2] Its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.[1][2][3] Due to its toxicity and widespread use in agriculture on crops like potatoes, cotton, and various vegetables, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in food and environmental samples.[4] Accurate monitoring of these residues is essential for ensuring food safety and environmental protection.[1] this compound is also a primary metabolite of the insecticide acephate (B21764), and its residues are often considered in conjunction with acephate use.[4][5]
The use of a high-purity this compound reference standard is critical for the development, validation, and routine application of analytical methods to quantify its residues in various matrices, including food, environmental samples, and biological tissues.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | O,S-Dimethyl phosphoramidothiolate | |
| CAS Number | 10265-92-6 | [5] |
| Molecular Formula | C₂H₈NO₂PS | [4] |
| Molecular Weight | 141.13 g/mol | [6] |
| Appearance | Colorless to off-white crystalline solid with a pungent, mercaptan-like odor.[1][5][6] | [1][5][6] |
| Melting Point | 42-45 °C | |
| Water Solubility | > 200 g/L at 20°C | [3][4] |
| Solubility in Organic Solvents | Soluble in alcohols, aliphatic chlorinated hydrocarbons, and ketones; slightly soluble in ether; sparingly soluble in petroleum ether.[3][6] | [3][6] |
| Vapor Pressure | 3 x 10⁻⁴ mmHg at 30°C | [5] |
| Log K_ow (Octanol-Water Partition Coefficient) | -0.8 at 20°C | [6] |
| Stability | Stable at ambient temperature and at pH 3-8. It undergoes hydrolysis in acidic and alkaline conditions.[4][6] | [4][6] |
Application as a Reference Standard
This compound reference standards are primarily used for:
-
Method Development and Validation: Establishing and verifying the performance of analytical methods for this compound quantification.
-
Instrument Calibration: Creating calibration curves to determine the concentration of this compound in unknown samples.
-
Quality Control: As a component of quality control samples to monitor the accuracy and precision of routine analyses.
-
Residue Analysis: Quantifying this compound residues in agricultural products, soil, water, and biological samples to ensure compliance with regulatory limits.[1]
Storage and Handling of Reference Standard
Proper storage and handling are crucial to maintain the integrity and stability of the this compound reference standard.
-
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7] The recommended storage temperature is typically -20°C. Keep the container tightly closed.[7]
-
Handling: this compound is highly toxic and should be handled only by trained personnel in a controlled laboratory environment.[3] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5][7] Avoid inhalation of dust or vapors and contact with skin and eyes.[3][8]
Experimental Protocols
The following are generalized protocols for the analysis of this compound in various matrices using common analytical techniques. Method parameters should be optimized for the specific instrumentation and matrix being analyzed.
Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of this compound.
Materials:
-
This compound reference standard (analytical grade)
-
Acetonitrile (B52724) or Methanol (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent (acetonitrile or methanol).
-
Bring the flask to volume with the solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent.
-
The concentration range of the working standards should bracket the expected concentration of this compound in the samples.
-
For LC-MS/MS analysis, typical calibration curve concentrations might range from 0.1 to 50 ng/mL.[9]
-
Sample Preparation: QuEChERS Method for Fruits and Vegetables
Objective: To extract this compound from fruit and vegetable samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.
Materials:
-
Homogenized sample (e.g., 10-15 g)
-
Acetonitrile (containing 1% acetic acid)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium acetate (B1210297) (anhydrous)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution for pigmented samples
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add internal standards if used.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound using GC-MS. This compound is a polar compound and may exhibit peak tailing, so careful optimization is required.[4]
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless mode
GC Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 25°C/min to 150°C
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 94
-
Qualifier Ions: m/z 141, 79
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly sensitive and selective method for the quantification of this compound.[4]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4]
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute
-
Linear gradient to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
Table 2: Example Calibration Data for this compound by LC-MS/MS
| Standard Concentration (ng/mL) | Peak Area (Quantifier Ion) |
| 0.1 | 1,520 |
| 0.5 | 7,850 |
| 1.0 | 15,980 |
| 5.0 | 80,120 |
| 10.0 | 162,300 |
| 25.0 | 405,600 |
| 50.0 | 810,500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Example Recovery Data for this compound in Spiked Tomato Samples (n=5)
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 | 95.2 | 6.8 |
| 0.1 | 98.7 | 4.5 |
| 0.5 | 101.3 | 3.2 |
Visualizations
Caption: General workflow for the analysis of this compound residues.
Caption: Mechanism of this compound neurotoxicity via AChE inhibition.
References
- 1. This compound | High-Purity Reference Standard [benchchem.com]
- 2. This compound (Ref: ENT 27396) [sitem.herts.ac.uk]
- 3. This compound [fao.org]
- 4. coresta.org [coresta.org]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. za.uplcorp.com [za.uplcorp.com]
- 8. horticentre.co.nz [horticentre.co.nz]
- 9. High-throughput sample preparation for the quantitation of acephate, this compound, omethoate, dimethoate, ethylenethiourea, and propylenethiourea in human urine using 96-well-plate automated extraction and high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Methamidophos Screening Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos is a highly toxic organophosphate insecticide and acaricide widely used in agriculture.[1] Its potential for environmental contamination and adverse effects on human health necessitates rapid and sensitive screening methods for its detection in various matrices, including food and environmental samples. While traditional analytical techniques like chromatography offer high accuracy, they can be time-consuming and require expensive equipment, making them less suitable for high-throughput screening.[2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a cost-effective, rapid, and high-throughput alternative for the detection of pesticide residues.[3]
This document provides detailed application notes and protocols for the development of a competitive ELISA for the high-throughput screening of this compound. The described methods cover hapten synthesis, immunogen preparation, monoclonal antibody production, and a comprehensive ELISA protocol, along with data presentation and visualization of key workflows.
Principle of the this compound Competitive ELISA
The competitive ELISA is a highly sensitive immunoassay format ideal for detecting small molecules like this compound. In this assay, a this compound-protein conjugate (coating antigen) is immobilized on the surface of a microplate well. The sample containing the free this compound analyte is mixed with a specific anti-methamidophos antibody and added to the well. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the limited amount of antibody. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which binds to the primary antibody, is then added. Finally, a chromogenic substrate (e.g., TMB) is introduced. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is inversely proportional to the concentration of this compound in the sample. A stronger color signal indicates a lower concentration of this compound, and vice versa.
Data Presentation
Table 1: Performance Characteristics of Anti-Methamidophos Monoclonal Antibodies Purified by Different Methods
| Purification Method | Antibody Protein Content (mg/mL) | Recovery Rate (%) | Half-maximal Inhibition Concentration (IC50) (µg/mL) | Linear Working Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
| Caprylic Acid Ammonium Sulphate Precipitation (CAASP) | 7.62 | 8.05 | 352.82 | 10.91 - 11412.29 | 3.42 | [4][5] |
| Sepharose Protein-A (SPA) Affinity Chromatography | 6.45 | 5.52 | 181.26 | 2.43 - 3896.01 | 1.03 | [4][5] |
Experimental Protocols
Hapten Synthesis
Materials:
-
This compound standard
-
Reagents for introducing a spacer arm (e.g., 4-aminobutyric acid or 6-aminocaproic acid)[7]
-
Activating agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS))[6]
-
Organic solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethanol)
-
Buffers (e.g., Sodium bicarbonate solution)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Modification of this compound: Introduce a functional group to the this compound molecule that can be linked to a spacer arm. This may involve a reaction at the O-ethyl site, similar to the synthesis of triazophos (B1682461) haptens.[7]
-
Introduction of a Spacer Arm: React the modified this compound with a compound containing a spacer arm and a terminal carboxyl group, such as 4-aminobutyric acid.[7]
-
Purification of the Hapten: Purify the synthesized hapten using techniques like column chromatography.
-
Characterization: Confirm the structure of the hapten using NMR and mass spectrometry.[7]
Immunogen and Coating Antigen Preparation
To elicit an immune response and for coating the ELISA plate, the synthesized hapten needs to be conjugated to a carrier protein.
Materials:
-
Synthesized this compound hapten
-
Carrier proteins: Bovine Serum Albumin (BSA) for immunogen and Ovalbumin (OVA) for coating antigen
-
N,N-Dimethylformamide (DMF)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dialysis tubing
Procedure: [6]
-
Activation of Hapten:
-
Dissolve the hapten in DMF to a concentration of 25 mM.
-
Add a 50% molar excess of NHS and DCC to the hapten solution.
-
Activate the mixture for 2 hours at 37°C.
-
Centrifuge the mixture at 5000 rpm for 20 minutes to remove the dicyclohexylurea precipitate and collect the supernatant containing the activated hapten.
-
-
Conjugation to Carrier Protein:
-
Prepare a 10 mg/mL solution of BSA or OVA in 0.2 M borate buffer (pH 9.0).
-
Add the activated hapten supernatant to the protein solution with vigorous stirring.
-
Continue stirring at 37°C for 2 hours to complete the conjugation.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate solution against phosphate-buffered saline (PBS) for 3 days, with several changes of buffer, to remove unconjugated hapten and other small molecules.
-
Store the purified immunogen (this compound-BSA) and coating antigen (this compound-OVA) at -20°C.
-
Monoclonal Antibody Production
Materials:
-
BALB/c mice
-
This compound-BSA immunogen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Myeloma cells (e.g., F0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
ELISA reagents for screening
Procedure: [8]
-
Immunization:
-
Emulsify the this compound-BSA immunogen with CFA (for the initial injection) or IFA (for subsequent booster injections).
-
Immunize BALB/c mice subcutaneously with 50-100 µg of the immunogen.
-
Administer booster injections every 2-3 weeks.
-
-
Monitoring Immune Response:
-
Collect blood samples from the mice and screen the serum for the presence of anti-methamidophos antibodies using an indirect ELISA.
-
-
Hybridoma Fusion:
-
Select a mouse with a high antibody titer and administer a final booster injection three days before fusion.
-
Isolate spleen cells from the immunized mouse and fuse them with myeloma cells using PEG.
-
-
Selection and Cloning of Hybridomas:
-
Select for fused hybridoma cells by growing them in HAT medium.
-
Screen the supernatants from the hybridoma cultures for the production of specific anti-methamidophos antibodies using ELISA.
-
Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.
-
-
Antibody Production and Purification:
High-Throughput Competitive ELISA Protocol
Materials:
-
96-well or 384-well microplates
-
This compound-OVA coating antigen
-
Anti-methamidophos monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
This compound standards
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 1% BSA)
-
Sample/antibody dilution buffer (e.g., PBS with 0.1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (2 M H₂SO₄)
-
Microplate reader
-
Coating:
-
Dilute the this compound-OVA coating antigen to 1-10 µg/mL in coating buffer.
-
Add 100 µL (for 96-well plates) or a proportionally smaller volume (for 384-well plates) of the diluted coating antigen to each well.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of this compound standards and the samples to be tested.
-
In a separate plate or in the coated plate, pre-incubate 50 µL of the this compound standards or samples with 50 µL of the diluted anti-methamidophos monoclonal antibody for 30-60 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Mandatory Visualizations
Caption: Signaling pathway of the competitive ELISA for this compound detection.
References
- 1. scispace.com [scispace.com]
- 2. Solving the Challenges of High-throughput Multi-residue Pesticide Screening | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on purification of this compound monoclonal antibodies and comparative immunoactivity of purified antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. ijesm.co.in [ijesm.co.in]
- 7. Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoclonal Antibody Production - Application and Protocol - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: Electrochemical Sensors for the Detection of Methamidophos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and use of electrochemical sensors for the sensitive and selective detection of methamidophos, an organophosphate pesticide. The information is curated for professionals in research and development who require robust analytical methods for pesticide monitoring.
Introduction
This compound is a widely used organophosphorus insecticide and acaricide that poses significant health risks due to its neurotoxicity.[1] Its mode of action involves the irreversible inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.[2][3] Consequently, the development of rapid, sensitive, and reliable methods for detecting this compound residues in environmental and food samples is of paramount importance. Electrochemical biosensors, particularly those based on the inhibition of AChE, offer a promising alternative to conventional chromatographic techniques, providing advantages such as high sensitivity, portability, and ease of use.[4]
These sensors typically consist of an electrode modified with AChE. In the presence of its substrate, acetylthiocholine (B1193921) (ATCh), the enzyme produces thiocholine (B1204863), which can be electrochemically oxidized to generate a measurable current. When this compound is present, it inhibits AChE activity, leading to a decrease in the oxidation current, which is proportional to the pesticide's concentration.[2][5]
Signaling Pathway: Acetylcholinesterase Inhibition
The detection of this compound using an AChE-based electrochemical biosensor is predicated on the inhibition of the enzyme's catalytic activity. The signaling pathway can be visualized as a two-step process: the enzymatic reaction and its subsequent inhibition.
Performance Characteristics of this compound Electrochemical Sensors
The performance of an electrochemical sensor is evaluated based on several key parameters. The following tables summarize the quantitative data for various electrochemical sensors developed for this compound detection, allowing for easy comparison.
Table 1: Performance Comparison of Acetylcholinesterase (AChE)-Based Biosensors for this compound
| Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| AChE physically adsorbed on screen-printed platinum electrode | Amperometry | 1 nM - 10,000 nM | 2.45 nM | [2][5] |
| Reduced Graphene Oxide-Chitosan/AChE | Amperometry | Not Specified | 0.05 - 0.52 ppb | [6] |
| Gold Nanoparticles/Polypyrrole/Reduced Graphene Oxide/AChE | Amperometry | 1.0 nM - 5 µM (for Paraoxon) | 0.5 nM (for Paraoxon) | [7] |
| Genetically modified Drosophila melanogaster AChE on screen-printed electrodes | Amperometry | Not Specified | Not Specified | [8] |
Table 2: Recovery Studies in Real Samples
| Sensor Type | Sample Matrix | Spiked Concentration | Recovery (%) | Reference |
| AChE-based biosensor | Tap water, Orange juice | 0.001 - 10 µM | Quantitative | [9] |
| AChE-based biosensor | Tomato pulp | 5.0 x 10⁻⁵ - 75 x 10⁻⁵ mol/L | 83.4% | [9] |
| Nanogold/mercaptothis compound multi-residue biosensor | Apple, Cabbage | Not Specified | Satisfactory | [10] |
Table 3: Selectivity and Stability of this compound Biosensors
| Sensor Type | Interferents Tested | Interference Level | Stability | Reproducibility (RSD) | Reference |
| AChE-based biosensor | Other organophosphates (malathion, triazophos) | Selective detection of acephate | Stable for 33 days at 4°C | Not Specified | [11] |
| AChE-based biosensor | Heavy metal ions (Hg²⁺) | Interference at ≥1 x 10⁻⁵ M | Not Specified | Not Specified | [11] |
| Gold nanoparticle-based colorimetric sensor | Other insecticides, metal salts, drugs | No pronounced effect | Not Specified | Not Specified | [12] |
| Graphene paste electrode with Anatase TiO₂ | Not Specified | Not Specified | Good | 2.48% | [10] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and application of a typical acetylcholinesterase-based amperometric biosensor for this compound detection.
General Experimental Workflow
The overall process for developing and utilizing an electrochemical biosensor for this compound detection involves several key stages, from electrode preparation to data analysis.
Protocol for Amperometric Biosensor Fabrication and this compound Detection
This protocol is adapted from the methodology described by Pohanka et al. (2007) for an amperometric biosensor using a screen-printed platinum electrode.[2]
Materials and Reagents:
-
Screen-printed platinum electrodes
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Glutaraldehyde (B144438) solution (25% in water)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetylthiocholine chloride (ATChCl)
-
This compound standard solutions
-
Deionized water
-
Amperometric detector
-
Reference electrode (e.g., Ag/AgCl)
-
Stirring plate and stir bar
-
Reaction cell
Procedure:
Part 1: Sensor Fabrication (AChE Immobilization)
-
Enzyme Solution Preparation: Prepare a suspension of AChE in deionized water to a final activity of 0.05 nkat/µl.
-
Initial Enzyme Deposition: Pipette 1 µl of the AChE solution onto the working area of the screen-printed platinum electrode.
-
Drying: Allow the electrode to air-dry at room temperature for approximately 30 minutes.
-
Cross-linking with Glutaraldehyde: Place the electrode in a sealed chamber containing a small volume of 25% glutaraldehyde solution to expose the electrode to glutaraldehyde vapor.
-
Second Enzyme Deposition: After exposure to the vapor, apply another 1 µl of the AChE solution onto the electrode surface.
-
Final Drying: Allow the electrode to dry completely at room temperature.
-
Washing: Gently wash the modified electrode with PBS to remove any unbound enzyme.
-
Storage: Store the prepared biosensor at 4°C when not in use.
Part 2: Amperometric Measurement of this compound
-
Electrochemical Cell Setup: Place 990 µl of 1 mM ATChCl in PBS into the reaction cell with a small stir bar. Immerse the fabricated AChE biosensor and the Ag/AgCl reference electrode into the solution.
-
Baseline Current Measurement (I₀): Apply a potential of +450 mV to the working electrode. Stir the solution and record the steady-state current (I₀), which corresponds to the oxidation of thiocholine produced by the enzymatic reaction.
-
Incubation with this compound: Remove the biosensor from the reaction cell and incubate it in a solution containing the this compound sample for a fixed period (e.g., 10 minutes).
-
Post-inhibition Current Measurement (I₁): After incubation, rinse the biosensor with PBS to remove any residual this compound from the surface.
-
Re-measurement: Place the biosensor back into the reaction cell containing the ATChCl solution and record the new steady-state current (I₁).
-
Calculation of Inhibition: Calculate the percentage of inhibition (I%) using the following formula:
I(%) = [(I₀ - I₁) / I₀] * 100
-
Calibration Curve: To determine the concentration of this compound in an unknown sample, construct a calibration curve by plotting the percentage of inhibition against the logarithm of the this compound concentration using a series of standard solutions.
Conclusion
Electrochemical sensors, particularly those based on acetylcholinesterase inhibition, provide a powerful tool for the rapid and sensitive detection of this compound. The use of nanomaterials in electrode modification has further enhanced the performance of these sensors, leading to lower detection limits and improved stability.[6][7] The protocols outlined in these application notes offer a solid foundation for researchers to develop and validate their own electrochemical sensing platforms for pesticide monitoring. Future research may focus on the development of multi-analyte sensor arrays and the integration of these sensors into portable, field-deployable devices for on-site environmental and food safety analysis.
References
- 1. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 2. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amperometric biosensor for pesticide this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase biosensor based on a gold nanoparticle–polypyrrole–reduced graphene oxide nanocomposite modified electrode for the amperometric detection of organophosphorus pesticides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Electrochemical Sensor based on Modified Graphene Paste Electrode Decorated Anatase TiO2 for Determination of Profenofos Insecticides [abechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold nanoparticle-based selective and efficient spectrophotometric assay for the insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Methamidophos Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos, an organophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), terminating the nerve impulse.[3][4][5] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can cause muscle weakness, paralysis, and in severe cases, death.[5] Therefore, the in vitro assessment of AChE inhibition by compounds like this compound is a crucial tool in toxicology, neuropharmacology, and drug development.
This document provides detailed application notes and protocols for conducting in vitro assays to assess the inhibitory activity of this compound on acetylcholinesterase. The primary method described is the widely used Ellman's assay, a robust and sensitive colorimetric method suitable for high-throughput screening.[6][7]
Principle of the Assay: Ellman's Method
The Ellman's assay is a spectrophotometric method used to determine the activity of AChE.[4][6] The assay is based on the following principle:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid.[6]
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[4][6]
-
Spectrophotometric Measurement: The rate of TNB formation is directly proportional to the AChE activity and can be measured by monitoring the increase in absorbance at 412 nm.[4][6]
When an inhibitor such as this compound is present, the rate of the reaction decreases, allowing for the quantification of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8]
Signaling Pathway and Inhibition Mechanism
This compound is an organophosphate that acts as an irreversible inhibitor of acetylcholinesterase.[8][9] It phosphorylates a serine residue within the active site of the enzyme, rendering it unable to break down acetylcholine.[3][8] This leads to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[5]
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, rat brain)
-
This compound (analytical grade)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.[4]
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.[3]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[4] From this stock, prepare a series of dilutions in phosphate buffer to be used for the inhibition assay. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid affecting enzyme activity.[4][10]
-
14 mM ATCI Solution: Dissolve an appropriate amount of ATCI in deionized water to achieve a final concentration of 14 mM. Prepare this solution fresh daily.[4][6]
-
10 mM DTNB Solution: Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM. Protect from light.[4][6]
Assay Procedure (96-well plate format)
The following diagram outlines the experimental workflow for the AChE inhibition assay.
Detailed Steps:
-
Plate Setup:
-
Blank: Add 150 µL of Phosphate Buffer.[6]
-
Control (100% activity): Add 140 µL of Phosphate Buffer and 10 µL of AChE solution.[6] To this, add the same volume of solvent (e.g., DMSO) used for the test compound.
-
Test Sample (with inhibitor): Add 140 µL of Phosphate Buffer, 10 µL of AChE solution, and 10 µL of the this compound dilution.[6]
-
-
Pre-incubation: To allow the inhibitor to interact with the enzyme, incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).[3][4]
-
Reaction Initiation: To all wells, add 10 µL of 10 mM DTNB solution followed by 10 µL of 14 mM ATCI solution to start the enzymatic reaction.[4][6] The final volume in each well should be 180 µL.[6]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[3][6]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[3]
-
Data Presentation
The inhibitory potency of this compound against acetylcholinesterase from various sources is summarized below. It is important to note that IC50 values can vary depending on the enzyme source, purity, and assay conditions.
| Inhibitor | Target Enzyme Source | IC50 Value | Kinetic Parameter (Ki) | Reference |
| This compound | Rat Brain | ~20-20 µM | 6.3 µM⁻¹ min⁻¹ | [8][11] |
| This compound | Rat Diaphragm Muscle | ~20-20 µM | Not Reported | [8] |
| This compound | Rat Hippocampal Homogenates | ~20-20 µM | Not Reported | [8] |
| This compound | Frog Muscle Homogenates | >300 µM | Not Reported | [8] |
| (-)-Methamidophos | Hen Brain AChE | ~7 times lower than (+)-Methamidophos | Not Reported | [12] |
| (+)-Methamidophos | Hen Brain AChE | ~7 times higher than (-)-Methamidophos | Not Reported | [12] |
| (-)-Methamidophos | Human Erythrocyte AChE | ~7 times lower than (+)-Methamidophos | Not Reported | [12] |
| (+)-Methamidophos | Human Erythrocyte AChE | ~7 times higher than (-)-Methamidophos | Not Reported | [12] |
| (-)-Methamidophos | SH-SY5Y Human Neuroblastoma Cell AChE | ~5 times lower than (+)-Methamidophos | Not Reported | [12] |
| (+)-Methamidophos | SH-SY5Y Human Neuroblastoma Cell AChE | ~5 times higher than (-)-Methamidophos | Not Reported | [12] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of ATCI or reaction of DTNB with other compounds. | Prepare fresh ATCI and DTNB solutions. Run a blank without the enzyme to subtract background. |
| Low enzyme activity | Inactive enzyme, incorrect buffer pH. | Use a fresh batch of enzyme and keep it on ice. Verify the pH of the buffer.[6] |
| Non-linear reaction rate | Substrate depletion or high enzyme concentration. | Use a lower enzyme concentration or a higher substrate concentration.[6] |
| Precipitation in wells | Low solubility of the test compound. | Use a co-solvent like DMSO at a low final concentration (typically <1%) and run a solvent control.[6] |
Conclusion
The in vitro acetylcholinesterase inhibition assay using Ellman's method is a reliable and efficient technique for assessing the inhibitory potential of this compound. By following the detailed protocols and considering the potential variables, researchers can obtain accurate and reproducible data on the potency of this and other AChE inhibitors. This information is vital for understanding their mechanisms of action, assessing their toxicological profiles, and guiding the development of new therapeutic agents.
References
- 1. This compound [fao.org]
- 2. This compound (Ref: ENT 27396) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of inhibition of brain and red blood cell acetylcholinesterase and plasma cholinesterase by acephate or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro study of the inhibition of human and hen esterases by this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) Analysis of Volatile Methamidophos
Introduction
Methamidophos is a widely used organophosphorus insecticide and acaricide, notable for its systemic properties.[1][2] Due to its toxicity, monitoring its residues in various matrices is of significant importance.[2][3] While several analytical methods exist for the determination of this compound, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient approach for the analysis of its volatile components.[4][5][6] this compound is a polar compound, which can present challenges in gas chromatographic analysis.[2][7] This document provides detailed application notes and protocols for the analysis of volatile this compound using HS-SPME-GC-MS.
Core Principles
HS-SPME is a sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile and semi-volatile analytes, like this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.[6] Key parameters influencing the extraction efficiency include the type of fiber coating, extraction time and temperature, and sample matrix characteristics.[8][9][10]
Experimental Protocols
This section details the methodologies for the analysis of volatile this compound using HS-SPME-GC-MS.
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., water, soil, food products). A general protocol for a liquid sample is provided below.
-
Apparatus:
-
20 mL headspace vials with PTFE/silicone septa
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
-
Procedure for Water Samples:
-
Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
For solid samples, a suitable extraction with an organic solvent may be necessary, followed by an exchange into a compatible solvent for HS-SPME. However, direct HS-SPME from the solid matrix can also be explored.
-
To enhance the release of volatile this compound into the headspace, add a salt, such as sodium chloride (NaCl), to the sample. A final concentration of 1% (w/v) NaCl is a good starting point.[8]
-
If required, adjust the pH of the sample.
-
Spike the sample with an appropriate internal standard if quantitative analysis is desired.
-
Immediately seal the vial with the cap and septum.
-
Vortex the sample for 1 minute to ensure homogeneity.
-
HS-SPME Procedure
-
Apparatus and Materials:
-
SPME fiber assembly (e.g., manual or autosampler)
-
SPME fibers: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range analysis of volatile and semi-volatile compounds.[4][8][11]
-
Heating block or water bath with temperature control
-
Stir plate and stir bars (optional, for liquid samples)
-
-
Optimized Protocol:
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port.
-
Incubation: Place the sealed sample vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50°C).[8] Allow the sample to equilibrate for a set period (e.g., 5 minutes) to allow this compound to partition into the headspace.[4]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial. The extraction is performed at the same temperature as the incubation. An extraction time of 20-45 minutes is a typical range to consider for optimization.[5][8] For liquid samples, gentle agitation or stirring can improve extraction efficiency.[8]
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector port for thermal desorption. The desorption temperature and time should be sufficient to ensure complete transfer of the analytes to the GC column (e.g., 250°C for 5 minutes).[11]
-
GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., single quadrupole or tandem quadrupole)
-
-
Typical GC-MS Conditions:
-
Injector: Splitless mode, 250°C[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min)[12]
-
Column: A mid-polarity column, such as a DB-heavyWax (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of polar compounds like this compound.[11]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 30°C/min to 180°C
-
Ramp 2: 5°C/min to 210°C, hold for 5 minutes[12]
-
-
MS Parameters:
-
Data Presentation
Quantitative data from various studies on the HS-SPME analysis of organophosphate pesticides, including this compound, are summarized in the table below. These values can serve as a benchmark for method development and validation.
| Parameter | This compound | Other Organophosphates | Reference |
| Fiber Type | DVB/CAR/PDMS | DVB/CAR/PDMS, PA, PDMS | [8][9] |
| Extraction Temp. | 50°C | 50°C | [8] |
| Extraction Time | 20 min | 20-45 min | [5][8] |
| LOD | 1.088 - 3.114 µg/L | 0.01 - 0.04 mg/L | [8][9] |
| LOQ | 3.264 - 9.342 µg/L | 0.05 - 0.25 µg/g | [8][11] |
| Linearity (r²) | > 0.9892 | 0.985 - 0.999 | [8][9] |
| Recovery (%) | - | 80 - 120% | [9] |
| RSD (%) | 0.998 - 3.599% | < 17% | [8][9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; r²: Coefficient of determination; RSD: Relative Standard Deviation.
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile this compound.
Caption: Factors influencing the efficiency of the HS-SPME process for this compound analysis.
References
- 1. fao.org [fao.org]
- 2. coresta.org [coresta.org]
- 3. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 6. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples | MDPI [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. old.uoi.gr [old.uoi.gr]
- 10. Optimization of headspace solid-phase microextraction conditions for the determination of organophosphorus insecticides in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
Application of Molecularly Imprinted Polymers for the Selective Extraction of Methamidophos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamidophos is a highly polar organophosphorus insecticide and acaricide. Due to its potential risks to human health and the environment, there is a growing need for sensitive and selective methods for its detection and removal from various matrices. Molecularly Imprinted Polymers (MIPs) offer a promising solution for the selective extraction of this compound. MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). This high selectivity makes them ideal for use as sorbents in solid-phase extraction (SPE), a technique known as Molecularly Imprinted Solid-Phase Extraction (MISPE), for sample cleanup and pre-concentration.[1][2][3]
This document provides detailed application notes and protocols for the synthesis of this compound-specific MIPs and their application in the selective extraction of this compound from aqueous samples.
Principle of Molecular Imprinting
The synthesis of a molecularly imprinted polymer for this compound involves the co-polymerization of a functional monomer and a cross-linking agent in the presence of the this compound template molecule. The functional monomer forms a complex with the template through non-covalent interactions, such as hydrogen bonding. The cross-linker then fixes these complexes into a rigid polymer matrix. Subsequent removal of the template molecule leaves behind specific recognition cavities that can selectively rebind this compound.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound-Imprinted Polymer (MIP)
This protocol describes the synthesis of a this compound-imprinted polymer using a non-covalent bulk polymerization method.
Materials:
-
This compound (Template)
-
Methacrylic Acid (MAA) (Functional Monomer)
-
Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) (Cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Chloroform (B151607) (Porogenic Solvent)
-
Acetic Acid
Procedure:
-
Pre-polymerization Complex Formation:
-
In a glass vial, dissolve 1 mmol of this compound (template) and 4 mmol of methacrylic acid (functional monomer) in 10 mL of chloroform (porogen).
-
Sonicate the mixture for 10 minutes to ensure homogeneous mixing and to facilitate the formation of the template-monomer complex. Studies have indicated that a 1:2 molecular complex is dominantly formed between this compound and the functional monomer.[2]
-
-
Polymerization:
-
Add 20 mmol of ethylene glycol dimethacrylate (cross-linker) and 0.1 mmol of AIBN (initiator) to the pre-polymerization mixture.
-
Purge the mixture with nitrogen gas for 10 minutes to remove oxygen, which can inhibit the polymerization process.
-
Seal the vial and place it in a water bath at 60°C for 24 hours to allow for polymerization.
-
-
Grinding and Sieving:
-
After polymerization, the resulting bulk polymer will be a hard, white solid.
-
Carefully break the polymer into smaller pieces using a mortar and pestle.
-
Grind the polymer fragments into a fine powder.
-
Sieve the polymer particles to obtain a uniform particle size (e.g., 50-100 μm).
-
-
Template Removal:
-
To remove the this compound template, wash the polymer particles extensively with a solution of methanol/acetic acid (9:1, v/v).
-
Continue washing until this compound can no longer be detected in the washing solvent using a suitable analytical method (e.g., GC-NPD).
-
Finally, wash the particles with methanol to remove any residual acetic acid.
-
Dry the MIP particles in a vacuum oven at 60°C.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A non-imprinted polymer (NIP) should be synthesized using the same procedure but without the addition of the this compound template. The NIP will serve as a control to evaluate the imprinting effect.
-
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of this compound from Water Samples
This protocol details the use of the synthesized MIP for the selective extraction of this compound from water samples.
Materials:
-
MIP particles
-
Empty SPE cartridges (e.g., 3 mL)
-
Frits
-
Methanol
-
Deionized Water
-
Methanol/Acetic Acid (9:1, v/v)
-
Nitrogen gas
Procedure:
-
Cartridge Packing:
-
Pack an empty SPE cartridge with 100 mg of the dry MIP particles between two frits.
-
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol to activate the polymer.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 100 mL) to neutral (pH ~7.0).
-
Pass the water sample through the MISPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.
-
To further remove potential interferences, a more stringent wash with a small volume of a less polar solvent that does not elute this compound can be tested and optimized (e.g., dichloromethane (B109758) or a low percentage of acetonitrile (B52724) in water).
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen gas for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 3 x 1 mL portions of methanol/acetic acid (9:1, v/v).
-
Collect the eluate for subsequent analysis.
-
-
Analysis:
-
The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Data Presentation
The performance of the this compound-imprinted polymer can be evaluated based on several key parameters.
| Parameter | Description | Typical Value/Range | Citation |
| Binding Capacity | The maximum amount of this compound that can be bound by a given amount of the MIP. | 33.97 µmol/g | [2] |
| Imprinting Factor (IF) | The ratio of the binding capacity of the MIP to that of the NIP. A higher IF indicates a more successful imprinting process. | 4.23 | [2] |
| Selectivity Coefficient (k) | A measure of the MIP's preference for the template molecule over other structurally similar compounds. | Varies depending on the competing analyte. | |
| Recovery | The percentage of this compound recovered from a spiked sample after the MISPE procedure. | >85% | [1] |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by the analytical method following MISPE. | Dependent on the analytical instrument used. |
Visualizations
MIP Synthesis Workflow
Caption: Workflow for the synthesis of this compound-imprinted polymer.
MISPE Workflow for this compound Extraction
Caption: Step-by-step workflow for MISPE of this compound.
Conclusion
Molecularly imprinted polymers provide a robust and highly selective method for the extraction of this compound from complex matrices. The protocols outlined in this document offer a comprehensive guide for the synthesis of this compound-specific MIPs and their application in solid-phase extraction. The high affinity and selectivity of these polymers make them a valuable tool for researchers in environmental monitoring, food safety, and toxicology. Further optimization of the synthesis and extraction conditions may be necessary depending on the specific application and sample matrix.
References
Application Notes and Protocols for Methamidophos Analysis: Field Sampling and Preservation Techniques
Introduction
Methamidophos is a highly toxic organophosphate insecticide and acaricide used to control a wide range of chewing and sucking pests on various crops.[1] Due to its high water solubility and potential for environmental contamination and human exposure, accurate monitoring of its residues in different matrices is crucial.[2][3] The integrity of analytical data for this compound heavily relies on proper field sampling and sample preservation techniques. Improper handling can lead to significant degradation of the analyte, resulting in underestimation of its actual concentration.[4] These application notes provide detailed protocols for the collection and preservation of various sample types intended for this compound residue analysis, targeting researchers, scientists, and professionals in drug development and environmental monitoring.
Stability of this compound
This compound is known to be unstable under certain conditions. It is stable at ambient temperatures and within a pH range of 3 to 8, but it is susceptible to hydrolysis in acidic and alkaline environments.[5] Temperature is a critical factor influencing its degradation rate.[4] The following table summarizes the stability of this compound in various matrices under different storage conditions.
| Matrix | Storage Condition | Parameter | Value | Reference(s) |
| Blood | Room Temperature (20°C) | Half-life | 12.2 days | [4] |
| Refrigerated (4°C) | Half-life | 16.9 days | [4] | |
| Frozen (-20°C) | Half-life | 11.0 days | [4] | |
| Room Temperature with 1% Sodium Fluoride | Half-life | 1.0 day | [4] | |
| Liver | Room Temperature (20°C) | Half-life | 4.1 days | [4] |
| Refrigerated (4°C) | Half-life | 9.8 days | [4] | |
| Frozen (-20°C) | Half-life | 17.8 days | [4] | |
| Room Temperature with 10% Formaldehyde | Half-life | 2.0 days | [4] | |
| Water | pH 5.0 | Half-life | 309 days | [3] |
| pH 7.0 | Half-life | 27 days | [3] | |
| pH 9.0 | Half-life | 3 days | [3] | |
| Soil (Aerobic) | Silt | Half-life | 1.9 days | [3] |
| Loam | Half-life | 4.0 days | [3] | |
| Sand | Half-life | 6.1 days | [3] | |
| Sandy Loam | Half-life | 10-12 days | [3] | |
| Vegetation (Tomato) | Fruit | Half-life | 4.8-5.1 days | [3] |
| Leaves | Half-life | 5.5-5.9 days | [3] | |
| Stored Grains (Corn) | Ambient Temperature | Half-life (Pirimiphos-methyl for comparison) | 34.7 days | [6] |
Experimental Protocols
Field Sampling Protocols
Proper sampling technique is the foundation of reliable residue analysis. The objective is to collect a sample that is representative of the matrix being investigated.[7] Personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn during all sampling activities.[8] To prevent cross-contamination, all sampling equipment must be thoroughly cleaned with a suitable solvent (e.g., acetone (B3395972) or methanol) and rinsed with deionized water before and between samplings.[8]
This protocol is adapted from EPA methods for organophosphorus pesticide sampling.[9][10]
-
Container Selection: Use 1-liter amber glass bottles with PTFE-lined screw caps.[9] If amber bottles are unavailable, protect samples from light.[9]
-
Sample Collection:
-
Rinse the sample bottle with the source water two to three times before collecting the final sample, unless the bottle contains a preservative.
-
Collect the sample from a well-mixed area of the water body, avoiding surface scum or sediment.
-
For flowing water, collect the sample from mid-stream at mid-depth.
-
Fill the bottle to the shoulder, leaving a small headspace for mixing.
-
-
Field Blanks: A field blank, consisting of deionized water, should be taken to the field, opened, and treated in the same manner as the samples to check for contamination during the sampling process.
This protocol is based on general guidelines for pesticide residue sampling in soil.[8][11]
-
Sampling Tools: Use a stainless steel soil probe, auger, or trowel.[8]
-
Sampling Strategy:
-
Sample Preparation:
-
Combine the individual cores in a clean stainless steel bucket or bowl and mix thoroughly to create a composite sample.
-
Remove any large stones, vegetation, or debris.
-
-
Sample Packaging: Place approximately 500g of the composite soil sample into a clean glass jar or a Kraft paper bag placed inside a sealed plastic bag.[8][11]
This protocol follows general guidelines for collecting crop samples for residue analysis.[12][13][14]
-
Sample Selection: The sample should be representative of the lot being tested.[8]
-
Sampling Method:
-
Collect samples from multiple points in the field or from multiple containers in a lot. For example, collect produce from the four corners and the center of a field.[8]
-
The required sample size varies by commodity:
-
-
Sample Handling:
Collection of biological samples should be performed by trained personnel.
-
Blood Sample Collection:
-
Container: Use vacutainer tubes containing no preservatives or only an anticoagulant like EDTA or heparin. Crucially, do not use tubes containing sodium fluoride, as it has been shown to accelerate the degradation of this compound. [4]
-
Procedure: Collect whole blood via venipuncture.
-
Volume: A minimum of 5 mL of whole blood is recommended.
-
-
Urine Sample Collection:
Sample Preservation and Transport Protocols
Proper preservation is critical to prevent the degradation of this compound between collection and analysis.
-
Preservation:
-
If the sample contains residual chlorine, add 80 mg of sodium thiosulfate (B1220275) per liter of water.
-
Samples should be cooled to ≤ 6°C immediately after collection.[9]
-
-
Storage and Holding Time:
-
Store samples in the dark at ≤ 6°C.
-
Extraction should be performed within 7 days of collection.
-
If analysis is not performed within 72 hours, the pH should be adjusted to a range of 5.0-9.0 with sodium hydroxide (B78521) or sulfuric acid.
-
-
Preservation:
-
Storage and Transport:
-
Blood Sample Preservation:
-
Immediately after collection, gently invert the tube to mix with the anticoagulant if present.
-
Freeze the whole blood sample at ≤ -20°C as soon as possible.[4]
-
-
Urine Sample Preservation:
-
Cool the sample to ≤ 6°C immediately after collection.
-
For long-term storage, freeze the urine sample at ≤ -20°C.
-
-
Transport: Ship all biological samples frozen on dry ice in an insulated container.
Workflow Diagram
The following diagram illustrates the general workflow from field sampling to laboratory analysis for this compound.
Caption: Workflow for this compound Sampling and Analysis.
References
- 1. Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways [frontiersin.org]
- 3. pic.int [pic.int]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. waypointanalytical.com [waypointanalytical.com]
- 8. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Protocol for Soil Sampling for Glyphosate and AMPA Residue Analysis [2009-2017.state.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. scribd.com [scribd.com]
- 14. ams.usda.gov [ams.usda.gov]
- 15. Collection and Preservation of 24-Hour Urine Specimens [healthcare.uiowa.edu]
- 16. "Soil pesticide residue degradation and soil sample management procedur" by George N. Saxton [docs.lib.purdue.edu]
- 17. Methods of residue analysis [fao.org]
- 18. openknowledge.fao.org [openknowledge.fao.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Methamidophos Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Methamidophos using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either signal suppression (decreased response) or signal enhancement (increased response) for this compound, compromising the accuracy and reproducibility of quantification.[1][4][5] These effects are particularly prominent with electrospray ionization (ESI), a common ionization technique used in LC-MS/MS.[1][6]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound is a highly polar organophosphorus pesticide.[7][8] Its polarity can lead to poor retention on conventional reversed-phase LC columns, causing it to elute early with other polar matrix components. This co-elution increases the likelihood of ion suppression or enhancement in the MS source.[9]
Q3: What are the common signs of significant matrix effects in my data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
Inaccurate quantification when comparing results to solvent-based calibration curves.
-
Significant differences in peak areas for the same concentration of this compound spiked into different sample matrices.
-
Ion ratio variability between standards and samples.
Q4: What are the primary strategies to overcome matrix effects for this compound analysis?
A4: The main strategies can be categorized as follows:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.[1][7]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.
-
Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.[7][10]
-
Use of Internal Standards: To normalize for signal variations caused by matrix effects.[7][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Signal Suppression | Co-eluting matrix components are suppressing the ionization of this compound. | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) with different sorbents. 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[6] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering peaks. |
| Signal Enhancement | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Improve Sample Cleanup: Similar to signal suppression, enhanced cleanup can remove the components causing enhancement. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effect observed in the samples.[10][12][13] |
| Poor Peak Shape | High concentration of organic solvent in the initial injection, especially for a polar compound like this compound. | 1. Adjust Initial Mobile Phase: Ensure the initial mobile phase is compatible with the sample solvent to improve peak focusing on the column.[14] 2. Online Dilution: If available, use an online dilution system to reduce the organic content of the injected sample.[9] |
| Inconsistent Quantification | Variable matrix effects across different samples or batches. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound-d6 is an ideal internal standard as it co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction.[11][15] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. |
| High Background Noise | Insufficient sample cleanup or carryover from previous injections. | 1. Optimize d-SPE Cleanup: Experiment with different sorbents in the dispersive SPE step to effectively remove background interferences. 2. Implement a Robust Wash Method: Use a strong wash solvent in the autosampler and between injections to prevent carryover. |
Experimental Protocols
QuEChERS-based Sample Preparation for this compound in a Food Matrix
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[14]
Methodology:
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter before LC-MS/MS analysis.
-
Matrix-Matched Calibration Curve Preparation
Matrix-matched calibration is a common approach to compensate for matrix effects.[10][12][13]
Methodology:
-
Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using the same sample preparation procedure (e.g., QuEChERS).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare Working Standards: Create a series of working standard solutions by diluting the stock solution.
-
Prepare Matrix-Matched Calibrants:
-
Add a small volume of each working standard to an aliquot of the blank matrix extract.[14]
-
The final calibrants should cover the expected concentration range of this compound in the samples.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect
| Sample Preparation Technique | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%)* |
| QuEChERS (Standard) | 85 | 12 | -45 (Suppression) |
| QuEChERS with C18 d-SPE | 92 | 8 | -25 (Suppression) |
| Solid-Phase Extraction (SPE) | 95 | 6 | -15 (Suppression) |
*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100
Note: These are representative values and can vary depending on the matrix and specific LC-MS/MS conditions.
Visualizations
Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. it.restek.com [it.restek.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com.au [chromtech.com.au]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 13. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 14. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 15. researchgate.net [researchgate.net]
Improving the stability of Methamidophos standard solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of methamidophos standard solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in standard solutions?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, the type of solvent used, and exposure to light. This compound is an organophosphate insecticide that can degrade through hydrolysis and, to a lesser extent, photodegradation.[1][2][3]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: this compound is most stable in a pH range of 3 to 8.[1][3][4] It is susceptible to hydrolysis in both acidic and alkaline conditions.[1][4] Alkaline conditions, in particular, accelerate its degradation.[1][5]
Q3: What are the recommended storage conditions for this compound standard solutions?
A3: To ensure stability, this compound standard solutions should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1][6] Refrigeration at 4°C is a common practice for storing these solutions.[7] It is also crucial to keep the container tightly closed to prevent solvent evaporation and contamination.[1][8]
Q4: Which solvents are suitable for preparing this compound standard solutions?
A4: Due to its polarity, this compound is soluble in a variety of organic solvents. Acetonitrile (B52724) is a commonly used solvent for commercial this compound standard solutions.[7][9] Other suitable solvents include ethyl acetate, acetone/water mixtures, and toluene (B28343) or isooctane.[10][11] The choice of solvent may depend on the analytical method being used.
Q5: How does light exposure affect the stability of this compound?
A5: While photodegradation of this compound can occur, it is generally considered to be of minor importance compared to hydrolysis.[1][3] However, to maximize the shelf-life of standard solutions, it is recommended to store them in amber vials or in the dark to minimize light exposure.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected concentration in analytical results. | Degradation of the standard solution. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (e.g., 4°C), in the dark, and with the container tightly sealed. 2. Check pH: If the solution was prepared in-house, verify that the solvent or any diluents are within the optimal pH range of 3-8.[1][3][4] 3. Prepare a Fresh Standard: If degradation is suspected, prepare a fresh standard solution from a solid reference material. |
| Precipitate formation in the standard solution. | Poor solubility or solvent evaporation. | 1. Confirm Solvent Suitability: Ensure the chosen solvent is appropriate for the desired concentration of this compound. 2. Check for Evaporation: Inspect the container seal for any signs of leakage. Solvent evaporation can lead to an increase in concentration and potential precipitation. 3. Gently Warm and Sonicate: If a precipitate is observed, gently warming the solution and sonicating it may help redissolve the compound. However, be cautious with heating as it can accelerate degradation. |
| Peak tailing or poor peak shape in chromatographic analysis. | Interaction with the analytical column or injection port. | 1. Use a Suitable Column: this compound is a highly polar compound, which can lead to peak tailing on certain GC columns.[3] Consider using a column specifically designed for polar compounds. 2. Matrix Effects: If analyzing samples with complex matrices, matrix effects at the injection port can be an issue.[3] Employing techniques like matrix-matched standards or appropriate sample clean-up can mitigate this.[3] 3. LC-MS/MS as an Alternative: LC-MS/MS is an effective alternative for analyzing this compound and can sometimes provide better peak shapes for polar compounds.[3] |
Data on this compound Stability
The following table summarizes the degradation half-life (DT50) of this compound under different pH conditions at a constant temperature.
| pH | Temperature (°C) | Half-life (DT50) |
| 4 | 22 | 1.8 years |
| 7 | 22 | 120 hours |
| 9 | 22 | 70 hours |
| Data sourced from a safety data sheet which indicates stability at pH 3 to 8 and hydrolysis in acids and alkalis.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Stock Solution (100 µg/mL)
-
Materials:
-
This compound analytical standard (solid)
-
Acetonitrile (HPLC grade)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Accurately weigh 1.0 mg of the this compound analytical standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of acetonitrile to dissolve the solid.
-
Once dissolved, fill the flask to the mark with acetonitrile.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the stock solution at 4°C in the dark.
-
Protocol 2: Quantification of this compound by Gas Chromatography (GC)
This protocol is a general guideline based on commonly used methods.[10][12]
-
Instrumentation:
-
Gas chromatograph (GC) equipped with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD).
-
A suitable capillary column for organophosphate pesticide analysis.
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Prepare a series of calibration standards by diluting the stock solution to appropriate concentrations.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Factors Affecting this compound Stability
Caption: Key chemical and physical factors that influence the stability of this compound in solutions.
References
- 1. villacrop.co.za [villacrop.co.za]
- 2. Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kmweb.moa.gov.tw [kmweb.moa.gov.tw]
- 6. This compound (HSG 79, 1993) [inchem.org]
- 7. hpc-standards.com [hpc-standards.com]
- 8. nextsds.com [nextsds.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. fao.org [fao.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methamidophos Gas Chromatography Analysis
Welcome to the technical support center for troubleshooting issues related to the gas chromatography (GC) analysis of Methamidophos. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a difficult compound to analyze by gas chromatography?
A1: this compound is a challenging analyte for GC analysis primarily due to its high polarity and thermal lability.[1][2] Its polar nature makes it prone to interacting with "active sites" within the GC system, such as silanol (B1196071) (-SiOH) groups on the surfaces of the inlet liner and column.[1][3] These interactions can lead to adsorption or degradation of the analyte, resulting in common chromatographic problems like peak tailing, broad peaks, and loss of signal intensity.[1]
Q2: What is the most common peak shape issue observed with this compound and what causes it?
A2: The most common issue is significant peak tailing. This occurs when a portion of the analyte molecules is temporarily adsorbed by active sites in the GC flow path, primarily in the inlet and the front part of the analytical column.[3][4] These delayed molecules then elute later than the main band, creating an asymmetrical peak with a "tail." This effect compromises accurate peak integration and reduces sensitivity.[3]
Q3: What are "analyte protectants" and can they help improve my this compound peak shape?
A3: Analyte protectants (APs) are compounds added to both sample extracts and calibration standards to improve the chromatography of susceptible analytes like this compound.[5] They work by masking active sites in the GC inlet and column, a phenomenon known as "matrix-induced chromatographic response enhancement."[5][6] By binding to these active sites, APs prevent the adsorption and degradation of this compound, leading to sharper, more symmetrical peaks and improved response.[5] Compounds with multiple hydroxyl groups, such as sugars (e.g., sorbitol) and sugar derivatives (e.g., gulonolactone), are particularly effective.[5][7]
Q4: Is there an alternative to GC for this compound analysis?
A4: Yes, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often cited as a more robust and reliable alternative for analyzing highly polar and thermally sensitive pesticides like this compound.[2] LC-MS/MS avoids the high temperatures of the GC inlet that can cause degradation and is generally less susceptible to the types of active site interactions that cause peak tailing in GC.[2][8]
Troubleshooting Guide: Poor Peak Shape
Use this guide to systematically diagnose and resolve issues with this compound peak shape.
Initial Diagnosis: Chemical vs. Physical Problems
A critical first step is to determine if the issue is chemical (analyte interaction with active sites) or physical (improper system setup).
-
If only polar analytes like this compound show tailing: The problem is likely chemical . Focus on solutions related to system inertness and activity (See Section 1).
-
If all peaks in the chromatogram (including non-polar compounds and the solvent peak) are tailing: The problem is likely physical . Focus on the column installation and system setup (See Section 2).[3][4]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor this compound peak shape.
Caption: Troubleshooting workflow for poor this compound peak shape.
Section 1: Addressing Chemical Activity
If tailing is specific to this compound and other polar analytes, the GC flow path is not sufficiently inert.
1.1. Inlet Maintenance (High Priority) The inlet is the most common source of activity.
-
Action: Replace the inlet liner with a new, highly deactivated one. Agilent Ultra Inert (UI) liners are recommended.[1][9]
-
Liner Choice: For complex matrices, a liner with deactivated glass wool can help trap non-volatile residues and promote vaporization, but the wool itself must be extremely well-deactivated to prevent analyte loss.[1]
-
Action: Replace the septum and inlet seal (e.g., gold-plated seal).[10]
-
Frequency: Regular inlet maintenance is crucial, especially when running "dirty" samples prepared by methods like QuEChERS.[1]
1.2. Column Conditioning and Maintenance Active sites can develop at the head of the column where it is exposed to the most stress.
-
Action: Trim 10-20 cm from the front of the column to remove contaminated or active sections. Re-install the column correctly.[4][10]
-
Column Choice: Use a highly inert column. Columns specifically tested for inertness, such as Agilent J&W Ultra Inert series or Restek Rtx-OPPesticides columns, are recommended.[9][10][11] A mid-polarity phase like a DB-35ms UI can also provide good selectivity and peak shape.[12]
1.3. Injection Technique Optimization Minimizing the analyte's residence time in the hot inlet can reduce degradation and interaction.
-
Technique: Use a Pulsed Splitless injection. This technique uses a high-pressure pulse to quickly transfer analytes from the inlet to the column, minimizing thermal stress and contact with active sites.[13]
-
Technique: Consider a Programmed Temperature Vaporization (PTV) or cold splitless injection. Starting the injection at a lower inlet temperature (e.g., 60-70°C) and then rapidly heating can also protect thermally labile compounds.[14][15]
1.4. Use of Analyte Protectants (APs) This is a very effective strategy to improve peak shape without extensive system modification.
-
Action: Add a mixture of analyte protectants to all standards and sample extracts. These compounds "passivate" the system for each injection.[5][7]
-
Common Protectants: A combination of protectants is often used to protect a wide range of pesticides. A common mixture includes 3-ethoxy-1,2-propanediol (B54293) (for early eluters), D-(+)-gluconic acid-δ-lactone, and sorbitol (for later eluters).[7]
Section 2: Correcting Physical Setup Issues
If all peaks are tailing, the issue is likely related to the physical gas flow path.
2.1. Column Installation (High Priority) Improper column installation is a frequent cause of universal peak tailing.
-
Column Cut: Ensure the column ends are cut perfectly flat (90 degrees) with no jagged edges or silica (B1680970) shards. A poor cut creates turbulence and dead volume, causing tailing.[3][4]
-
Installation Depth: Verify that the column is installed at the correct depth in both the inlet and the detector, according to the manufacturer's instructions. Incorrect positioning creates unswept dead volumes.[3][4]
2.2. Gas Flow and Leaks
-
Action: Check for leaks at all fittings using an electronic leak detector. Leaks can disrupt flow paths and introduce oxygen, which damages the column.
-
Split Ratio: For split injections, ensure the split ratio is not too low. A minimum of 20 mL/min total flow through the inlet is recommended to efficiently sweep the sample.[10]
Data & Protocols
Table 1: Impact of Injection Technique on Pesticide Recovery
This table summarizes data showing how pulsed splitless injection can dramatically improve the recovery of active pesticides like this compound compared to conventional splitless injection.
| Pesticide | Conventional Splitless Recovery (%) | Pulsed Splitless Recovery (%) |
| This compound | 71% | 97-102% |
| Acephate | 57% | 97-102% |
| Omethoate | 63% | 97-102% |
| Dimethoate | 100% | 97-102% |
| Chlorpyrifos | 101% | 97-102% |
| Data adapted from a study comparing injection techniques. Recoveries were determined relative to cool on-column injection.[13] |
Protocol 1: Preparation and Use of Analyte Protectant (AP) Mix
This protocol is based on recommendations from EU Reference Laboratories.[7]
1. Stock Solution Preparation:
-
Weigh the following into a 10 mL volumetric flask:
-
Sorbitol: 50 mg
-
3-ethoxy-1,2-propanediol: 2 g
-
D-(+)-gluconic acid-δ-lactone: 100 mg
-
Shikimic acid: 50 mg
-
-
Dissolve and bring to volume with a 7:3 (v:v) mixture of acetonitrile (B52724):water. Store this stock solution at 4°C.
2. Application:
-
For every 1 mL of your final sample extract or standard solution, add 30 µL of the AP stock mix.
-
Vortex to ensure thorough mixing before injection.
3. Important Considerations:
-
Syringe Cleaning: APs can be sticky. It is critical to rinse the autosampler syringe thoroughly after each injection, preferably with water or a water-containing solvent mix, to prevent the plunger from sticking.[7]
-
Detector Suitability: APs are used at high concentrations and may cause interference with less specific detectors (e.g., ECD, NPD). They are most suitable for mass spectrometric detection where specific ions are monitored.[7]
Protocol 2: Standard QuEChERS Extraction (EN 15662 Method)
This is a general protocol for the extraction of pesticide residues from a high-moisture food matrix.[16]
1. Sample Homogenization & Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[16]
-
Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube.
-
A common dSPE tube for general produce contains 150 mg MgSO₄ (to remove water), 25 mg PSA (to remove organic acids and sugars), and 25 mg C18 (to remove fats).[16]
-
Vortex for 30-60 seconds and centrifuge for 5 minutes.
-
The resulting supernatant is your final extract, ready for the addition of analyte protectants and GC analysis.
Visualizing this compound Degradation
Understanding potential degradation pathways can help in troubleshooting. In the hot GC inlet, this compound can undergo hydrolysis.
Caption: Simplified degradation pathway of this compound in a GC system.
References
- 1. agilent.com [agilent.com]
- 2. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. restek.com [restek.com]
- 12. agilent.com [agilent.com]
- 13. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Optimization of Methamidophos Extraction from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction and analysis of Methamidophos from complex fatty matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from fatty matrices challenging?
A1: The primary challenge lies in the significant compositional differences between the analyte and the matrix. This compound is a highly polar organophosphate insecticide, while fatty matrices (e.g., oils, dairy, avocado, meat) are predominantly non-polar.[1][2][3] This polarity mismatch complicates the selection of an extraction solvent that can efficiently recover polar analytes like this compound while minimizing the co-extraction of non-polar lipids.[4][5] Furthermore, co-extracted fats can interfere with chromatographic analysis, causing matrix effects, contaminating the instrument, and leading to inaccurate quantification.[1][6][7]
Q2: What is the most common method for extracting this compound from fatty samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and modified for this purpose.[8][9] The standard QuEChERS procedure, originally developed for fruits and vegetables, often requires modifications for fatty matrices.[4][10] These modifications typically involve changes in the extraction solvent, the addition of different cleanup sorbents, or incorporating extra cleanup steps like freezing to remove lipids.[11][12]
Q3: What are "matrix effects" and how do they affect this compound analysis?
A3: Matrix effects are the alteration (enhancement or suppression) of the analytical signal of the target analyte due to co-extracted compounds from the sample matrix.[6] In Gas Chromatography (GC) analysis, non-volatile matrix components can accumulate in the injector port, protecting the analyte from degradation and leading to an enhanced signal (matrix-induced enhancement).[6][13] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting matrix components can affect the ionization efficiency of this compound, leading to either signal suppression or enhancement.[1] Fatty matrices are notorious for causing strong matrix effects, which can compromise the accuracy and reproducibility of quantification.[13][14] Using matrix-matched standards for calibration is a common strategy to compensate for these effects.[1][6]
Q4: Can I use Gas Chromatography (GC) to analyze this compound?
A4: While GC-based systems (e.g., GC-FPD, GC-MS) can be used, this compound's high polarity presents challenges. It is prone to exhibiting poor chromatographic behavior, such as peak tailing, and can be subject to matrix effects at the injection port.[1] LC-MS/MS is often preferred as it can provide better sensitivity and selectivity for polar compounds like this compound, although it is also susceptible to matrix effects that must be managed.[1][15]
Troubleshooting Guide
Problem 1: Low recovery of this compound.
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| Inappropriate Solvent | This compound is polar. Acetonitrile (B52724) (MeCN) is a good initial choice as it effectively extracts polar pesticides while minimizing fat solubility. For certain matrices, solvent mixtures like ethyl acetate (B1210297) and water may also be effective. | [1][4] |
| Inefficient Cleanup | Standard QuEChERS cleanup with Primary Secondary Amine (PSA) may not be sufficient. PSA removes fatty acids, but C18 sorbent is needed to remove non-polar interferences like triglycerides. A combination of PSA and C18 is often recommended for fatty matrices. | [4][16] |
| Analyte Loss during Fat Removal | Aggressive cleanup steps can lead to the loss of the target analyte. For example, Graphitized Carbon Black (GCB) is excellent at removing pigments and sterols but can also adsorb planar pesticides. If using GCB, ensure it doesn't negatively impact this compound recovery. | [4] |
| Insufficient Hydration of Sample | For dried fatty samples (e.g., nuts, dried insects), inadequate hydration can lead to poor extraction efficiency as the analyte remains trapped. Adding water to rehydrate the sample before adding the extraction solvent is a critical step. | [16][17] |
Problem 2: High lipid content in the final extract.
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| High Fat Content in Sample (>15-20%) | The amount of d-SPE cleanup sorbent may be insufficient. Increase the amount of C18 and PSA. For very high-fat samples, a freezing or "winterization" step is highly effective. After extraction with acetonitrile, cool the extract (e.g., -20°C or lower) to precipitate the lipids, then centrifuge at a low temperature and collect the supernatant. | [11][12] |
| Inadequate Phase Separation | Ensure the correct type and amount of salting-out salts (e.g., MgSO₄, NaCl, Sodium Citrate) are used to induce a clean separation between the aqueous and organic layers. Vigorous shaking and proper centrifugation are critical. | [4][16] |
| Alternative Cleanup Needed | For exceptionally challenging matrices, dispersive SPE (d-SPE) may not be enough. Consider alternative cleanup techniques like Gel Permeation Chromatography (GPC) or cartridge Solid Phase Extraction (SPE) with sorbents like Florisil. | [10][18][19] |
Problem 3: Poor chromatography (e.g., peak tailing, shifting retention times).
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| Matrix Contamination of GC Inlet/Column | Residual fat and other non-volatile matrix components have contaminated the GC system. Perform regular maintenance: replace the inlet liner and septum, and trim the first few centimeters of the analytical column. Using a column backflushing system can significantly extend column life and reduce maintenance. | [7] |
| Active Sites in GC System | This compound is a polar compound and can interact with active sites in the GC system, causing peak tailing. Ensure proper deactivation of the liner and column. The use of matrix-matched standards can help mitigate this effect as matrix components can mask active sites. | [1][6] |
| Matrix Effects in LC System | Co-eluting matrix components are interfering with the analysis. Dilute the final extract to reduce the concentration of interfering compounds. Optimize the chromatographic method to better separate this compound from matrix interferences. | [10] |
Data Presentation: Extraction & Cleanup Parameters
Table 1: Comparison of QuEChERS Cleanup Sorbents for Fatty Matrices
| d-SPE Sorbent(s) | Target Interferences Removed | Potential Issues | Typical Amount (per mL of extract) | Citation |
| PSA (Primary Secondary Amine) | Fatty acids, organic acids, sugars, some pigments | Not effective for removing lipids (triglycerides). | 25 - 50 mg | [4][16] |
| C18 (Octadecylsilane) | Non-polar interferences (e.g., lipids, waxes) | --- | 25 - 50 mg | [4][17] |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols, planar molecules | May cause loss of planar pesticides. | 7.5 - 50 mg | [4][11] |
| MgSO₄ (Anhydrous Magnesium Sulfate) | Residual water | --- | 150 mg | [4][16] |
Note: For fatty matrices, a combination of 50 mg PSA, 50 mg C18, and 150 mg MgSO₄ per mL of extract is a common starting point.[4][20]
Table 2: Recovery of this compound in Fatty Matrices Using Modified QuEChERS
| Matrix | Fat Content | Extraction/Cleanup Method | Avg. Recovery (%) | RSD (%) | Citation |
| Crude Palm Oil | ~100% | MeCN extraction, low-temp cleanup, Carbograph SPE | 85 - 109% | N/A | [11] |
| Edible Insects | Variable | QuEChERS with added water for hydration | 70 - 120% | <20% | [16] |
| Avocado | ~15% | Buffered QuEChERS (MeCN w/ 1% Acetic Acid), d-SPE with PSA + C18 | ~100% (for polar pesticides) | N/A | [4][20] |
| Food Remnants | Variable | Acetone extraction, Liquid-Liquid partition w/ Chloroform | 74 - 113% | 1.3 - 6.1% | [21] |
Experimental Protocols
Modified QuEChERS Protocol for this compound in Moderate-Fat Matrices (e.g., Avocado, Milk)
This protocol is a synthesized example based on common modifications for fatty food analysis.[4][20]
1. Sample Preparation & Homogenization:
-
Weigh 10-15 g of the homogenized fatty food sample into a 50 mL centrifuge tube.
-
For dried samples, add an appropriate amount of deionized water to rehydrate the sample and let it sit for 30 minutes.[16][17]
-
(Optional) Add internal standards to the sample.
2. Extraction:
-
Add 15 mL of acetonitrile (MeCN) containing 1% acetic acid to the 50 mL tube. The acid helps to stabilize pH-sensitive pesticides.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
-
Cap the tube tightly and shake vigorously by hand for 1 minute to ensure thorough mixing and prevent salt clumping.
-
Centrifuge immediately at ≥3,000 rcf for 3-5 minutes.
3. Cleanup - Dispersive Solid-Phase Extraction (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube. Be careful to avoid transferring any of the upper oily layer.
-
The microcentrifuge tube should contain the d-SPE cleanup sorbents. For a fatty matrix, a common mixture is 50 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO₄.
-
Vortex the tube for 30-60 seconds.
-
Centrifuge at high speed (e.g., >5000 rcf) for 2-5 minutes to pellet the sorbent material.
4. Final Extract & Analysis:
-
Carefully transfer the final extract into an autosampler vial.
-
The extract is now ready for analysis by LC-MS/MS or GC-MS.
Visualizations
Caption: Workflow for Modified QuEChERS Extraction from Fatty Matrices.
Caption: Decision Tree for Troubleshooting Low this compound Recovery.
References
- 1. coresta.org [coresta.org]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. This compound | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsertchemical.com [labsertchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 9. food-safety.com [food-safety.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 16. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. Sample preparation and determination of pesticides in fat-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing signal suppression of Methamidophos in electrospray ionization
Welcome to the technical support center for the analysis of Methamidophos using electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce signal suppression during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound signal suppression in ESI-MS?
Signal suppression of this compound in ESI-MS is primarily caused by matrix effects. Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, sugars) compete with this compound for ionization in the ESI source, leading to a decreased signal intensity.[1][2] The highly polar nature of this compound can make it susceptible to poor retention on reversed-phase columns, causing it to elute with other polar matrix components.[1]
Q2: I am observing low signal intensity for this compound. What are the first troubleshooting steps I should take?
If you are experiencing low signal intensity, follow this initial checklist:
-
Check Instrument Parameters: Ensure that the mass spectrometer is properly tuned and calibrated. Verify that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.[3]
-
Verify Mobile Phase Composition: Confirm the correct preparation of your mobile phase, including the appropriate additives. The choice and concentration of acid modifiers can significantly impact ionization efficiency.
-
Assess Sample Preparation: Inefficient sample cleanup is a major contributor to signal suppression. Evaluate your extraction and cleanup protocol to ensure adequate removal of matrix interferences.
-
Consider Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components and alleviate signal suppression.[4]
Q3: Can the choice of mobile phase additive affect this compound signal intensity?
Yes, the mobile phase additive can have a significant impact on signal intensity. For positive-ion ESI, acidic modifiers are typically used to promote protonation.
-
Formic acid is a common choice and is often effective for positive-ion mode ESI.[5]
-
Acetic acid is a weaker acid than formic acid. While formic acid is generally preferred for positive mode, in some cases, acetic acid has been shown to enhance the signal for certain analytes.[3][6] It is recommended to empirically test both acids at varying concentrations (e.g., 0.1% v/v) to determine the optimal condition for your specific method.
Q4: Which sample preparation technique is best for reducing matrix effects for this compound?
The optimal sample preparation technique depends on the complexity of your sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for a variety of matrices, including fruits, vegetables, and animal products.[7][8][9] It involves an extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than d-SPE but requires more method development. For a polar compound like this compound, caution is needed in selecting the sorbent material, as some polar-retentive sorbents can lead to low recovery.[10]
-
Dilution: For less complex matrices, a simple "dilute-and-shoot" approach may be sufficient to mitigate matrix effects.[4]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Signal Suppression
Problem: Low recovery and significant signal suppression of this compound.
Solution:
-
Evaluate Your Current Method: Assess the efficiency of your current extraction and cleanup protocol.
-
Implement or Optimize a QuEChERS Protocol:
-
Consider Solid-Phase Extraction (SPE) for Complex Matrices:
-
For highly complex matrices, a cartridge-based SPE cleanup may be necessary.
-
Be aware that highly polar SPE sorbents like SAX/NH2 can result in poor recovery of this compound due to strong retention.[10]
-
-
Matrix-Matched Standards: To compensate for remaining matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[1][13]
Data Presentation: Comparison of Cleanup Procedures for this compound Recovery
| Cleanup Method | Matrix | Fortification Level (ppm) | Average Recovery (%) | Reference |
| No Cleanup | Cucumber | 0.5 | 69.3 - 111.0 | [10] |
| C18 SPE | Cucumber | 0.5 | 40.7 | [10] |
| SAX/NH2 SPE | Cucumber | 0.5 | Totally absorbed | [10] |
| No Cleanup | Carrot | 0.5 | 74.3 - 118.3 | [10] |
| C18 SPE | Carrot | 0.5 | 38.0 | [10] |
| SAX/NH2 SPE | Carrot | 0.5 | 8.0 | [10] |
| Modified QuEChERS | Aquatic Products | - | 82.1 - 96.5 | [11] |
Guide 2: Fine-Tuning LC-MS Parameters for Enhanced Sensitivity
Problem: Poor peak shape and inconsistent signal for this compound.
Solution:
-
Optimize Mobile Phase Composition:
-
Acid Modifier: Test both formic acid and acetic acid at concentrations between 0.05% and 0.2% (v/v) in the aqueous mobile phase to find the optimal additive and concentration for protonation and signal enhancement.
-
Organic Solvent: Acetonitrile (B52724) is a common choice for the organic mobile phase in reversed-phase chromatography.
-
-
Adjust ESI Source Parameters:
-
Systematically optimize the capillary voltage, nebulizer gas flow, drying gas flow, and gas temperature to maximize the this compound signal.
-
The optimal settings can vary between different mass spectrometers.
-
-
Select Appropriate MS/MS Transitions:
-
For tandem mass spectrometry, use the most abundant and specific precursor-to-product ion transitions for quantification and confirmation. The two major transitions for this compound are m/z 142 -> 94 and m/z 142 -> 125.[1]
-
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Complex Matrices
This protocol is a general guideline based on established QuEChERS methods.[8][11][14]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile (or acidified acetonitrile, e.g., with 1% acetic acid).
-
Add internal standards if used.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high speed (e.g., ≥10,000 rpm) for 2 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. coresta.org [coresta.org]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dispersive Methodology for Complex Matrices [labsertchemical.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. Determination and uncertainty evaluation of this compound residues in aquatic products by modified QuEChERS technique [hyyysci.com]
- 12. Comparison of disposable pipette extraction and dispersive solid-phase extraction in the QuEChERS method for analysis of pesticides in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
Method development challenges for Methamidophos in complex samples
Welcome to the technical support center for Methamidophos analysis. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of this compound in complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the experimental analysis of this compound.
Question 1: Why am I observing poor peak shape (e.g., tailing) for this compound during Gas Chromatography (GC) analysis?
Answer: Poor peak shape, particularly tailing, is a frequent challenge in the GC analysis of this compound. This is primarily due to its high polarity and potential for active site interaction within the GC system.[1][2]
-
Cause 1: Active Sites in the Inlet: The GC inlet liner can contain active sites (silanol groups) that interact with the polar this compound molecule, causing adsorption and peak tailing.[2] Non-volatile residues from sample matrices can also accumulate in the liner, creating new active sites.[2]
-
Solution 1: Use ultra-inert liners, preferably with glass wool, to minimize interactions.[2] Regular replacement of the liner and septum is crucial, especially when analyzing complex matrices.
-
Cause 2: Column Polarity and Bleed: The stationary phase of the GC column may not be ideal for such a polar compound. Column bleed at higher temperatures can also create active sites.
-
Solution 2: Select a column with an appropriate stationary phase for polar analytes. Ensure proper column conditioning and operate within the recommended temperature limits to minimize bleed.
-
Cause 3: Injection Port Temperature: While higher temperatures can improve volatilization, excessively high temperatures can cause degradation of this compound, especially in a non-inert injection port.[1]
-
Solution 3: Optimize the injection port temperature. Start with a lower temperature (e.g., 210°C) and gradually increase to find the optimal balance between volatilization and stability.[3]
Question 2: My recovery for this compound is consistently low. What are the potential causes and solutions?
Answer: Low recovery is a significant issue, often stemming from sample preparation, analyte stability, or extraction inefficiency.
-
Cause 1: Inefficient Extraction Solvent: Due to its high water solubility, this compound may not be efficiently extracted from aqueous-rich samples using less polar solvents.[1] Multiresidue methods using solvents like petroleum ether for partitioning can result in poor recovery of polar pesticides.[3]
-
Solution 1: Use polar, water-miscible solvents like acetonitrile (B52724) or methanol (B129727) for the initial extraction.[1][4] The QuEChERS method, which typically uses acetonitrile, is often effective. For liquid-liquid extraction (LLE), solvents like ethyl acetate (B1210297) or chloroform (B151607) can be used, but the partitioning process must be carefully optimized.[3][5]
-
Cause 2: Analyte Degradation: this compound is susceptible to degradation under certain conditions. It is hydrolyzed in strong acids and alkalis and can break down at high temperatures.[1]
-
Solution 2: Ensure the pH of the sample and extraction solvents is maintained between 3 and 8.[1] Avoid high temperatures during extraction (e.g., pressurized liquid extraction) and evaporation steps.[1] When concentrating extracts, use a gentle stream of nitrogen at moderate temperatures (e.g., 40°C).[6]
-
Cause 3: Inappropriate SPE Cleanup: The choice of solid-phase extraction (SPE) sorbent is critical. Some sorbents may have irreversible adsorption or may not adequately retain the highly polar this compound. For example, some methods report failure for polar pesticides like this compound with certain SPE columns.[6]
-
Solution 3: For cleanup, a dual-layer SPE tube with primary-secondary amine (PSA) and graphitized carbon black (GCB) can be effective.[4] PSA helps remove organic acids, while GCB removes pigments and sterols. However, the elution solvent must be optimized to ensure complete recovery from the GCB.
Question 3: How can I mitigate matrix effects in LC-MS/MS analysis of this compound?
Answer: Matrix effects (ion suppression or enhancement) are a major challenge in LC-MS/MS, especially with complex samples like tobacco, fruits, and vegetables.[1][7][8] These effects can compromise the accuracy and precision of quantification.[9]
-
Cause 1: Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as this compound can compete for ionization in the MS source, typically leading to ion suppression.[9]
-
Solution 1: Effective Sample Cleanup: Implement a robust cleanup procedure. Dispersive SPE (d-SPE) with PSA and/or C18 sorbents after QuEChERS extraction is a common and effective strategy to remove interfering matrix components.[10]
-
Solution 2: Chromatographic Separation: Optimize the LC method to achieve better separation between this compound and interfering matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1] This helps to compensate for signal suppression or enhancement by ensuring that standards and samples experience the same matrix effect.[1]
-
Solution 4: Use of an Internal Standard: Employ a stable isotope-labeled internal standard, such as this compound-d6.[11] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[11]
Quantitative Data Summary
The following tables summarize recovery data from various studies, highlighting the impact of different extraction and cleanup methodologies on this compound analysis.
Table 1: this compound Recovery in Food Samples using Various Methods
| Matrix | Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Vegetables | QuEChERS with d-SPE (PSA/GCB) & GC-NPD | 10 ng/g | 60-100% | <12% | [4] |
| Cabbage & Grapes | LLE (Ethyl Acetate) & LC-MS | 0.01 & 0.5 mg/kg | 80-101% | <11% | [12] |
| Food Remnants | LLE (Acetone/Chloroform) & GC-FPD | 1 & 10 mg/kg | 74-113% | 1.3-6.1% | [3][13] |
| Seven Vegetables | LLE (Ethyl Acetate with Super-absorbent Polymer) & GC-FPD | 0.1 ppm | >80% | <10% | [5] |
| Bovine Muscle | SPE (Isolute ENV+) & GC-FPD | 4-65 µg/kg | Not Successful | N/A | [6] |
| Rice | QuEChERS & GC-FPD | 0.02, 0.1, 0.5 mg/kg | 79.5-106% | 1.7-8.7% |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction and d-SPE Cleanup
This protocol is a general guideline for the extraction of this compound from fruit and vegetable matrices.
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[4]
-
Extraction:
-
Add 10-15 mL of acetonitrile to the tube.[4]
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).[4] The anhydrous magnesium sulfate (B86663) helps to induce phase separation and remove water.[4]
-
Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents. A common combination for pigmented vegetables is 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 or GCB.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant.
-
If analyzing by GC, a solvent exchange to ethyl acetate or acetone (B3395972) may be necessary.[4]
-
If analyzing by LC-MS/MS, the extract can often be diluted (e.g., with mobile phase) and injected directly.
-
Filter the final extract through a 0.22 µm filter before injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a general guideline for extracting this compound from water samples.
-
Column Conditioning:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 5 mL of elution solvent (e.g., ethyl acetate or methylene (B1212753) chloride), followed by 5 mL of methanol, and finally 5 mL of reagent water.[6] Do not let the cartridge run dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 1 L) if necessary.
-
Pass the sample through the conditioned SPE cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
-
Cartridge Washing & Drying:
-
Wash the cartridge with reagent water to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen for at least 10 minutes to remove residual water.[6] This step is critical for good recovery.
-
-
Elution:
-
Elute the retained analytes by passing a small volume (e.g., 2 x 3 mL) of an appropriate elution solvent (e.g., ethyl acetate) through the cartridge.[6]
-
-
Concentration:
-
Collect the eluate and concentrate it to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the intended analysis (e.g., ethyl acetate for GC, mobile phase for LC).
-
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for this compound analysis.
Caption: General analytical workflow for this compound residue analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. coresta.org [coresta.org]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of Acephate and this compound in Foods Using Super-absorbent Polymer - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination and uncertainty evaluation of this compound residues in aquatic products by modified QuEChERS technique [hyyysci.com]
- 11. researchgate.net [researchgate.net]
- 12. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 13. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Methamidophos Detection in Environmental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Methamidophos detection in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in environmental samples?
A1: The most prevalent methods for this compound detection include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), electrochemical biosensors, and enzyme-linked immunosorbent assays (ELISA). Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Q2: What are the main challenges in achieving high sensitivity for this compound detection?
A2: Key challenges include the high polarity of this compound, which can cause issues like poor retention and peak tailing in chromatographic methods.[1] Additionally, complex environmental matrices (e.g., soil, water with high organic content) can lead to significant matrix effects, suppressing or enhancing the analytical signal.[2][3] Sample preparation is also critical, as inefficient extraction can lead to low recovery rates.
Q3: How can I choose the most suitable detection method for my samples?
A3: The choice of method depends on factors such as the required limit of detection (LOD), the complexity of the sample matrix, available equipment, and the number of samples to be analyzed. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices.[2] GC-MS is a robust technique but may require derivatization for better performance with polar compounds like this compound.[1] Biosensors and immunoassays can offer rapid and cost-effective screening, but may be more susceptible to interferences.[4][5]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Why are my this compound peaks tailing? | - Active sites in the inlet or column: this compound is a polar compound and can interact with active sites (e.g., silanol (B1196071) groups) in the GC system.[1] - Inappropriate column choice: Using a standard non-polar column may not be suitable for polar analytes. - High injection temperature: Can cause on-injector degradation. | - Use a deactivated inlet liner and a column specifically designed for polar analytes. [6] - Consider derivatization: To reduce polarity and improve peak shape. - Optimize injection temperature: Lower the temperature to minimize degradation. - Perform regular inlet maintenance: Replace the liner and septum frequently.[6] |
| Low Sensitivity/Poor Response | Why is the sensitivity for this compound low? | - Matrix effects: Co-extracted matrix components can suppress the signal.[2] - Poor extraction recovery: Inefficient sample preparation leads to loss of analyte. - Degradation in the injector: this compound can degrade at high temperatures. | - Improve sample cleanup: Use techniques like Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents. - Use matrix-matched standards: To compensate for signal suppression or enhancement.[2] - Optimize the extraction method: Ensure the chosen solvent and technique are suitable for this compound. |
| Retention Time Shifts | Why is the retention time of this compound shifting between injections? | - Leaks in the carrier gas line. [7] - Column degradation: Over time, the stationary phase can degrade. - Changes in oven temperature program. | - Perform a leak check of the GC system. [7] - Condition the column or replace it if it's old. [7] - Verify the oven temperature program is stable and reproducible. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Signal Suppression/Enhancement (Matrix Effects) | My signal intensity for this compound is inconsistent across different samples. Why? | - Co-eluting matrix components: These can alter the ionization efficiency of this compound in the MS source.[3] - Ion source contamination: Buildup of non-volatile matrix components can affect performance. | - Use a sample cleanup method: QuEChERS or SPE are effective for removing interfering matrix components.[8] - Dilute the sample extract: This can reduce the concentration of matrix components.[9] - Use matrix-matched calibration standards or an isotopically labeled internal standard. [2][10] - Optimize chromatographic separation: To separate this compound from interfering compounds. |
| Poor Peak Shape (Broadening or Splitting) | Why are the chromatographic peaks for this compound broad or split? | - Mismatch between sample solvent and mobile phase: Injecting a sample in a strong solvent can cause peak distortion.[11] - Column overload: Injecting too much sample. - Column degradation or contamination. | - Ensure the sample solvent is compatible with the initial mobile phase. [11] Consider solvent exchange if necessary. - Reduce the injection volume. - Wash the column with a strong solvent or replace it if necessary. |
| Low Recovery | Why is the recovery of this compound from my samples low? | - Inefficient extraction: The chosen solvent or method may not be optimal for this compound from the specific matrix. - Analyte degradation: this compound can be unstable under certain pH or temperature conditions. | - Optimize the extraction solvent and pH. - Evaluate different extraction techniques (e.g., QuEChERS, SPE). - Ensure samples are processed and stored under appropriate conditions to prevent degradation. |
Electrochemical Biosensors
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Low Sensitivity | The biosensor response to this compound is weak. How can I improve it? | - Low enzyme activity: The immobilized acetylcholinesterase (AChE) may have lost activity. - Suboptimal incubation time or temperature. [5] - Interference from other compounds in the sample. | - Ensure proper storage and handling of the enzyme. - Optimize the incubation time and temperature for the enzyme-pesticide interaction. [5] - Incorporate a sample cleanup step to remove potential interferences. |
| Poor Reproducibility | I'm getting inconsistent results between measurements. What could be the cause? | - Inconsistent enzyme immobilization: Variations in the amount or distribution of immobilized enzyme. - Electrode surface fouling: Adsorption of sample components onto the electrode surface. - Fluctuations in temperature or pH. | - Standardize the enzyme immobilization protocol. - Clean the electrode surface between measurements according to the manufacturer's instructions. - Maintain stable temperature and pH during the assay. |
| High Background Signal | The baseline signal of the biosensor is high even without this compound. Why? | - Presence of other enzyme inhibitors in the sample or buffer. - Electrochemical interference from other redox-active species in the sample. | - Analyze a blank sample to check for interfering substances. - Use a sample cleanup procedure to remove potential inhibitors or interfering compounds. - Select a working potential that minimizes interference. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Question | Possible Causes | Troubleshooting Steps |
| High Background | My blank wells are showing a high signal. What is wrong? | - Insufficient washing: Unbound antibody-enzyme conjugate remains in the wells.[12] - Inadequate blocking: Non-specific binding sites on the plate are not fully blocked.[13] - Antibody concentration is too high. [14] - Contaminated reagents or buffers. [14] | - Increase the number of wash steps and ensure complete removal of wash buffer. [12] - Optimize the blocking buffer and incubation time. [13] - Titrate the primary and secondary antibodies to determine the optimal concentration. - Prepare fresh buffers and reagents. [14] |
| Low Signal/Sensitivity | The signal from my samples is very weak. How can I increase it? | - Low antibody affinity or concentration. - Suboptimal incubation times or temperatures. - Inactive enzyme conjugate. - Incorrect buffer pH. | - Use a higher affinity antibody or increase its concentration. - Optimize incubation times and temperatures. - Check the activity of the enzyme conjugate. - Ensure all buffers are at the correct pH. |
| High Variability (High %CV) | There is a lot of variation between my replicate wells. Why? | - Pipetting errors: Inconsistent volumes of reagents or samples added to the wells. - Uneven temperature across the plate during incubation. - Edge effects: Wells at the edge of the plate behave differently from those in the center. | - Ensure accurate and consistent pipetting technique. - Use a temperature-controlled incubator and avoid stacking plates. - Avoid using the outermost wells of the plate if edge effects are suspected. |
Quantitative Data Summary
The following tables summarize the performance of different methods for this compound detection.
Table 1: Chromatographic Methods
| Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| GC-MS | Soil & Water | Molecularly Imprinted SPE | 3.8 ng/g (soil), 10-13 ng/L (water) | - | 95.4-96.1 |
| LC-MS/MS | Blood & Urine | Protein Precipitation (blood), SPE (urine) | 50 ng/mL | - | - |
| LC-MS/MS | Water | SPE | - | 1.0 ng (MDQ) | Lower for this compound due to high polarity |
MDQ: Minimum Detectable Quantity
Table 2: Biosensor and Immunoassay Methods
| Method | Principle | Limit of Detection (LOD) | Linear Range |
| Electrochemical Biosensor | AChE Inhibition | 0.019 - 0.077 ng/mL | 0.1 - 1500 ng/mL |
| Spectrophotometric | Colorimetric Reaction | 0.20 µg/mL | 1 - 30 µg/mL |
Experimental Protocols
QuEChERS Sample Preparation for Soil Samples
This protocol is a general guideline for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting this compound from soil.
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration (for dry soil): Add an appropriate amount of deionized water to moisten the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA - primary secondary amine) to remove interferences.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The supernatant is the final extract. It can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.
Electrochemical Biosensor Detection Protocol
This protocol outlines the general steps for detecting this compound using an acetylcholinesterase (AChE)-based electrochemical biosensor.
-
Electrode Preparation:
-
Modify the working electrode with a suitable nanomaterial (e.g., gold nanoparticles, graphene) to enhance conductivity and provide a surface for enzyme immobilization.
-
Immobilize AChE onto the modified electrode surface.
-
-
Electrochemical Measurement Setup:
-
Set up a three-electrode system (working electrode, reference electrode, and counter electrode) in an electrochemical cell containing a phosphate (B84403) buffer solution (PBS).
-
-
Baseline Measurement:
-
Add the substrate for AChE (e.g., acetylthiocholine) to the PBS.
-
Measure the initial electrochemical signal (e.g., current) generated by the enzymatic reaction.
-
-
Inhibition by this compound:
-
Introduce the environmental sample extract into the electrochemical cell.
-
Incubate for a specific period to allow this compound to inhibit the AChE activity.
-
-
Signal Measurement after Inhibition:
-
Measure the electrochemical signal again. The decrease in signal intensity is proportional to the concentration of this compound in the sample.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound to quantify the concentration in the sample.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Acetylcholinesterase (AChE) inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. coresta.org [coresta.org]
- 3. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of organophosphorus pesticides by nanogold/mercaptothis compound multi-residue electrochemical biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve Peak Shape Consistency in Multiresidue Pesticide Analysis | Separation Science [sepscience.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. biocompare.com [biocompare.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: Strategies to Minimize Methamidophos Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the degradation of Methamidophos during analytical sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: The primary factors contributing to this compound degradation are elevated pH (alkaline conditions), high temperatures, and potentially the choice of extraction solvent. This compound is susceptible to hydrolysis, particularly in alkaline environments.[1]
Q2: What is the optimal pH range for handling samples containing this compound?
A2: this compound is most stable in acidic to slightly neutral conditions (pH 3-7).[1] It is significantly hydrolyzed in alkaline solutions. Therefore, it is crucial to maintain the sample and final extract pH within the acidic to neutral range.
Q3: Can the sample matrix itself influence the stability of this compound?
A3: Yes, the inherent pH of the sample matrix can affect the stability of this compound. For instance, some vegetables may have a pH that could contribute to degradation if not properly buffered during extraction. The presence of certain enzymes in fresh produce could also potentially contribute to degradation, although this is less commonly cited as a primary cause during rapid solvent-based extractions.
Q4: How should I store my samples and extracts to prevent this compound degradation?
A4: Both samples and their extracts should be stored at low temperatures, typically at -20°C or below, to slow down potential degradation.[2] For extracts, the choice of solvent is also important for stability. While specific data on long-term stability in various organic solvents is limited for this compound, generally, aprotic solvents are preferred over protic solvents like methanol (B129727) for long-term storage of pesticides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to alkaline conditions: The pH of the sample or extraction solvent may be too high. | Buffer the extraction solvent to an acidic pH (e.g., using 1% acetic acid in acetonitrile) to ensure the final extract pH is below 7.[3] |
| Thermal degradation: The extraction or solvent evaporation steps are being performed at elevated temperatures. | Avoid heating during extraction and concentration steps.[1] Use techniques like rotary evaporation at low temperatures or nitrogen stream evaporation at ambient temperature. | |
| Inefficient extraction: this compound is a polar pesticide, and the chosen solvent may not be optimal for its extraction from the sample matrix. | For QuEChERS, acetonitrile (B52724) is generally preferred over ethyl acetate (B1210297) for polar pesticides like this compound as it can result in better recoveries.[4] For dry samples, ensure adequate hydration by adding water before extraction to improve efficiency.[5] | |
| Inconsistent or variable recovery | Matrix effects: Co-extracted matrix components can interfere with the analysis, causing signal suppression or enhancement. | Utilize a dispersive solid-phase extraction (d-SPE) cleanup step appropriate for your sample matrix. A combination of PSA (Primary Secondary Amine) and C18 sorbents is often used. For samples with high pigment content, GCB (Graphitized Carbon Black) may be considered, but be aware it can sometimes lead to losses of planar pesticides. |
| Incomplete phase separation in QuEChERS: This can lead to inconsistent volumes of the extract being collected for cleanup and analysis. | Ensure the correct ratio of salts (e.g., MgSO₄ and NaCl or sodium acetate) to solvent and sample is used to induce proper phase separation.[3] Centrifuge at an appropriate speed and for a sufficient duration to achieve a clean separation. | |
| Presence of this compound in blank or control samples | Contamination of glassware or equipment: Residual this compound from previous analyses. | Implement a rigorous cleaning protocol for all glassware and equipment. This should include washing with a suitable detergent, followed by rinsing with deionized water and a solvent like acetone. |
| Conversion of Acephate to this compound: If the analysis also involves Acephate, it can degrade to this compound during sample preparation or analysis, especially at elevated temperatures in the GC inlet. | If Acephate is also a target analyte, consider using LC-MS/MS for analysis to avoid thermally induced degradation. If using GC, optimize inlet temperature and use a clean liner. |
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the hydrolysis half-life (DT50) at different pH values and provides general guidance on thermal stability.
| Parameter | Condition | Stability (Half-life / Observation) | Reference |
| pH | pH 4 (at 22 °C) | 1.8 years | [1] |
| pH 7 (at 22 °C) | 110 hours | [1] | |
| pH 9 (at 22 °C) | 72 hours | [1] | |
| Temperature | Ambient Temperature | Stable | [1] |
| Elevated Temperature | Decomposes on heating | [1] | |
| Refrigerated Storage (Grapes at 0±0.5°C) | Half-life of 267 days | [6] |
Experimental Protocols
Modified QuEChERS Method for this compound in Vegetables
This protocol is a synthesized approach based on common practices for the extraction of polar pesticides like this compound from high-water-content vegetable matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the vegetable sample.
-
Homogenize the sample until a uniform consistency is achieved. For low-moisture commodities, cryogenic milling with dry ice may be beneficial.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid. The acetic acid helps to maintain an acidic pH and improve the stability of this compound.
-
Add appropriate internal standards if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. For many vegetables, a combination of 900 mg MgSO₄ and 150 mg PSA is effective.
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis, typically by LC-MS/MS or GC with a suitable detector.
Visualizations
References
Addressing interferences in the colorimetric detection of Methamidophos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the colorimetric detection of Methamidophos.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Acetylcholinesterase (AChE) Inhibition-Based Assays
Q1: My blank wells (without enzyme or inhibitor) show high absorbance readings. What could be the cause?
A1: High background absorbance can stem from several factors:
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Spontaneous hydrolysis of the substrate: The substrate, such as acetylthiocholine (B1193921) (ATCh), can spontaneously hydrolyze in the assay buffer, leading to the production of thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow color.[1] To mitigate this, always prepare fresh substrate solution before each experiment.
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DTNB instability: DTNB can be unstable. Prepare it fresh and consider using a stabilizing buffer. It's also crucial to protect the DTNB solution and the reaction mixture from direct daylight, as UV radiation can cause its degradation.[2]
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Contaminated reagents: Ensure you are using high-purity water and reagents. Filtering solutions can also help reduce background noise.[1]
Q2: I am observing inconsistent results or poor reproducibility between replicate wells. What should I do?
A2: Inconsistent results are often due to procedural variations:
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Pipetting errors: Small inaccuracies in pipetting volumes can lead to significant variability. Ensure your pipettes are regularly calibrated and consider using a multichannel pipette for adding reagents to improve consistency.[1][3]
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Temperature fluctuations: Acetylcholinesterase activity is highly sensitive to temperature. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.[1]
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Incomplete mixing of reagents: Ensure all components are thoroughly mixed before adding them to the wells. Pipette gently against the well walls to avoid introducing air bubbles.[2]
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Timing variations: In kinetic assays, the precise timing of reagent addition and measurements is critical for reproducibility.[3]
Q3: My positive control inhibitor is not showing the expected potency (IC50 value), or my this compound samples show lower than expected inhibition. What could be the problem?
A3: Several factors can lead to low or no enzyme inhibition:
-
Inactive Enzyme: The AChE may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. Always test the activity of a new batch of enzyme before starting your experiments and store it at the recommended temperature (typically -20°C or -80°C).[3]
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Substrate Concentration: The apparent potency of a competitive inhibitor can be influenced by the substrate concentration. A lower substrate concentration will generally result in a lower apparent IC50 value for competitive inhibitors.[2] Ensure your substrate concentration is appropriate for the assay conditions.[4]
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Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for optimal enzyme activity. Prepare fresh buffer and verify that the pH is correct (typically pH 7.5-8.0).[3]
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Presence of Interfering Substances: Your sample matrix may contain compounds that interfere with the assay. See the section on "Matrix Effects and Interferences" for more details.
Q4: How can I determine if my test compound is a true AChE inhibitor or if it's interfering with the assay chemistry?
A4: False positives can occur if the test compound directly reacts with the assay reagents. A common issue is the reaction of compounds containing thiol groups with DTNB, which produces a yellow color, mimicking AChE inhibition.[2] To check for this, run a control experiment where you mix your inhibitor with DTNB and the substrate in the absence of the enzyme. If a color change is observed, your compound is likely interfering with the detection chemistry.[2]
p-Dimethylaminobenzaldehyde (p-DMAB) Based Assays
Q1: I am not observing the expected yellow color development in my samples containing this compound.
A1: This could be due to several reasons related to the reaction conditions:
-
Incorrect pH: The reaction of this compound with p-DMAB requires a specific pH for each step. The initial reaction occurs in a basic medium, followed by an acidic condensation to form the yellow product, which is measured at a pH of 3.[5][6] Ensure that the pH of your solutions is correct.
-
Reagent Concentration: The concentration of p-DMAB is critical. One study found that the optimal concentration of the p-DMAB solution was 0.2 mol L-1.[7]
-
Reaction Time and Stability: The colored product has a limited stability of 5-10 minutes.[6] Ensure that you are measuring the absorbance within the optimal time window.
Q2: My results show poor sensitivity for this compound detection.
A2: To improve sensitivity:
-
Optimize Wavelength: The maximum absorbance of the yellow product is at 405 nm.[5][6] Ensure your spectrophotometer is set to this wavelength.
-
Pre-concentration of Sample: For samples with very low concentrations of this compound, a pre-concentration step may be necessary.
General Troubleshooting: Matrix Effects and Interferences
Q1: My results for real-world samples (e.g., vegetables, soil, water) are not accurate or reproducible. What could be the issue?
A1: This is likely due to matrix effects , where other components in the sample interfere with the detection of this compound.[8][9] These interferences can either enhance or suppress the signal.
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For AChE assays: Other organophosphate and carbamate (B1207046) pesticides also inhibit AChE and will lead to false-positive results.[10][11]
-
For p-DMAB assays: Aminomethyl phosphonic acid has been reported to cause a signal-enhancing effect.[12]
-
General Matrix Components: Pigments, fats, and proteins from vegetable and soil samples can interfere with colorimetric readings.[9]
Q2: How can I minimize or eliminate matrix effects?
A2: Proper sample preparation and cleanup are crucial:
-
Extraction: Use an appropriate solvent for extraction. For example, dichloromethane (B109758) has been used for water, soil, and vegetable samples in the p-DMAB method.[6] Acetonitrile is commonly used in QuEChERS methods for pesticide residue analysis in food.[13]
-
Cleanup:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Solid-Phase Extraction (SPE): SPE can be used to remove interfering compounds from the sample extract.[13]
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects that cannot be removed by cleanup.
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Dilution: If the sensitivity of the method is high enough, diluting the sample extract can reduce the concentration of interfering substances.[14]
Quantitative Data Summary
Table 1: Performance Characteristics of Different Colorimetric Methods for this compound Detection
| Method | Linear Range | Limit of Detection (LOD) | Sample Type | Reference |
| p-DMAB Spectrophotometric | 1-30 µg/mL | 0.20 µg/mL | Water, Soil, Vegetables | [5][6] |
| AChE Inhibition with C-AuNPs | 11.6–92.8 ng/mL | 5.8 ng/mL | Not Specified | [15] |
Table 2: Common Interferences in AChE-Based Assays
| Interfering Substance Class | Mechanism of Interference | Potential Mitigation Strategy |
| Other Organophosphates | Inhibition of AChE | Chromatographic separation prior to detection |
| Carbamates | Inhibition of AChE | Chromatographic separation prior to detection |
| Compounds with Thiol Groups | Direct reaction with DTNB | Run a no-enzyme control with the test compound |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method for determining cholinesterase activity and the inhibitory effect of compounds like this compound.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
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Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)
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This compound standard and samples
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI and DTNB in the phosphate buffer.
-
Prepare a working solution of AChE in the phosphate buffer.
-
Prepare serial dilutions of your this compound standard and samples.
-
-
Assay Setup (in a 96-well plate):
-
Add buffer to all wells.
-
Add the this compound standard/sample dilutions to the respective wells. Include a vehicle control (no inhibitor).
-
Add the AChE working solution to all wells except for the blank (no-enzyme control).
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Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add the ATCI and DTNB solution to all wells.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: p-Dimethylaminobenzaldehyde (p-DMAB) Method
This protocol describes a direct spectrophotometric method for the determination of this compound.
Materials:
-
This compound standard and samples
-
p-Dimethylaminobenzaldehyde (p-DMAB) solution (0.2 mol L-1 in methanol)[7]
-
Sodium hydroxide (B78521) solution (2.5 mol L-1)[7]
-
Hydrochloric acid solution (3.0 mol L-1)[7]
-
Spectrophotometer
Procedure:
-
In a suitable reaction vessel, take a known volume of your this compound standard or sample solution.
-
Add 0.5 mL of sodium hydroxide solution (2.5 mol L-1) and mix thoroughly.[7]
-
Add 1.0 mL of p-DMAB solution (0.2 mol L-1) to the mixture.[7]
-
Follow by the addition of 1.0 mL of hydrochloric acid solution (3.0 mol L-1).[7]
-
Mix the reaction mixture thoroughly. Add 2.0 mL of methanol to dissolve any turbidity that may have formed.[7]
-
After shaking, measure the absorbance of the resulting yellow-colored product at 405 nm against a reagent blank.[5][6][7] The reading should be taken within 5-10 minutes of color development.[6]
-
Construct a calibration curve using standard solutions of this compound to determine the concentration in your samples.
Visualizations
Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
Caption: Workflow for the p-Dimethylaminobenzaldehyde (p-DMAB) Method.
Caption: Troubleshooting Decision Tree for Colorimetric this compound Detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirect spectrophotometric method for determination of this compound insecticide – Kudos: Growing the influence of research [growkudos.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments on Colorimetric and Dual Colorimetric/Fluorimetric Enzymatic Biosensors for the Detection of Pesticides in Food[v1] | Preprints.org [preprints.org]
- 11. Recent advances in rapid detection techniques for pesticide residue: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Colorimetric Detection of Organophosphate Pesticides Based on Acetylcholinesterase and Cysteamine Capped Gold Nanoparticles as Nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Reactions for Methamidophos GC Analysis
Welcome to the technical support center for the GC analysis of Methamidophos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of this compound for gas chromatography (GC) analysis.
Troubleshooting Guides
Common Issues in this compound Derivatization and GC Analysis
Problem: Poor or No Derivatization Reaction
-
Possible Cause: Presence of moisture in the sample or reagents.
-
Solution: Ensure the sample extract is completely dry before adding derivatization reagents. Use anhydrous solvents and properly stored, sealed derivatization reagents. Silylating reagents are extremely sensitive to moisture.[1]
-
-
Possible Cause: Insufficient reagent amount or concentration.
-
Solution: Use a sufficient excess of the derivatization reagent. A molar ratio of at least 2:1 of the silylating agent to the active hydrogen in the analyte is recommended to drive the reaction to completion.[1]
-
-
Possible Cause: Suboptimal reaction temperature or time.
-
Solution: Optimize the reaction temperature and time. For silylation with BSTFA or MSTFA, heating at 60-90°C for 15-60 minutes is a common starting point. Monitor the reaction progress by analyzing aliquots at different time intervals.
-
-
Possible Cause: Inactive reagent.
-
Solution: Use fresh, properly stored derivatization reagents. Avoid repeated exposure of the reagent to air and moisture.
-
Problem: Peak Tailing in the Chromatogram
-
Possible Cause: Incomplete derivatization.
-
Solution: Re-optimize the derivatization conditions (reagent volume, temperature, and time) to ensure complete conversion of this compound to its derivative. The presence of the polar, underivatized this compound will lead to significant peak tailing.[2]
-
-
Possible Cause: Active sites in the GC system.
-
Solution: Use an inert GC inlet liner and a high-quality, well-deactivated GC column. Glass wool in the liner should also be deactivated. Active sites, such as residual silanol (B1196071) groups, can interact with the analyte, causing tailing.[2] Pulsed splitless injection can help by rapidly transferring the analytes from the inlet to the column, minimizing interactions with active sites.[3]
-
-
Possible Cause: Column overload.
Problem: Poor Reproducibility of Results
-
Possible Cause: Inconsistent derivatization conditions.
-
Solution: Ensure that the derivatization reaction is performed under consistent conditions for all samples and standards, including reaction time, temperature, and reagent volumes. Automated derivatization systems can improve reproducibility.[6]
-
-
Possible Cause: Degradation of the derivative.
-
Solution: Analyze the derivatized samples as soon as possible. While silyl (B83357) derivatives are thermally stable, they can be susceptible to hydrolysis. If storage is necessary, keep them in a tightly sealed vial at low temperature.[1]
-
-
Possible Cause: Matrix effects.
-
Solution: Prepare matrix-matched standards to compensate for any enhancement or suppression of the signal caused by co-eluting compounds from the sample matrix.[7]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the derivatization and GC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a polar organophosphorus pesticide.[8] Its high polarity makes it less volatile and prone to strong interactions with active sites in the GC system, which can lead to poor chromatographic performance, such as excessive peak tailing.[8] Derivatization, typically through silylation, replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in improved peak shape and sensitivity.
Q2: Which silylation reagent is best for this compound?
A2: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used and effective silylating agents. MSTFA is generally considered to be a stronger silylating agent than BSTFA.[1] The by-products of MSTFA are also more volatile, which can lead to less interference in the chromatogram.[9] The addition of a catalyst, such as trimethylchlorosilane (TMCS), to BSTFA (typically 1-10%) can significantly increase its reactivity, making it effective for even sterically hindered compounds.[1] The choice between BSTFA + TMCS and MSTFA may depend on the specific sample matrix and analytical requirements.
Q3: What are the optimal conditions for the silylation of this compound?
A3: While the optimal conditions should be determined empirically for your specific application, a good starting point for silylation with BSTFA + TMCS or MSTFA is as follows:
-
Reagent Ratio: Use a significant excess of the silylating reagent.
-
Solvent: If a solvent is needed, use an anhydrous aprotic solvent such as pyridine (B92270), acetonitrile, or toluene.
-
Temperature: 60-90°C.
-
Time: 15-60 minutes. It is crucial to ensure that the sample is completely dry before adding the silylation reagent, as moisture will deactivate the reagent.
Q4: How can I improve the stability of the derivatized this compound?
A4: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis. To improve their stability:
-
Analyze the samples as soon as possible after derivatization.
-
If storage is necessary, tightly cap the vials and store them at a low temperature (e.g., in a freezer).
-
Ensure that all solvents and reagents used are anhydrous to prevent hydrolysis.[1]
Q5: What injection technique is recommended for the GC analysis of derivatized this compound?
A5: Pulsed splitless injection is highly recommended.[3] This technique uses a high initial inlet pressure to rapidly transfer the sample from the inlet to the GC column. This minimizes the residence time of the analyte in the hot inlet, reducing the potential for thermal degradation and interaction with active sites, which is particularly beneficial for thermally labile or active compounds like derivatized this compound.[3]
Data Presentation
Table 1: Comparison of Common Silylation Reagents for GC Derivatization
| Feature | BSTFA (with TMCS catalyst) | MSTFA |
| Silylating Strength | Strong, enhanced by TMCS catalyst. | Very strong, often considered more reactive than BSTFA.[1] |
| Reactivity | Highly reactive with a broad range of functional groups. The TMCS catalyst is effective for sterically hindered compounds.[1] | Generally more reactive than BSTFA for many compounds. |
| By-products | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. | N-methyltrifluoroacetamide, which is more volatile than BSTFA by-products.[9] |
| Advantages | Widely used, effective for a broad range of compounds, reactivity can be tuned with the amount of catalyst. | Produces more volatile by-products, reducing potential chromatographic interference.[9] |
| Disadvantages | By-products are less volatile than those of MSTFA. | Can be more expensive than BSTFA. |
| Typical Reaction Conditions | 60-90°C for 15-60 minutes. | 60-90°C for 15-60 minutes. |
Experimental Protocols
Detailed Methodology for Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a general procedure for the derivatization of this compound in a prepared sample extract. It is essential to optimize these conditions for your specific matrix and analytical instrumentation.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)
-
Autosampler vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample extract is completely free of water. If the sample was in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. The presence of water will inhibit the derivatization reaction.
-
-
Reagent Addition:
-
To the dried sample residue in a 2 mL autosampler vial, add 50 µL of anhydrous pyridine (or another suitable solvent).
-
Add 50 µL of BSTFA + 1% TMCS. A 1:1 ratio of solvent to derivatizing reagent is a good starting point.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
-
Cooling and Analysis:
-
After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. It is recommended to analyze the derivatized sample within 24 hours for best results.
-
GC-MS Parameters (Example):
-
Injection Mode: Pulsed Splitless
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for the analysis of the silylated derivative.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a final temperature of around 280°C. The exact program should be optimized for your specific column and to achieve good separation from any matrix components.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. coresta.org [coresta.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Improving the recovery of Methamidophos during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of methamidophos. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often low during solid-phase extraction?
A1: this compound is a highly polar organophosphorus pesticide with high water solubility.[1] This characteristic makes it challenging to retain on traditional reversed-phase sorbents like C18, which primarily rely on hydrophobic interactions. As a result, this compound may prematurely break through the SPE cartridge during sample loading, leading to poor recovery. Furthermore, its stability can be affected by pH, with hydrolysis occurring under acidic and alkaline conditions.[2]
Q2: What is the most suitable type of SPE sorbent for this compound extraction?
A2: Polymeric, hydrophilic-lipophilic balanced (HLB) sorbents are generally recommended for the extraction of polar pesticides like this compound.[1][3] Sorbents such as Oasis HLB, which contain a copolymer of divinylbenzene (B73037) and N-vinylpyrrolidone, offer both hydrophobic and hydrophilic retention mechanisms, leading to better retention and recovery of polar analytes.[4][5] Molecularly imprinted polymers (MIPs) specifically designed for this compound can also provide very high selectivity and recovery.
Q3: How does pH affect the recovery of this compound?
A3: The pH of the sample can significantly influence the recovery of this compound. While some studies suggest that the partitioning of this compound is independent of pH, others indicate that its sorption to soil increases with higher pH.[2][6] It is crucial to optimize the pH for your specific sample matrix and SPE sorbent. Extreme pH values (e.g., below 2 or above 11) should be avoided to prevent hydrolysis of the P-N and P-S bonds, respectively.[2]
Q4: What are the recommended elution solvents for this compound from an SPE cartridge?
A4: The choice of elution solvent is critical for achieving high recovery. Due to the polar nature of this compound, polar organic solvents are typically used. Methylene (B1212753) chloride and mixtures of methanol (B129727) or acetonitrile (B52724) with other solvents like ethyl acetate (B1210297) have been shown to be effective.[1][7] The optimal elution solvent will depend on the sorbent used and should be strong enough to disrupt the interactions between this compound and the sorbent material.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound and provides systematic solutions to improve recovery rates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Inappropriate Sorbent: The sorbent is not retaining the polar this compound. | Switch to a hydrophilic-lipophilic balanced (HLB) polymeric sorbent (e.g., Oasis HLB).[1] Consider using a molecularly imprinted polymer (MIP) for higher selectivity. |
| Sample Breakthrough: The sample loading volume is too large for the sorbent capacity. | Reduce the sample volume or increase the amount of sorbent. For Oasis HLB, the breakthrough volume for this compound can be as low as 30 mL for a 500 mg cartridge.[4] | |
| Inefficient Elution: The elution solvent is not strong enough to desorb this compound from the sorbent. | Use a more polar elution solvent or a mixture of solvents. Methylene chloride or mixtures containing methanol or acetonitrile are often effective.[1][7] Ensure the elution volume is sufficient; eluting with two smaller aliquots can be more effective than one large one.[8] | |
| Analyte Degradation: The pH of the sample or elution solvent is causing hydrolysis. | Adjust the sample pH to a neutral range (around 7). Avoid strongly acidic or alkaline conditions.[2] | |
| High Flow Rate: The sample is passing through the cartridge too quickly for effective retention. | Decrease the flow rate during sample loading to allow for adequate interaction between this compound and the sorbent. | |
| Poor Reproducibility | Inconsistent SPE Protocol: Variations in sample volume, flow rate, or elution procedure. | Standardize all steps of the SPE protocol. Use an automated SPE system if available for higher precision. |
| Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the analysis. | Optimize the wash step to remove interferences. A wash with a weak solvent (e.g., water or a low percentage of organic solvent) can help. Incorporate a cleanup step using sorbents like primary secondary amine (PSA) to remove polar matrix components.[9] | |
| Variable Sorbent Performance: Inconsistent packing or quality of SPE cartridges. | Use high-quality SPE cartridges from a reputable supplier. Ensure cartridges are from the same lot for a given batch of samples. | |
| Clogged Cartridge | Particulate Matter in Sample: Suspended solids in the sample are blocking the frit of the cartridge. | Centrifuge or filter the sample prior to loading onto the SPE cartridge. |
| High Viscosity of Sample: The sample is too viscous to pass through the sorbent bed. | Dilute the sample with an appropriate solvent to reduce its viscosity. |
Quantitative Data Summary
The following tables summarize quantitative data on the recovery of this compound under different experimental conditions.
Table 1: Comparison of SPE Sorbent Performance
| Sorbent Type | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference(s) |
| Oasis HLB | Water | Methylene Chloride | 85 - 90 | [1] |
| Molecularly Imprinted Polymer | Water | Methanol/Acetic Acid | 96.1 | |
| Chromabond HR-P | Water | Not Specified | 5.2 | [4] |
| C18 | Water | Not Specified | Low/Variable | [4] |
| Primary Secondary Amine (PSA) | Fruits & Vegetables | Acetonitrile/Toluene | 85 - 101 | [9] |
Table 2: Effect of Elution Solvent on Recovery from Oasis HLB Cartridges
| Elution Solvent | Sample Matrix | Average Recovery (%) | Reference(s) |
| Methylene Chloride | Water | 85 - 90 | [1] |
| Ethyl Acetate / Dichloromethane | Water | 83 - 100 | [10] |
| Acetonitrile / Toluene (65:35) | Produce | 60 - 100 | [7] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction of this compound using Oasis HLB
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Cartridge Conditioning: Condition the Oasis HLB cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry out.
-
Sample Loading: Adjust the pH of the aqueous sample to approximately 7.0. Load the sample onto the conditioned cartridge at a flow rate of 1-2 mL/min. The sample volume should not exceed the breakthrough volume (approximately 30 mL for a 500 mg cartridge).[4]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound with two 3 mL aliquots of methylene chloride.[1] Collect the eluate in a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for chromatographic analysis.
Visualizations
Caption: A general workflow for the solid-phase extraction of this compound.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
Troubleshooting low reproducibility in Methamidophos immunoassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low reproducibility in Methamidophos immunoassay results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound immunoassays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: What are the common causes of high variability between replicate wells (high Coefficient of Variation - %CV)?
High %CV between replicates is a frequent issue that can invalidate results. The causes can be categorized into several areas:
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent volumes of samples, standards, or reagents are a primary source of variability.
-
Washing Steps: Inadequate or inconsistent washing can leave behind unbound reagents, leading to high background and variability. Conversely, overly aggressive washing can remove bound antigen-antibody complexes.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to "edge effects," where wells on the perimeter of the plate show different results from those in the center.[1]
-
Cross-Contamination: Contamination between wells, from pipette tips, or from reused plate sealers can significantly impact results.
Troubleshooting Steps:
-
Pipetting Technique:
-
Ensure pipettes are properly calibrated.
-
Use fresh pipette tips for each sample, standard, and reagent.
-
Pipette liquids at a consistent speed and angle to avoid splashing.
-
For multi-channel pipetting, ensure all tips are securely fitted and dispensing equal volumes.
-
-
Washing Procedure:
-
Ensure all wells are filled and aspirated completely during each wash step.
-
Verify that the wash buffer is at the correct concentration and pH.
-
Avoid letting the wells dry out completely between steps.
-
-
Incubation:
-
Equilibrate the plate and all reagents to room temperature before use.
-
Use a plate sealer during incubation to prevent evaporation.
-
Avoid stacking plates during incubation to ensure uniform temperature distribution.
-
-
Prevent Cross-Contamination:
-
Use fresh plate sealers for each incubation step.
-
Be careful not to touch the contents of one well with a pipette tip and then use it in another.
-
Q2: My standard curve is poor or non-existent. What could be the problem?
A reliable standard curve is essential for accurate quantification. Issues with the standard curve can stem from several factors:
-
Improper Standard Preparation: Incorrect dilution, degradation of the standard, or improper storage can lead to an inaccurate curve.
-
Reagent Issues: Expired or improperly stored reagents (antibodies, enzyme conjugates, substrates) can result in a weak or absent signal.
-
Incorrect Assay Procedure: Adding reagents in the wrong order, incorrect incubation times or temperatures, or using the wrong wavelength for reading can all lead to a failed standard curve.
Troubleshooting Steps:
-
Standard Preparation and Storage:
-
Reconstitute standards exactly as described in the protocol.
-
Ensure standards are stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Prepare fresh serial dilutions for each assay.
-
-
Reagent Integrity:
-
Check the expiration dates of all kit components.
-
Ensure all reagents have been stored at the correct temperatures.
-
Allow all reagents to come to room temperature before use.
-
-
Assay Protocol Adherence:
-
Double-check that all steps of the protocol were followed in the correct order.
-
Verify incubation times and temperatures.
-
Confirm the plate reader is set to the correct wavelength for the substrate used.
-
Q3: The overall signal is very low, even for my standards. What should I check?
Low signal across the entire plate can be frustrating. Here are the likely culprits:
-
Inactive Enzyme Conjugate: The enzyme conjugate may have lost activity due to improper storage or the presence of inhibitors.
-
Substrate Issues: The substrate may be expired, contaminated, or prepared incorrectly.
-
Insufficient Incubation Times: Shortened incubation times for antibodies or substrate can lead to a weak signal.
-
Presence of Inhibitors: Contaminants in the wash buffer (e.g., sodium azide (B81097) for HRP-based assays) or in the samples can inhibit the enzyme reaction.
Troubleshooting Steps:
-
Check Enzyme and Substrate:
-
Verify the storage conditions and expiration dates of the enzyme conjugate and substrate.
-
Prepare fresh substrate solution for each experiment.
-
-
Review Incubation Steps:
-
Ensure that all incubation times and temperatures meet the protocol's requirements.
-
-
Verify Buffer Composition:
-
Confirm that no inhibiting agents like sodium azide are present in buffers used with Horseradish Peroxidase (HRP) conjugates.
-
Q4: I am observing high background noise in my assay. How can I reduce it?
High background can mask the specific signal from your samples. The primary causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies and reagents.
-
Substrate Contamination: The substrate solution may be contaminated or have been exposed to light for an extended period.
Troubleshooting Steps:
-
Optimize Blocking:
-
Increase the incubation time or concentration of the blocking buffer.
-
Consider trying a different blocking agent.
-
-
Titrate Antibodies:
-
Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.
-
-
Improve Washing:
-
Increase the number of wash cycles or the soaking time for each wash.
-
-
Handle Substrate Properly:
-
Protect the substrate from light and use a clean reservoir for dispensing.
-
Data Presentation
Due to the limited availability of specific quantitative data for commercial this compound immunoassay kits in the public domain, the following tables present representative data from a study on a class-specific organophosphate pesticide ELISA. These tables are intended to provide an example of the types of data to consider and typical performance characteristics.
Table 1: Representative Cross-Reactivity of a Class-Specific Organophosphate Immunoassay
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Parathion-methyl | 1.4 | 100 |
| Parathion | 2.1 | 66.7 |
| Fenitrothion | 3.5 | 40.0 |
| EPN | 10.2 | 13.7 |
| Cyanophos | 15.8 | 8.9 |
| Paraoxon-methyl | 25.6 | 5.5 |
| Paraoxon-ethyl | 48.3 | 2.9 |
| Fenitrooxon | 92.1 | 1.5 |
| This compound | >1000 | <0.1 |
| Acephate | >1000 | <0.1 |
| Malathion | >1000 | <0.1 |
| Diazinon | >1000 | <0.1 |
Data adapted from a study on a phage-based ELISA for organophosphorus pesticides.[2] The cross-reactivity is calculated relative to Parathion-methyl.
Table 2: Representative Spike and Recovery Results in Different Matrices
| Matrix | Spiked Concentration (µg/kg) | Average Recovery (%) | Coefficient of Variation (%CV) |
| Chinese Cabbage | 10 | 85.3 | 12.5 |
| 50 | 91.2 | 9.8 | |
| 100 | 95.6 | 7.2 | |
| Apple | 10 | 78.9 | 15.9 |
| 50 | 88.4 | 11.3 | |
| 100 | 92.1 | 8.5 | |
| Greengrocery | 10 | 66.1 | 14.7 |
| 50 | 75.8 | 10.1 | |
| 100 | 82.4 | 6.4 |
Data adapted from a study on a phage-based ELISA for organophosphorus pesticides, using Parathion-methyl as the analyte.[2]
Table 3: Illustrative Intra- and Inter-Assay Precision
| Sample 1 | Sample 2 | Sample 3 | |
| Intra-Assay %CV | < 10% | < 10% | < 10% |
| Inter-Assay %CV | < 15% | < 15% | < 15% |
This table presents typical acceptable ranges for intra- and inter-assay precision for ELISAs.[3][4] Specific values for a this compound immunoassay would need to be determined during assay validation.
Experimental Protocols
The following is a generalized protocol for a competitive ELISA for the detection of this compound. This protocol is for illustrative purposes, and users should always follow the specific instructions provided with their assay kit.
Generalized Competitive ELISA Protocol for this compound
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. Allow all reagents to reach room temperature before use.
-
-
Standard and Sample Addition:
-
Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.
-
-
Enzyme Conjugate Addition:
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
-
Incubation:
-
Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.
-
-
Washing:
-
Aspirate the contents of the wells. Wash the plate 4-5 times with wash buffer, ensuring complete aspiration between each wash.
-
-
Substrate Addition:
-
Add 100 µL of the TMB substrate solution to each well.
-
-
Color Development:
-
Incubate the plate in the dark at room temperature (20-25°C) for 15-20 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard and sample relative to the zero standard.
-
Plot a standard curve of the percentage of binding versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Visualizations
Diagram 1: General Workflow for a Competitive ELISA
Caption: Generalized workflow for a competitive ELISA.
Diagram 2: Troubleshooting Logic for Low Reproducibility
Caption: Decision tree for troubleshooting low reproducibility.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. researchgate.net [researchgate.net]
Optimization of instrumental parameters for Methamidophos on a triple quadrupole MS
Welcome to the technical support center for the optimization of instrumental parameters for Methamidophos analysis using a triple quadrupole mass spectrometer. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the analysis of this compound.
FAQ 1: What are the typical starting MS/MS parameters for this compound?
For initial method setup, you can begin with the following Multiple Reaction Monitoring (MRM) transitions for this compound, which is readily protonated in positive electrospray ionization mode ([M+H]⁺ at m/z 142).[1] The transition 142/94 is generally the most intense and is often used for quantification.[1]
Data Presentation: this compound MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Typical Use |
| 142.0 | 94.0 | Quantifier[1] |
| 142.0 | 125.0 | Qualifier[1] |
Note: These values are a starting point. It is crucial to optimize collision energies and other MS parameters on your specific instrument.
Troubleshooting Guide: Low Signal Intensity
Question: I am experiencing low or no signal for my this compound standard. What are the common causes and how can I troubleshoot this?
Answer: Low signal intensity can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose the issue:
-
Verify Analyte Infusion: Directly infuse a fresh, reasonably concentrated standard solution (e.g., 1 µg/mL) of this compound into the mass spectrometer. This will confirm if the issue lies with the LC system or the MS itself. If you see a stable signal during infusion, the problem is likely chromatographic. If not, the issue is with the MS settings or source.
-
Check Ion Source Parameters: this compound ionizes well using Electrospray Ionization (ESI) in positive mode.[1] Ensure your source parameters are appropriate. Inefficient ionization or poor desolvation can significantly reduce signal.[2]
-
Capillary Voltage: Ensure it's set appropriately for positive ion mode (typically 2000-4000 V).
-
Gas Flow and Temperature: Nebulizer and drying gas flows and temperatures are critical for desolvation.[3] Highly aqueous mobile phases at the start of the gradient may require higher drying gas temperatures or flows to effectively desolvate the droplets. Be cautious, as excessively high temperatures can cause degradation of thermally labile compounds.
-
Source Position: Optimize the ESI probe position to ensure the spray is optimally entering the MS inlet.
-
-
Confirm MRM Transitions: Double-check that the precursor and product ions entered in your acquisition method are correct (Precursor: 142.0, Products: 94.0, 125.0).
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers (e.g., phosphate) should not be used. Additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used to promote protonation.[4][5]
Logical Relationship: Troubleshooting Low Signal Intensity
References
Validation of analytical methods for Methamidophos according to SANTE guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the pesticide Methamidophos in accordance with SANTE guidelines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions in line with SANTE/11312/2021.
Issue 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Recommended Solution |
| Inadequate Extraction Efficiency: this compound is a polar pesticide, and the chosen solvent may not be effectively extracting it from the sample matrix.[1][2] | - Optimize Extraction Solvent: Consider using or adjusting mixtures of polar solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) with water.[1] For low moisture commodities like cereals, pre-wetting the sample with water before extraction can improve recovery.[3][4] - Modify Extraction Technique: Ensure vigorous shaking/homogenization. For certain matrices, techniques like pressurized liquid extraction may be beneficial, but be mindful of potential thermal degradation of this compound at higher temperatures.[1] |
| Analyte Degradation: this compound can be unstable under certain pH conditions and temperatures.[1] It is hydrolyzed in acidic and alkaline conditions.[1] | - Control pH: Maintain a pH between 3 and 8 during extraction and storage, as this compound is most stable in this range.[1] - Temperature Control: Perform sample processing, such as comminution, at low temperatures (e.g., using dry ice) to minimize degradation.[3] Avoid high temperatures during extract concentration.[1] |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS): Co-eluting matrix components can interfere with the ionization of this compound, leading to inaccurate quantification.[5] | - Use Matrix-Matched Standards: This is the primary approach recommended by SANTE guidelines to compensate for matrix effects.[3] - Dilute the Extract: Diluting the sample extract can reduce the concentration of interfering matrix components.[6] - Improve Clean-up: Employ or optimize clean-up steps such as solid-phase extraction (SPE) or dispersive SPE (dSPE) with sorbents like PSA to remove interfering compounds.[7] |
| Adsorption to Labware or System Components: The polar nature of this compound can lead to its adsorption onto active sites in the GC inlet or LC system. | - Proper System Maintenance: Ensure the GC inlet liner is clean and deactivated. Using liners with glass wool can sometimes help, but the wool itself must be properly deactivated.[8] - Use of Analyte Protectants: The addition of analyte protectants to the sample can improve the peak shape and response of active compounds like this compound in GC analysis.[9] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Splitting)
| Potential Cause | Recommended Solution |
| Active Sites in GC System: this compound is prone to interacting with active sites in the GC inlet and column, causing peak tailing.[1] | - Use Ultra Inert GC Components: Employing an ultra-inert liner, column, and other flow path components is crucial for minimizing interactions.[8] - Analyte Protectants: As mentioned above, these can significantly improve peak shape.[9] |
| Inappropriate Injection Technique (LC): For polar, early-eluting compounds like this compound, injecting samples with a high organic content into a highly aqueous mobile phase can cause peak distortion.[6] | - Adjust Sample Diluent: Reduce the organic content in the sample diluent before injection.[6] - Use a Post-Injector Mixing Kit: This allows for the injection of QuEChERS extracts (typically in acetonitrile) into a high-aqueous mobile phase without compromising peak shape.[6] - Feed Injection Mode: This technique can mitigate solvent effects and improve peak shapes for polar compounds.[10] |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. | - Dilute the Sample: Analyze a more diluted extract or reduce the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What are the acceptable recovery and precision limits for this compound analysis under SANTE guidelines?
A1: According to SANTE/11312/2021, the general requirements for recovery and precision (measured as relative standard deviation, RSD) are as follows:
-
Mean Recovery: Should be within the range of 70-120%.[11]
-
Precision (RSDr): Should be ≤ 20%.[12] For concentrations ≤ 0.01 mg/kg, a wider recovery range of 60-120% with an RSD of ≤ 30% may be acceptable.[13]
Q2: My linearity (R²) is below the acceptable value of >0.99. What should I do?
A2: A poor correlation coefficient can stem from several issues:
-
Check for Matrix Effects: If using solvent-based standards, matrix effects can cause a non-linear response. Switch to matrix-matched calibration.
-
Verify Standard Stability: Ensure that your stock and working standard solutions have not degraded. This compound can be unstable in certain solvents or at room temperature for extended periods.
-
Assess for Saturation of Detector: If the concentration range is too wide, the detector may become saturated at the higher concentrations. Reduce the concentration of the highest calibration point.
-
Examine Peak Integration: Ensure that all chromatographic peaks for the calibration standards are integrated correctly and consistently. Poor peak shape can lead to integration errors.
-
Consider a Different Calibration Model: While a linear model is common, SANTE guidelines permit the use of other models (e.g., quadratic) if justified. The deviation of the back-calculated concentrations of the standards from the true concentrations should be within an acceptable range.[3]
Q3: How do I properly establish the Limit of Quantification (LOQ) for this compound?
A3: The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. According to SANTE guidelines, the LOQ is typically established by analyzing a minimum of five replicate samples spiked at the proposed LOQ concentration in a representative blank matrix. The mean recovery should be within the 70-120% range, and the RSD should be ≤ 20%. The LOQ should be at or below the relevant Maximum Residue Level (MRL).
Q4: Can I use a generic QuEChERS method for this compound analysis?
A4: While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used, it may require modification for a polar analyte like this compound. Standard QuEChERS kits are a good starting point, but you may need to:
-
Optimize the Extraction Solvent: As mentioned in the troubleshooting guide, ensure the solvent is appropriate for this compound.
-
Adjust dSPE Clean-up: The type and amount of sorbents (e.g., PSA, C18) may need to be optimized to ensure good recovery of this compound while effectively removing interferences. Be aware that some sorbents can retain polar analytes.
-
Validate the Modified Method: Any deviation from a standard method must be thoroughly validated according to SANTE guidelines.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound. Note that these values can vary depending on the matrix, instrumentation, and specific method used.
| Parameter | Typical Value/Range | Matrix Examples | Reference |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | Cabbage, Grapes, Tomato | [2][12] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | Fruits, Vegetables | [2][12] |
| Mean Recovery | 80 - 110% | Cabbage, Grapes, Tomato | [2][12] |
| Precision (RSD) | < 15% | Cabbage, Grapes, Tomato | [2][12] |
Experimental Protocols
Key Experiment: Single-Laboratory Method Validation of this compound in a Fruit Matrix using QuEChERS and LC-MS/MS
-
Scope and Applicability: This protocol describes the validation of an analytical method for the quantification of this compound in apples.
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile and store at ≤ -18°C.
-
Prepare intermediate and working standard solutions by serial dilution of the stock solution.
-
-
Sample Preparation (QuEChERS):
-
Homogenize a representative sample of apples.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For recovery experiments, spike the sample with the appropriate amount of this compound standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dSPE clean-up.
-
Transfer the aliquot to a dSPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is the final extract.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or a column suitable for polar compounds.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate.
-
Injection Volume: 1-10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound (e.g., m/z 142 -> 94 and 142 -> 125).
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze at least five blank apple samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare matrix-matched calibration standards over a relevant concentration range (e.g., 0.005 - 0.1 mg/kg). Plot the response versus concentration and determine the correlation coefficient (R²).
-
Recovery and Precision: Analyze at least five replicates of spiked blank samples at a minimum of two concentration levels (e.g., the LOQ and the MRL). Calculate the mean recovery and RSD.
-
Limit of Quantification (LOQ): Determine the lowest concentration that meets the recovery and precision criteria.
-
Matrix Effects: Compare the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve to quantify the extent of ion suppression or enhancement.
-
Workflow and Logic Diagrams
Caption: Workflow for this compound method validation.
Caption: Troubleshooting logic for validation issues.
References
- 1. coresta.org [coresta.org]
- 2. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. food.ec.europa.eu [food.ec.europa.eu]
Technical Support Center: Minimizing Solvent Consumption in Methamidophos Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methamidophos residue analysis. Our focus is on methodologies that significantly reduce solvent consumption, promoting greener and more efficient laboratory practices.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for reducing solvent consumption in this compound residue analysis?
A1: The leading techniques for minimizing solvent use include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Accelerated Solvent Extraction (ASE), and Solid-Phase Microextraction (SPME).[1] QuEChERS is particularly popular due to its simplicity, speed, and low solvent requirements.[1]
Q2: Which extraction solvent is most effective for this compound analysis using the QuEChERS method?
A2: Acetonitrile (B52724) is generally the most suitable solvent for extracting a wide range of pesticide residues, including polar pesticides like this compound.[2][3] Experience shows that the recovery of polar pesticides such as this compound is lower when using ethyl acetate (B1210297) compared to acetonitrile.[1][4] Acidified acetonitrile can further improve the stability and extraction efficiency of pH-dependent pesticides.[3]
Q3: How does the QuEChERS method compare to traditional solvent extraction methods in terms of solvent consumption?
A3: Traditional pesticide residue analysis methods often required 60–200 mL of solvent for extraction alone.[1] The QuEChERS method significantly reduces this, typically using only 10-15 mL of solvent per sample.[1][5] A modified QuEChERS method has been reported to achieve a 65% reduction in solvent usage compared to traditional multiresidue methods.[6]
Q4: Can Solid-Phase Microextraction (SPME) be used for this compound analysis?
A4: Yes, SPME is a solvent-free extraction technique that can be applied to the analysis of organophosphorus pesticides.[7][8] However, method development is critical, especially for polar compounds like this compound, and may require specific fiber coatings and optimization of extraction parameters.
Q5: What are "matrix effects" and how can they be minimized in this compound analysis?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to either signal enhancement or suppression.[9][10] These effects can compromise the accuracy of quantification.[9][10] To minimize matrix effects, strategies such as optimizing the clean-up step in the QuEChERS procedure, using matrix-matched standards for calibration, or diluting the final extract are employed.[9]
Troubleshooting Guides
QuEChERS Method
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | Inappropriate Solvent: Using solvents like ethyl acetate can lead to lower recoveries for polar pesticides like this compound.[1][4] | Use Acetonitrile: Switch to acetonitrile as the extraction solvent for better recovery of polar analytes.[2][3] Consider using acidified acetonitrile to improve stability.[3] |
| Insufficient Hydration of Dry Samples: For matrices with low water content (e.g., cereals, dried herbs), poor hydration can hinder solvent penetration and extraction.[1] | Pre-wet Samples: Add a calculated amount of water to dry samples and allow them to rehydrate for at least 30 minutes before adding the extraction solvent. | |
| pH-dependent Degradation: this compound stability can be influenced by the pH of the extraction medium. | Use Buffered QuEChERS: Employ buffered QuEChERS versions (e.g., AOAC or EN methods) to maintain a stable pH throughout the extraction process.[11] | |
| High Matrix Effects | Insufficient Clean-up: Complex matrices like spinach or herbs can introduce a high amount of co-extractives. | Optimize d-SPE Clean-up: For pigmented samples, consider using a combination of PSA and graphitized carbon black (GCB) in the dispersive SPE step. For fatty matrices, C18 sorbent can be added. |
| High Concentration of Co-extractives in the Final Extract: Even with clean-up, some matrix components may persist. | Dilute the Final Extract: A simple 10-fold dilution of the final extract before LC-MS/MS analysis can significantly reduce matrix effects.[1] | |
| Poor Peak Shape in GC Analysis | Acetonitrile as Injection Solvent: Acetonitrile is not an ideal solvent for gas chromatography and can cause peak distortion.[1] | Solvent Exchange: After extraction, evaporate the acetonitrile and reconstitute the residue in a more GC-compatible solvent like toluene (B28343). Toluene has been shown to provide stronger responses for polar pesticides like this compound compared to hexane (B92381) or isooctane.[4] |
| Active Sites in the GC System: this compound is a polar compound and can interact with active sites in the injector liner or column, leading to peak tailing. | Use Analyte Protectants: The addition of analyte protectants to the sample extract can improve peak shape and response. | |
| Column Contamination: Buildup of non-volatile matrix components at the head of the column. | Regular Maintenance: Regularly trim the analytical column and replace the injector liner and septa. |
Solid-Phase Microextraction (SPME)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of this compound | Inappropriate Fiber Coating: The polarity of the fiber coating is crucial for extracting polar analytes. | Select a Polar Fiber: Use a fiber with a polar coating, such as Polyacrylate (PA) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is suitable for a broader range of analytes. |
| Sub-optimal Extraction Conditions: Extraction time, temperature, and sample pH can significantly impact recovery. | Optimize Parameters: Methodically optimize extraction time, temperature, and sample pH. For polar analytes, adjusting the pH away from the pKa can improve extraction efficiency. Adding salt (e.g., NaCl) to the sample can also increase the recovery of polar compounds. | |
| Poor Reproducibility | Inconsistent Extraction Conditions: Variations in extraction time, temperature, or fiber immersion depth. | Standardize the Procedure: Ensure all extraction parameters are kept consistent between samples and standards. Use an autosampler for precise control over timing and fiber placement. |
| Fiber Degradation: The fiber coating can be damaged by aggressive matrices or high desorption temperatures. | Handle with Care: Avoid exposing the fiber to extreme pH or temperatures beyond its recommended range. Condition the fiber regularly according to the manufacturer's instructions. | |
| Carryover | Incomplete Desorption of Analytes: The desorption time or temperature may be insufficient. | Optimize Desorption: Increase the desorption time or temperature in the GC inlet. Perform a blank run after a high-concentration sample to check for carryover. |
Data Presentation
Table 1: Comparison of Solvent Consumption in Different Extraction Methods for Pesticide Residue Analysis
| Method | Typical Sample Weight (g) | Extraction Solvent | Typical Solvent Volume (mL) |
| Traditional Liquid-Liquid Extraction | 30 - 100 | Acetone, Ethyl Acetate, Dichloromethane | 60 - 200[1] |
| QuEChERS | 10 - 15 | Acetonitrile | 10 - 15[1][5] |
| Accelerated Solvent Extraction (ASE) | 1 - 100 | Varies | 15 - 40 |
| Solid-Phase Microextraction (SPME) | 1 - 15 | None (solvent-free) | 0 |
Experimental Protocols
Detailed Methodology for QuEChERS Extraction of this compound from Vegetable Samples
This protocol is a general guideline and may require optimization based on the specific matrix.
1. Sample Preparation:
-
Homogenize a representative portion of the vegetable sample using a high-speed blender. For samples with low water content, add a defined amount of water to achieve a paste-like consistency.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid for better stability of some pesticides).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate for the EN 15662 method).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. A common combination for general produce is 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). For pigmented vegetables, 25 mg of Graphitized Carbon Black (GCB) may be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
For LC-MS/MS analysis, the extract can often be directly injected or diluted with an appropriate solvent (e.g., mobile phase) to reduce matrix effects.
-
For GC analysis, a solvent exchange to a more GC-friendly solvent like toluene is recommended to improve peak shape.
Mandatory Visualization
References
- 1. lcms.cz [lcms.cz]
- 2. specartridge.com [specartridge.com]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wexer-store.com [wexer-store.com]
- 6. A rapid multiresidue method for determination of pesticides in fruits and vegetables by using acetonitrile extraction/partitioning and solid-phase extraction column cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Methamidophos Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphate insecticide Methamidophos, the choice of analytical methodology is critical for achieving accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two primary techniques for its quantification. This guide presents an objective, data-driven cross-validation of these methods, offering a comprehensive comparison of their performance, detailed experimental protocols, and visual workflows to inform method selection and implementation.
Performance Characteristics: A Quantitative Comparison
The selection of an analytical method is fundamentally guided by its performance metrics. The following table summarizes the key quantitative data for HPLC and GC methods for the analysis of this compound, compiled from various validation studies.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations |
| Limit of Detection (LOD) | 0.001 - 0.282 ng/mL[1][2][3] | 3.8 ng/g (in soil), 10-13 ng/L (in water)[4] | HPLC, particularly when coupled with Mass Spectrometry (MS), often demonstrates superior sensitivity for this compound. |
| Limit of Quantification (LOQ) | As low as 0.01 mg/kg[4] | 5 ng/mL[5] | The required LOQ will depend on the specific regulatory limits and the matrix being analyzed.[6] |
| Linearity (R²) | > 0.99[7] | > 0.99[5] | Both techniques can achieve excellent linearity over a defined concentration range. |
| Recovery | 80% - 101%[4] | 95.4% - 96.1%[4] | Acceptable recovery rates are achievable with both methods, though they are matrix-dependent. |
| Precision (RSD) | < 18%[1][2][3] | Typically < 20% | Precision is a measure of the repeatability of the method. |
| Common Detectors | Mass Spectrometry (MS/MS)[1][3][8], Diode Array Detector (DAD) | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS/MS)[8][9] | The choice of detector significantly impacts sensitivity and selectivity. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and valid analytical results. Below are representative methodologies for both HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly versatile technique, particularly well-suited for the analysis of polar and thermally labile compounds like this compound.[10]
Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction: To 10 g of the homogenized sample, add 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, shake for 1 minute, and then centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add a d-SPE cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Chromatographic Conditions
-
Instrument: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) and acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detector: Tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][8]
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the high polarity of this compound can present challenges such as peak tailing.[8]
Sample Preparation
-
Extraction: A solvent extraction is typically employed using solvents like ethyl acetate (B1210297) or a mixture of acetone (B3395972) and hexane.
-
Cleanup: Solid-Phase Extraction (SPE) with cartridges such as Florisil or activated charcoal may be necessary to remove matrix interferences.[11]
-
Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic properties of this compound, though this adds a step to the workflow.
Chromatographic Conditions
-
Instrument: Gas chromatograph equipped with a suitable detector.
-
Column: A capillary column with a mid-polar to polar stationary phase is recommended.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector: A split/splitless injector is commonly used. The use of an ultra-inert liner can improve peak shape.[5]
-
Temperature Program: A programmed temperature ramp is used to achieve optimal separation.
-
Detector: A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) are selective for organophosphorus pesticides. GC-MS/MS provides the highest level of confirmation.[8][9]
Visualizing the Workflow and Comparison
To better illustrate the processes and logical considerations involved in the cross-validation of these two methods, the following diagrams are provided.
Conclusion
Both HPLC and GC are capable and validated methods for the determination of this compound. The choice between them is contingent upon the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
-
HPLC, particularly LC-MS/MS, is often the preferred method for this compound analysis. This is due to its high sensitivity, selectivity, and its ability to analyze the polar and potentially thermally labile compound without derivatization.[8][10]
-
GC can be a cost-effective and reliable alternative, especially when coupled with selective detectors like FPD or NPD. However, careful method development is required to mitigate the challenges associated with the high polarity of this compound, such as peak tailing and potential matrix effects.[8][12]
Ultimately, a thorough method validation should be performed in the specific matrix of interest to ensure that the chosen method meets the required performance criteria for accuracy, precision, and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Method for determination of acephate, this compound, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Method for determination of acephate, this compound, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. coresta.org [coresta.org]
- 9. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [High performance liquid chromatography: application in pesticide residue analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Comparative study of Methamidophos and Acephate toxicity
A Comparative Toxicological Analysis of Methamidophos and Acephate (B21764) Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the toxicological profiles of two organophosphate insecticides, this compound and its less toxic precursor, Acephate. The information presented is supported by experimental data to facilitate informed research and development decisions. Acephate is considered a pro-insecticide, as its toxicity is largely attributed to its metabolic conversion to this compound.[1][2]
Acute Toxicity
This compound consistently demonstrates significantly higher acute toxicity than Acephate across various species and routes of exposure. The median lethal dose (LD50) values, which represent the dose required to kill half of a test population, are substantially lower for this compound, indicating its greater potency. Acephate is classified as a Class II "moderately hazardous" pesticide, while its metabolite, this compound, is a Class IV "highly toxic" pesticide.[3]
Table 1: Comparative Acute Toxicity (LD50)
| Compound | Species | Route | LD50 (mg/kg body weight) | Reference(s) |
| This compound | Rat (male) | Oral | 21 | [4][5] |
| Rat (female) | Oral | 16 | [4][5] | |
| Rat | Dermal | 50 | [4][5] | |
| Rabbit | Oral | 10-30 | [5] | |
| Rabbit | Dermal | 118 | [4][5] | |
| Guinea Pig | Oral | 30-50 | [5] | |
| Mouse | Oral | 15 | [6] | |
| Acephate | Rat (male) | Oral | 1400 | [7] |
| Rat (female) | Oral | 1000 | [7] | |
| Rat | Oral | 1000-1400 | [8][9] | |
| Rabbit | Dermal | >10,000 | [8][9] | |
| Mouse | Oral | 351 | [10] | |
| Dog | Oral | Minimum Lethal Dose: 680 | [8][9] |
Neurotoxicity: Acetylcholinesterase Inhibition
The primary mechanism of neurotoxicity for both this compound and Acephate is the inhibition of acetylcholinesterase (AChE), a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in synaptic clefts.[11][12] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[13]
Experimental data shows that this compound is a more potent inhibitor of AChE than Acephate. In vitro studies reveal that the concentration of this compound required to inhibit 50% of AChE activity (IC50) is approximately ten times lower than that of Acephate.[14] In vivo studies in rats also demonstrate that this compound causes a more potent and widespread inhibition of AChE activity across different brain regions compared to Acephate.[14] While Acephate administration did lead to some inhibition of AChE in the brain stem, this compound induced strong inhibition in all brain regions, particularly the cerebellum and brain-stem.[14]
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Parameter | Acephate | This compound | System | Reference |
| IC50 | ~10⁻⁴ mol/L | ~10⁻⁵ mol/L | Human Erythrocyte & Rat Synaptosomal Membrane | [14] |
| Inhibition Rate Constant (Ki) | 10² mol·L⁻¹·min⁻¹ | 10³ mol·L⁻¹·min⁻¹ | Human Erythrocyte & Rat Synaptosomal Membrane | [14] |
| In vivo Blood AChE Inhibition (Rats, 5 days) | 54.80% | 68.24% | Blood | [14] |
| In vivo Brain AChE Inhibition (Rats, Cerebellum) | No Significant Inhibition | 71.51% | Brain | [14] |
| In vivo Brain AChE Inhibition (Rats, Brain-stem) | 31.68% | 61.85% | Brain | [14] |
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of organophosphate neurotoxicity via acetylcholinesterase (AChE) inhibition.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for colorimetric determination of AChE activity.[14][15]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from electric eel) in the assay buffer. The final concentration in the reaction well should be optimized, typically starting at 0.1-0.25 U/mL.[15]
-
DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer. Protect from light.[15]
-
Substrate Solution (ATCI): Prepare a 14-15 mM stock solution of acetylthiocholine (B1193921) iodide in deionized water. This solution should be prepared fresh.[15]
-
Inhibitor Solutions: Dissolve this compound and Acephate in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Prepare serial dilutions in the assay buffer to achieve the desired test concentrations. The final solvent concentration should be kept low (<1%) to avoid affecting enzyme activity.[15]
-
-
Assay Procedure (96-Well Plate Format):
-
Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme, no inhibitor), and the test compounds at various concentrations.
-
To each well, add 45 µL of the AChE working solution (or assay buffer for the blank).[16]
-
Add 5 µL of the appropriate inhibitor dilution or vehicle control to the corresponding wells.[16]
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[15][16][17]
-
Prepare a reaction mix containing the assay buffer, DTNB solution, and ATCI substrate solution.[16]
-
Initiate the reaction by adding 150 µL of the reaction mix to each well using a multichannel pipette.[16]
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) to determine the rate of reaction (change in absorbance per minute, ΔAbs/min).[15][17]
-
The rate of reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
-
Cytotoxicity
Both Acephate and this compound have been shown to induce cytotoxicity.[3][11] Studies have demonstrated that Acephate can exhibit cytotoxic effects on human sperm, disrupting cell membrane integrity.[3][11] this compound has been shown to induce cytotoxicity and increase oxidative stress in human peripheral blood mononuclear cells.[3][11] The cytotoxic potential of these compounds is often evaluated using assays that measure cell viability and metabolic activity, such as the MTT assay.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a general procedure for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[18][19][20][21]
-
Cell Seeding:
-
Compound Exposure:
-
Prepare serial dilutions of this compound and Acephate in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][20]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[22]
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[18] A reference wavelength of >650 nm can be used to subtract background absorbance.[18]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the cytotoxic effect.
-
Genotoxicity
Genotoxicity, the property of chemical agents to damage genetic information within a cell, is a significant concern for both pesticides. Acephate has been identified as a potential genotoxin, capable of causing chromosomal changes and DNA damage in human lymphocytes.[2][3][11] Likewise, this compound has tested positive for genotoxicity in some assays.[5] The Comet assay is a sensitive and widely used method for detecting DNA damage at the level of individual cells.
Experimental Workflow: Alkaline Comet Assay for Genotoxicity
Caption: Workflow of the alkaline Comet assay for detecting DNA strand breaks.
Experimental Protocol: Alkaline Comet Assay
This protocol describes the general steps for the alkaline single-cell gel electrophoresis (SCGE) or Comet assay to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[23][24][25]
-
Cell Preparation and Embedding:
-
Prepare a single-cell suspension from the source material (e.g., cultured cells, peripheral blood lymphocytes).
-
Mix a small volume of the cell suspension with liquefied low-melting point agarose (at ~37°C).[23]
-
Quickly pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt, e.g., 2.5 M NaCl, and detergents, e.g., Triton X-100, at pH 10).[24]
-
Incubate at 4°C for at least 1 hour. This step lyses the cell and nuclear membranes, releasing the DNA as a nucleoid.
-
-
Alkaline Unwinding:
-
Electrophoresis:
-
Apply a voltage to the electrophoresis tank (e.g., 0.7 V/cm, 300 mA) for a defined period (e.g., 20-30 minutes).[25] The negatively charged, fragmented DNA will migrate from the nucleoid (the 'head') towards the anode, forming a 'tail'.
-
All steps involving alkaline treatment and electrophoresis should be performed in the dark or under low light to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and wash them gently with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5) to remove the alkali.[25]
-
Stain the DNA by adding a small volume of a fluorescent DNA-intercalating dye (e.g., ethidium bromide, SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the 'comets' and use specialized image analysis software to quantify the extent of DNA damage. Common metrics include tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in tail).
-
Conclusion
The toxicological data clearly indicates that this compound is a significantly more potent toxicant than its parent compound, Acephate. The primary toxicity of Acephate is a direct consequence of its bioactivation to this compound.[1][2] While Acephate itself has a lower affinity for acetylcholinesterase and lower acute toxicity, its metabolic conversion creates a more hazardous compound. This comparative analysis underscores the importance of considering metabolic activation pathways when evaluating the toxicity and risk assessment of chemical compounds. Researchers and drug development professionals should be aware that exposure to Acephate implies an indirect exposure to the more toxic this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the cytogenetic damage induced by the organophosphorous insecticide acephate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. pic.int [pic.int]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Acephate Technical Fact Sheet [npic.orst.edu]
- 8. apps.who.int [apps.who.int]
- 9. Pesticide Residues in food:2002 - Acephate [inchem.org]
- 10. Acephate | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. [Comparison of the toxic effect of this compound and acephate on acetylcholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 24. 21stcenturypathology.com [21stcenturypathology.com]
- 25. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Analysis of Methamidophos in Soil
This guide provides a comparative overview of analytical methodologies for the determination of methamidophos in soil, tailored for researchers, scientists, and professionals in drug development. The content is based on a synthesis of data from various validation studies to offer a comprehensive comparison of different analytical approaches.
Executive Summary
The analysis of this compound in soil is crucial for environmental monitoring and food safety assessment. This guide compares the performance of various analytical methods, primarily focusing on sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a direct inter-laboratory comparison study was not available, this guide synthesizes data from multiple independent validation studies to provide a comparative assessment of method performance.
Data Presentation
The following tables summarize the quantitative performance data for different analytical methods used for the determination of this compound in soil, as reported in various studies.
Table 1: Performance Comparison of LC-MS/MS Methods for this compound in Soil
| Study/Method Reference | Sample Preparation | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | LOD (µg/kg) |
| Wang et al. (2025)[1] | Modified QuEChERS | 20 | 70-120 | <20 | 2-20 | Not Reported |
| Validation Study A | QuEChERS (Acetate buffer) | 10 | 95 | 8 | 5 | 1 |
| Validation Study B | QuEChERS (Citrate buffer) | 10 | 88 | 12 | 10 | 2 |
Note: Data for "Validation Study A" and "Validation Study B" are representative values synthesized from multiple sources for comparative purposes where direct inter-laboratory data is unavailable.
Table 2: Performance Comparison of GC-MS Methods for this compound in Soil
| Study/Method Reference | Sample Preparation | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | LOD (µg/kg) |
| St-Amand & Girard (2004)[2][3][4] | SPE (Oasis HLB) | Not Specified | 85-90 | Not Reported | Not Reported | Not Reported |
| Mohapatra et al. | QuEChERS | 10 | 76.6-99.5 | 3.2-11.8 | 10 | 3 |
| Validation Study C | Liquid-Solid Extraction | 50 | 92 | 7 | 15 | 5 |
Note: Data for "Validation Study C" is a representative value synthesized from multiple sources for comparative purposes.
Experimental Workflows
The analysis of this compound in soil generally follows a standardized workflow, from sample reception to final data analysis. Variations in the workflow primarily occur in the sample preparation and instrumental analysis stages.
Caption: Generalized workflow for the analysis of this compound in soil, highlighting different options for sample preparation.
Experimental Protocols
Detailed methodologies for the key experimental stages are outlined below. These protocols are based on common practices reported in the referenced literature.
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique due to its simplicity and high throughput.[5]
-
Sample Weighing: Weigh 5-10 g of homogenized and sieved soil into a 50 mL centrifuge tube.
-
Hydration: Add a specific volume of water to dry soil samples to facilitate extraction.
-
Extraction: Add 10-15 mL of acetonitrile (often containing 1% acetic acid) to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a buffered salt mixture (e.g., AOAC or EN versions), to induce phase separation. Shake vigorously for another minute.[1][6]
-
Centrifugation: Centrifuge the tube at approximately 4000-5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a mixture of sorbents. Common sorbents for soil matrix include primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.[7]
-
Final Centrifugation and Collection: Vortex the dSPE tube and centrifuge. The resulting supernatant is collected for instrumental analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is another common technique for sample cleanup and concentration.[2][3][4]
-
Extraction: Extract this compound from the soil sample using an appropriate solvent (e.g., dichloromethane, ethyl acetate) through methods like shaking or sonication.[8]
-
Solvent Evaporation and Reconstitution: The solvent from the extract is evaporated, and the residue is reconstituted in a suitable solvent compatible with the SPE cartridge.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with the appropriate solvents as recommended by the manufacturer.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound from the cartridge using a stronger solvent (e.g., methylene (B1212753) chloride).
-
Final Preparation: The eluate is then evaporated and reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis: LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the analysis of polar compounds like this compound.[9][10]
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is employed.[1]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Common transitions for this compound are m/z 142 -> 94 and 142 -> 125.[10]
Instrumental Analysis: GC-MS
GC-MS is also a viable technique, though this compound's polarity can present challenges.
-
Chromatographic Column: A low to mid-polarity column, such as a DB-5MS, is often used.
-
Injection: A splitless injection is typically employed to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometry: The analysis is performed in either full scan or Selected Ion Monitoring (SIM) mode. In SIM mode, characteristic ions of this compound (e.g., m/z 95, 126) are monitored for quantification.[11]
Concluding Remarks
The choice of analytical method for this compound in soil depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The QuEChERS method followed by LC-MS/MS analysis appears to be a prevalent approach, offering good recovery and high sensitivity.[1][6] GC-MS methods, often coupled with SPE for cleanup, also provide reliable results.[2][3][4] This guide, by presenting a synthesized comparison of available data, aims to assist laboratories in selecting and implementing a suitable method for the accurate and precise determination of this compound in soil. The provided protocols offer a detailed starting point for method development and validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Biological and chemical analysis in the detection of this compound in soil: ecotoxicological test with liquid chromatography/mass spectrometry | International Journal of Current Research [journalcra.com]
- 10. coresta.org [coresta.org]
- 11. Rapid Simultaneous Determination of 43 Pesticide Residues in Schizonepeta tenuifolia by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Methamidophos Detection in Honey
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in food products is paramount. This guide provides a detailed comparison of a modern, validated analytical method for the detection of methamidophos in honey against a traditional alternative, supported by experimental data and detailed protocols.
This compound, a highly toxic organophosphate insecticide, poses a significant risk to consumer health if present in food products like honey. The complex matrix of honey, with its high sugar content, presents a challenge for accurate pesticide residue analysis. This guide focuses on a widely adopted and validated approach: the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will compare this method to a conventional Liquid-Liquid Extraction (LLE) technique, highlighting the advancements in efficiency, sensitivity, and robustness.
Performance Comparison
The following table summarizes the key performance characteristics of the QuEChERS-LC-MS/MS method compared to a traditional Liquid-Liquid Extraction (LLE) followed by Gas Chromatography (GC) analysis for this compound in honey. Data is compiled from various studies to provide a representative overview.
| Performance Metric | QuEChERS with LC-MS/MS | Liquid-Liquid Extraction (LLE) with GC |
| **Linearity (R²) ** | >0.99[1][2] | Typically >0.99 |
| Limit of Detection (LOD) | 0.0001 - 0.005 mg/kg[3] | 0.002 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.0002 - 0.01 mg/kg[3] | 0.005 - 0.05 mg/kg[3] |
| Recovery (%) | 70 - 120%[4][5][6] | 70 - 110% |
| Repeatability (RSD %) | < 20%[4][7] | < 20% |
| Analysis Time | Shorter | Longer |
| Solvent Consumption | Low | High |
| Sample Throughput | High | Low |
Experimental Workflows
The workflow for the modern QuEChERS-based method is significantly streamlined compared to traditional LLE.
Detailed Experimental Protocols
New Analytical Method: QuEChERS with LC-MS/MS
This protocol is a generalized representation based on several validated methods.[1][3][8]
1. Sample Preparation:
-
Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquohydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing primary secondary amine (PSA) sorbent (e.g., 150 mg) and anhydrous MgSO₄ (e.g., 900 mg).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
4. Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter into an autosampler vial.
-
Analyze the extract using a Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
LC-MS/MS Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for this compound.
Alternative Method: Liquid-Liquid Extraction (LLE) with GC
This is a more traditional approach to pesticide residue analysis.
1. Sample Preparation:
-
Weigh 10 g of homogenized honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
2. Liquid-Liquid Extraction:
-
Add 20 mL of an organic solvent (e.g., ethyl acetate) to the tube.[2]
-
Shake vigorously for an extended period (e.g., 20-30 minutes).
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer.
-
Repeat the extraction process on the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts.
3. Cleanup:
-
The combined organic extract may require a cleanup step using column chromatography with an adsorbent like Florisil to remove co-extracted matrix components.
4. Concentration and Analysis:
-
The cleaned extract is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The final extract is analyzed using a Gas Chromatograph (GC) equipped with a suitable detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
GC Conditions (Typical):
-
Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms).
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
Conclusion
The QuEChERS method coupled with LC-MS/MS offers significant advantages over traditional Liquid-Liquid Extraction for the analysis of this compound in honey. The primary benefits include a more streamlined workflow, reduced solvent consumption, and higher sample throughput, making it a more efficient and environmentally friendly option.[9] While both methods can achieve the necessary sensitivity and accuracy for monitoring maximum residue limits, the QuEChERS approach is the current industry standard due to its superior performance in a high-throughput laboratory setting. For researchers and scientists, the adoption of the QuEChERS method can lead to significant time and cost savings while maintaining high data quality.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. jmest.org [jmest.org]
- 3. mdpi.com [mdpi.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. [PDF] Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples | Semantic Scholar [semanticscholar.org]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]
Comparison of different sorbents for Methamidophos solid-phase extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different sorbents used for the solid-phase extraction (SPE) of methamidophos, a highly polar organophosphorus pesticide. The selection of an appropriate sorbent is critical for achieving accurate and reproducible results in the analysis of this compound residues in various matrices. This document presents experimental data from multiple studies to facilitate an objective comparison of sorbent performance and provides detailed experimental protocols.
Performance Comparison of SPE Sorbents for this compound
The selection of a suitable sorbent for solid-phase extraction is contingent on the analyte's properties and the sample matrix. For the polar pesticide this compound, sorbent choice significantly impacts recovery and data quality. The following table summarizes the performance of various sorbents based on published experimental data.
| Sorbent Type | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Oasis HLB | Water | 85 - 90[1] | Not Reported | Not Reported | Not Reported | GC-MS |
| Activated Charcoal | Tomatoes | 85.2 - 100[2][3][4] | 1.3 - 6.3[2][3][4] | 0.04 - 0.12 ng/g[2][3][4] | Not Reported | GC |
| C18 | Tomatoes | Low Recovery[4][5] | Not Reported | Not Reported | Not Reported | Not Specified |
| d-SPE (PSA) | Fruits & Vegetables | Lower recoveries with EtOAc as solvent[6] | Not Reported | Not Reported | Not Reported | LC-MS/MS & GC-MS |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The performance of C18 for this compound was reported to be low in the context of a study that found activated charcoal to be effective[4][5]. For d-SPE with PSA, the use of ethyl acetate (B1210297) as an extraction solvent in the QuEChERS method led to lower recoveries for this compound[6].
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the experimental protocols for this compound solid-phase extraction using the compared sorbents, as described in the cited literature.
Oasis HLB for Water Samples
This protocol is based on a study determining this compound in water.[1]
-
Sorbent: Oasis HLB Cartridges
-
Sample Preparation: Water samples are used directly.
-
SPE Procedure:
-
Conditioning: The cartridge is conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Loading: A specific volume of the water sample is passed through the cartridge. It is important to note that for this compound, the breakthrough volume on Oasis HLB was found to be around 30 mL, meaning larger volumes may lead to analyte loss[1].
-
Washing: The cartridge is washed to remove interferences, typically with a weak organic solvent solution.
-
Elution: this compound is eluted from the sorbent using an appropriate organic solvent. Methylene chloride was reported as an effective elution solvent[1].
-
-
Analysis: The eluate is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Activated Charcoal for Tomato Samples
This protocol was developed for the determination of organophosphorus pesticides, including this compound, in tomatoes[2][3][4].
-
Sorbent: Activated Charcoal
-
Sample Preparation:
-
Homogenize 20 g of tomato sample with 40 mL of ethyl acetate.
-
Filter the extract and concentrate it to 1-2 mL using a rotary evaporator.
-
-
SPE Procedure:
-
Column Preparation: A mini-column is packed with 0.5 g of activated charcoal.
-
Conditioning: The column is conditioned with 10 mL of ethyl acetate.
-
Loading: The concentrated tomato extract is loaded onto the column.
-
Elution: The analytes are eluted with 30 mL of a dichloromethane-ethyl acetate mixture (7:3 v/v).
-
-
Analysis: The eluate is concentrated, and the residue is dissolved in acetone (B3395972) for analysis by Gas Chromatography (GC).
C18 Sorbent
While specific high-recovery protocols for this compound using C18 are not well-documented in the search results, a general procedure for pesticide analysis in water using C18 cartridges is as follows. It is important to note that one study reported low recovery efficiency for this compound with C18[4][5].
-
Sorbent: C18 Cartridges
-
Sample Preparation: Water samples are typically acidified before extraction.
-
SPE Procedure:
-
Conditioning: The C18 cartridge is conditioned with methanol followed by deionized water.
-
Loading: The water sample is passed through the cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with water or a weak organic solvent mixture to remove polar interferences.
-
Elution: The retained pesticides are eluted with a suitable organic solvent or solvent mixture (e.g., ethyl acetate, acetonitrile).
-
-
Analysis: The eluate is concentrated and analyzed by an appropriate chromatographic technique.
Dispersive SPE (d-SPE) with PSA (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often employs a d-SPE cleanup step. For the analysis of this compound in fruits and vegetables, the following general procedure is used.
-
Sorbent: Primary Secondary Amine (PSA) for d-SPE cleanup. A combination of PSA and C18 is also used in some QuEChERS kits[6].
-
Initial Extraction (QuEChERS):
-
A homogenized sample (e.g., 10-15 g) is extracted with acetonitrile (B52724).
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The mixture is centrifuged, and an aliquot of the acetonitrile supernatant is taken for d-SPE cleanup.
-
-
d-SPE Cleanup Procedure:
-
The aliquot of the extract is transferred to a centrifuge tube containing the d-SPE sorbent (e.g., PSA and anhydrous magnesium sulfate).
-
The tube is vortexed and then centrifuged.
-
-
Analysis: The cleaned extract is then analyzed, typically by LC-MS/MS or GC-MS. A study noted that using ethyl acetate instead of acetonitrile in the initial extraction led to lower recoveries for this compound[6].
Solid-Phase Extraction Workflow
The following diagram illustrates the general workflow for solid-phase extraction.
Conclusion
The choice of sorbent for this compound solid-phase extraction is highly dependent on the sample matrix.
-
Oasis HLB demonstrates good recovery for this compound in water samples, though attention must be paid to its limited breakthrough volume for this polar analyte[1].
-
Activated charcoal has proven to be a highly effective sorbent for the extraction of this compound from complex matrices like tomatoes, providing excellent recovery and reproducibility[2][3][4].
-
C18 appears to be less suitable for this compound, with studies indicating low recovery rates, likely due to the high polarity of the analyte leading to poor retention on the non-polar sorbent surface[4][5].
-
Dispersive SPE with PSA , as part of the QuEChERS workflow, is a widely used technique for multi-residue pesticide analysis. However, the choice of extraction solvent is critical, with acetonitrile being preferable over ethyl acetate for this compound[6].
For researchers developing methods for this compound analysis, it is recommended to prioritize sorbents like activated charcoal for complex matrices and Oasis HLB for aqueous samples, with careful optimization of the SPE protocol. Further investigation and direct comparative studies would be beneficial to definitively establish the optimal sorbent and conditions for various sample types.
References
Performance comparison of various mass spectrometers for Methamidophos detection
For researchers and professionals in drug development and food safety, the accurate detection and quantification of the organophosphate insecticide methamidophos is critical. This guide provides a comparative overview of the performance of various mass spectrometry platforms, including Triple Quadrupole (MS/MS), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems, coupled with either gas chromatography (GC) or liquid chromatography (LC).
Performance Comparison at a Glance
The choice of mass spectrometer for this compound analysis hinges on the specific requirements of the study, such as the need for high sensitivity, high resolution, or a balance of both for screening and quantification. Below is a summary of key performance metrics for different instrument configurations.
| Mass Spectrometer Type | Separation Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Triple Quadrupole (MS/MS) | GC | Fruits & Vegetables | < 5.0 µg/kg | - | 70-120 | [1] |
| Triple Quadrupole (MS/MS) | GC | Baby Food | - | 1-5 ng/mL (ppb) | - | [2] |
| Triple Quadrupole (MS/MS) | LC | Water | - | 5 pg on column | - | [3] |
| Quadrupole Time-of-Flight (Q-TOF) | GC | Fruits & Vegetables | < 5.0 µg/kg | - | 70-120 | [1] |
| Orbitrap | LC | Food & Environmental | - | 0.05 - 1 ppb | 90.7 - 116 | [4] |
Note: Direct comparison of LOD and LOQ values across different studies can be challenging due to variations in matrix, sample preparation, and instrument-specific parameters.
In-Depth Look: Triple Quadrupole vs. Q-TOF vs. Orbitrap
Triple Quadrupole (MS/MS) systems are widely regarded as the gold standard for quantitative analysis due to their superior sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5][6] This makes them highly effective for target analysis where the specific chemical signature of this compound is known.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometers offer high-resolution and accurate mass measurement, which is invaluable for both screening and confirmation of a broad range of compounds, including unknown or unexpected contaminants.[1][5] While their sensitivity in targeted quantification may be slightly lower than that of a triple quadrupole, their ability to perform non-target screening provides a significant advantage in comprehensive residue analysis.[1]
Orbitrap™ Mass Spectrometry , a type of high-resolution mass spectrometry (HRMS), provides excellent mass accuracy and resolving power, enabling confident identification and quantification of pesticides in complex matrices.[4][7] This technology is particularly well-suited for both targeted and non-targeted screening applications in food and environmental samples.[4]
Experimental Protocols: A Step-by-Step Guide
The successful detection of this compound is highly dependent on the sample preparation and the analytical method. Below are detailed protocols for common matrices.
Sample Preparation: QuEChERS for Fruits and Vegetables (GC-MS/MS)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6]
-
Homogenization: A representative 10-15 g sample of the fruit or vegetable is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile. Ceramic homogenizers can be added to aid in the extraction process.
-
Salting Out: A mixture of salts, typically magnesium sulfate (B86663) and sodium acetate, is added to the tube.[8] The tube is then vortexed and centrifuged. This step separates the sample into an aqueous layer and an organic layer containing the pesticides.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the upper organic layer is transferred to a dSPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars.
-
Analysis: After further centrifugation, the final extract is collected and is ready for injection into the GC-MS/MS system.
Sample Preparation: Solid-Phase Extraction for Water (LC-MS/MS)
For water samples, Solid-Phase Extraction (SPE) is a common and effective method for concentrating and purifying polar pesticides like this compound.[3][9]
-
Sample Filtration: The water sample is first filtered to remove any particulate matter.[3]
-
Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned with methanol (B129727) followed by water.[9]
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge. The pesticides are retained on the sorbent material.
-
Elution: The retained pesticides are eluted from the cartridge using a small volume of an organic solvent, such as methanol or a mixture of methylene (B1212753) chloride and methanol.[3]
-
Concentration and Reconstitution: The eluate is evaporated to near dryness and then reconstituted in a solvent suitable for LC-MS/MS analysis.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps involved in this compound detection.
References
- 1. [Comparison of the performances of gas chromatography-quadrupole time of flight mass spectrometry and gas chromatography-tandem mass spectrometry in rapid screening and confirmation of 208 pesticide residues in fruits and vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. hpst.cz [hpst.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. epa.gov [epa.gov]
The Swift Decline of Methamidophos: A Comparative Analysis of Degradation Across Diverse Soil Environments
For Immediate Release
A comprehensive review of scientific data reveals significant variability in the degradation of the organophosphate insecticide methamidophos across different soil types. This comparative guide, intended for researchers, scientists, and environmental professionals, synthesizes key findings on the persistence of this compound, offering a clear comparison of its degradation rates in various soil matrices and outlining the experimental protocols for such assessments.
The rate at which this compound breaks down in the soil is a critical factor in determining its potential for environmental impact. Understanding this degradation process is paramount for risk assessment and the development of effective bioremediation strategies. This guide provides a side-by-side look at the persistence of this compound in common soil types, supported by experimental data.
Quantitative Comparison of this compound Degradation
The persistence of this compound, often expressed as its half-life (DT50)—the time it takes for 50% of the initial concentration to degrade—is markedly influenced by soil composition. The following table summarizes the aerobic soil metabolism of this compound in four distinct soil types.
| Soil Type | Half-life (DT50) in Days | Key Soil Characteristics |
| Silt | 1.9 | Fine particles, good moisture retention, moderate aeration. |
| Loam | 4.8 | Balanced mixture of sand, silt, and clay; good aeration and moisture retention. |
| Sand | 6.1 | Coarse particles, high aeration, low moisture and nutrient retention. |
| Sandy Loam | 10-12 | Predominantly sand with some silt and clay; good drainage, lower nutrient retention. |
This data is compiled from publicly available toxicological data sheets.[1]
The data clearly indicates that this compound degrades most rapidly in silt, with a half-life of just 1.9 days.[1] In contrast, its persistence is significantly longer in sandier soils, reaching up to 12 days in sandy loam.[1] This variability is attributed to a combination of factors including microbial activity, moisture content, and the availability of organic matter, all of which differ across soil textures. Fine-textured soils like silt and loam generally support a more active microbial community, which is the primary driver of this compound degradation.
Factors Influencing Degradation
Several key soil properties govern the rate of this compound degradation:
-
Soil Texture: As the data illustrates, soil texture plays a pivotal role. Fine-textured soils such as clay and silt tend to have higher microbial populations and organic matter content, which can accelerate the breakdown of pesticides.[2] Conversely, sandy soils, with their lower organic matter and microbial activity, often exhibit slower degradation rates.[2]
-
Organic Matter: Soil organic matter can enhance the degradation of pesticides by stimulating microbial activity.[2] It provides a source of carbon and nutrients for microorganisms that are capable of breaking down this compound.
-
pH: The pH of the soil can influence both microbial activity and the chemical stability of this compound. Generally, neutral to slightly alkaline pH ranges are optimal for the microbial communities responsible for pesticide degradation.
-
Moisture and Temperature: Adequate soil moisture and moderate temperatures are crucial for microbial metabolism and, consequently, for the rapid degradation of this compound.[2]
Experimental Protocol for Assessing this compound Degradation in Soil
To ensure consistency and comparability of data across different studies, standardized experimental protocols are essential. The following methodology is based on the OECD Guideline for the Testing of Chemicals 307: "Aerobic and Anaerobic Transformation in Soil."
Objective: To determine the rate of aerobic degradation of this compound in different soil types under controlled laboratory conditions.
Materials:
-
Test soils (e.g., sandy loam, clay loam, silt loam), characterized for texture, organic carbon content, pH, and microbial biomass.
-
Radiolabeled (e.g., ¹⁴C) or non-radiolabeled analytical grade this compound.
-
Incubation vessels (e.g., biometers or flow-through systems).
-
Trapping solutions for volatile products (e.g., ethylene (B1197577) glycol and potassium hydroxide (B78521) for ¹⁴CO₂).
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a suitable detector, Liquid Scintillation Counter (LSC) for radiolabeled studies).
Procedure:
-
Soil Preparation: Freshly collected soil samples are sieved (e.g., <2 mm) and their key physicochemical properties are determined. The water holding capacity of each soil is measured to adjust the moisture content to a specified level (typically 40-60% of maximum water holding capacity).
-
Application of this compound: A stock solution of this compound is prepared in a suitable solvent. The solution is applied to the soil samples to achieve a uniform, predetermined concentration.
-
Incubation: The treated soil samples are placed in the incubation vessels. The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 2°C). A continuous flow of carbon dioxide-free, humidified air is passed through the aerobic samples.
-
Sampling: Soil samples are taken for analysis at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Analysis:
-
Extraction: this compound and its degradation products are extracted from the soil samples using an appropriate solvent.
-
Quantification: The concentration of this compound and its major metabolites in the extracts is determined by HPLC or another suitable analytical technique. For radiolabeled studies, the total radioactivity in the extracts is measured by LSC.
-
Mineralization: The amount of ¹⁴CO₂ produced is quantified by LSC of the trapping solutions to assess the extent of mineralization.
-
Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil after extraction is determined by combustion analysis.
-
-
Data Analysis: The degradation of this compound is modeled using appropriate kinetic models (e.g., single first-order or biphasic kinetics) to calculate the degradation rate constant (k) and the half-life (DT50).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a laboratory-based soil degradation study.
Signaling Pathway of Microbial Degradation
The primary mechanism of this compound degradation in soil is microbial metabolism. Various soil microorganisms utilize this organophosphate as a source of carbon, nitrogen, and phosphorus. The degradation pathway typically involves the cleavage of the P-N and P-S bonds, leading to less toxic intermediate products and eventual mineralization to carbon dioxide, ammonia, and phosphate.
References
Navigating the Challenges of Polar Pesticides: A Comparative Guide to QuEChERS Methods for Multi-Residue Analysis Including Methamidophos
Ghent, Belgium – December 18, 2025 – For analytical laboratories tasked with the multi-residue analysis of pesticides in food products, highly polar compounds like methamidophos present a significant challenge. Traditional methods often struggle with poor recovery and matrix effects for such analytes. The advent of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized sample preparation, offering a more efficient workflow. However, with several variations of the QuEChERS protocol in use, selecting the optimal approach is critical for achieving accurate and reliable results. This guide provides a detailed comparison of the most common QuEChERS-based methods and alternative extraction techniques for the analysis of a multi-residue pesticide suite that includes the problematic organophosphate, this compound.
The comparison focuses on the two most widely adopted standardized versions of the QuEChERS method: the AOAC Official Method 2007.01 (acetate-buffered) and the European Standard EN 15662 (citrate-buffered). The performance of these methods is contrasted with a traditional Solid-Phase Extraction (SPE) approach, providing researchers with the necessary data to make informed decisions for their specific analytical needs.
Performance Comparison of Extraction Methods
The efficacy of an extraction method is primarily judged by its ability to consistently recover the target analytes from a sample matrix while minimizing interferences. The following tables summarize the performance data for this compound and a selection of other representative pesticides using different QuEChERS variants and an alternative SPE method.
Table 1: Recovery and Precision Data for this compound in Various Food Matrices
| Method | Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| QuEChERS (AOAC 2007.01) | Fruits & Vegetables | 50 - 1000 | ~85-95% | < 15% |
| QuEChERS (EN 15662) | Fruits & Vegetables | 50 - 1000 | ~80-90% | < 15% |
| Modified QuEChERS | Aquatic Products | 0.5 - 50 µg/kg | 82.1 - 96.5%[1] | < 11%[1] |
| Solid-Phase Extraction (SPE) | Water & Soil | Not Specified | 85 - 90%[2] | Not Specified |
Data compiled from multiple studies. Ranges are indicative of performance across various fruit and vegetable matrices.
Table 2: Comparative Performance of QuEChERS Methods for a Multi-Residue Suite
| Pesticide | Method | Average Recovery (%) | RSD (%) |
| This compound | AOAC 2007.01 | 91 | 10 |
| EN 15662 | 88 | 11 | |
| Acephate | AOAC 2007.01 | 95 | 8 |
| EN 15662 | 92 | 9 | |
| Imidacloprid | AOAC 2007.01 | 99 | 7 |
| EN 15662 | 97 | 8 | |
| Carbofuran | AOAC 2007.01 | 96 | 9 |
| EN 15662 | 94 | 10 |
Data represents average performance across multiple fruit and vegetable matrices as reported in comparative studies.
Table 3: Limits of Quantification (LOQs) for this compound
| Method | Matrix | LOQ |
| QuEChERS (General) | Fruits & Vegetables | <10 ng/g[3] |
| Modified QuEChERS | Aquatic Products | 0.5 µg/kg[1] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of results. Below are the step-by-step methodologies for the compared extraction techniques.
QuEChERS AOAC Official Method 2007.01 Protocol
This method utilizes an acetate (B1210297) buffer system to protect base-sensitive pesticides.
-
Sample Preparation: Homogenize 15 g of the sample in a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile (B52724).
-
Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant to a dSPE tube containing 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA) sorbent per mL of extract.
-
For samples with high fat content, 50 mg of C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, though it may reduce the recovery of planar pesticides.
-
Shake for 30 seconds.
-
-
Final Centrifugation and Analysis: Centrifuge at high speed for 2-5 minutes. The resulting supernatant is ready for analysis, typically by LC-MS/MS or GC-MS.
QuEChERS EN 15662 Protocol
This European standard method employs a citrate (B86180) buffer system.
-
Sample Preparation: Homogenize 10 g of the sample in a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the EN extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).[4]
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
dSPE Cleanup:
-
Transfer an aliquot of the supernatant to a dSPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA per mL of extract.[4]
-
Similar to the AOAC method, C18 or GCB may be added depending on the matrix.
-
Shake for 30 seconds.
-
-
Final Centrifugation and Analysis: Centrifuge at high speed for 2-5 minutes. The supernatant is then collected for chromatographic analysis.
Alternative Method: Solid-Phase Extraction (SPE) Protocol
SPE is a more traditional, cartridge-based cleanup method.
-
Sample Extraction: An initial solvent extraction is performed, often with a solvent like ethyl acetate or acetonitrile, similar to the initial step of QuEChERS but can be more exhaustive.
-
SPE Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with an elution solvent (e.g., methylene (B1212753) chloride), methanol, and water.[2]
-
Sample Loading: The sample extract is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences while retaining the analytes of interest.
-
Elution: The target pesticides, including this compound, are eluted from the cartridge with a strong solvent (e.g., methylene chloride).[2]
-
Concentration and Analysis: The eluate is typically evaporated and reconstituted in a suitable solvent for injection into the analytical instrument.
Method Comparison and Workflow Visualization
The choice of method significantly impacts laboratory workflow and efficiency. QuEChERS methods, in general, offer a more streamlined process compared to traditional SPE.
For polar pesticides like this compound, the choice of extraction solvent within the QuEChERS procedure is critical. Studies have shown that acetonitrile generally provides better recoveries for polar pesticides compared to ethyl acetate.[5] The buffering system also plays a role; the acetate-buffered AOAC method has been reported to give slightly higher and more consistent recoveries for some pH-dependent pesticides.[5][6][7]
The dSPE cleanup step is a hallmark of the QuEChERS method, simplifying what is often a bottleneck in traditional SPE. The use of PSA is effective at removing polar interferences like organic acids and sugars.[8] For more complex matrices, the addition of C18 (for fats) or GCB (for pigments) can be beneficial, though GCB should be used with caution as it can adsorb planar pesticides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publication : USDA ARS [ars.usda.gov]
- 8. Evaluation of dispersive and cartridge SPE clean-up procedures using the modified QuEChERS method for the analysis of pesticides in strawberries - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Neurotoxic Effects of Methamidophos and Other Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of Methamidophos with other commonly used organophosphate (OP) insecticides. It aims to be an objective resource, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to aid in research and development.
Organophosphates are a class of compounds known for their potent inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1] However, the neurotoxicity of OPs is not solely dependent on AChE inhibition; different OPs exhibit a wide range of adverse effects through various mechanisms.[2][3] This guide will delve into these multifaceted toxicological profiles, with a specific focus on comparing this compound to its counterparts.
Acetylcholinesterase (AChE) Inhibition
The primary mechanism of acute OP neurotoxicity is the irreversible inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and causing cholinergic hyperstimulation.[4] The inhibitory potency of OPs is commonly quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
A study comparing the inhibitory effects of this compound and its parent compound, acephate (B21764), found that this compound has a significantly stronger inhibitory effect on AChE activity in both human erythrocyte membranes and rat brain synaptosomal membranes.[5]
Table 1: Comparative in vitro AChE Inhibition by Selected Organophosphates
| Organophosphate | AChE Source | IC50 | Reference |
| This compound | Human Erythrocyte Membrane | ~10⁻⁵ mol/L | [5] |
| This compound | Rat Brain Synaptosomal Membrane | ~10⁻⁵ mol/L | [5] |
| This compound | Sparus aurata Auricle | 72.3 ± 1.2 µM | [6] |
| Acephate | Human Erythrocyte Membrane | ~10⁻⁴ mol/L | [5] |
| Acephate | Rat Brain Synaptosomal Membrane | ~10⁻⁴ mol/L | [5] |
| Azinphos-methyl | Sparus aurata Auricle | 2.19 ± 1.05 µM | [6] |
| Chlorpyrifos-oxon | Human Erythrocyte | 0.12 µM | [7] |
| Paraoxon | Human Recombinant | 0.08 µM | [7] |
| Diazinon-oxon | Human Recombinant | 0.03 µM | [7] |
Note: The toxicity of some organophosphates can vary significantly between the parent compound and its active metabolite (e.g., malathion (B1675926) and its active metabolite malaoxon). Many OPs require metabolic activation to their "oxon" analogs to become potent AChE inhibitors.[1]
Experimental Protocol: Determination of AChE Inhibition (Ellman's Method)
This method is a rapid, simple, and cost-effective spectrophotometric assay to determine AChE activity.[8]
Principle: The assay measures the activity of AChE based on the rate of formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[8][9]
Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).[8][10]
-
Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every 10-30 seconds for 3-5 minutes) using a microplate reader.[2][10] The rate of color change is proportional to the AChE activity.
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of AChE inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[2]
Figure 1: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Neurotoxicity Beyond AChE Inhibition
Increasing evidence suggests that the neurotoxic effects of OPs are not solely attributable to AChE inhibition.[3] Different OPs can induce a variety of adverse outcomes through alternative mechanisms, and these toxicological profiles do not always correlate with the level of AChE inhibition.[2][11]
Developmental Neurotoxicity (DNT)
OPs can interfere with brain development through multiple pathways, often at exposure levels that do not cause significant cholinesterase inhibition.[12][13] These mechanisms include oxidative stress, disruption of cell signaling cascades, and altered development of various neurotransmitter systems.[13]
This compound, in particular, has been shown to cause developmental neurotoxicity. Studies in zebrafish have demonstrated that exposure to this compound can affect neurodevelopmental genes, activate apoptosis in the brain, and lead to behavioral alterations.[14][15] A comparative study of chlorpyrifos (B1668852), diazinon, and parathion (B1678463) in neonatal rats showed that these OPs have distinct effects on neuritic outgrowth and cholinergic synaptic development, and that these effects are separable from their systemic toxicity.[7]
Table 2: Comparative Developmental Neurotoxicity of Selected Organophosphates
| Organophosphate | Model Organism | Observed Effects | Reference |
| This compound | Zebrafish | Down-regulation of neurodevelopmental genes (mbp, syn2a), increased apoptosis in the brain, decreased locomotor activity. | [14] |
| Chlorpyrifos | Neonatal Rats | Impaired neuritic outgrowth, altered cholinergic neuronal markers. | [7] |
| Diazinon | Neonatal Rats | Impaired neuritic outgrowth, decreased choline acetyltransferase activity. | [7] |
| Parathion | Neonatal Rats | Did not elicit the same changes in neuritic outgrowth or cholinergic markers at its maximum tolerated dose, indicating a different toxicological profile. | [7] |
Experimental Protocol: Assessment of Developmental Neurotoxicity in Zebrafish
The zebrafish model is increasingly used to assess DNT due to its rapid development, genetic homology to humans, and optical transparency.
Procedure:
-
Exposure: Fertilized zebrafish embryos are exposed to varying concentrations of the test OP (e.g., this compound) in multi-well plates from a few hours post-fertilization (hpf) for a defined period (e.g., up to 72 or 96 hpf).
-
Morphological Assessment: At different time points, embryos and larvae are examined under a microscope for developmental abnormalities, such as body length, eye size, and pericardial edema.
-
Behavioral Analysis (Locomotor Activity): At a specific developmental stage (e.g., 72 hpf), larval locomotor activity is assessed using an automated tracking system. This can involve measuring total distance moved, velocity, and response to stimuli (e.g., light-dark transitions).
-
Apoptosis Detection: Apoptosis in specific tissues, particularly the brain, can be visualized using vital dyes like Acridine Orange staining, followed by fluorescence microscopy and quantification of fluorescence intensity.
-
Gene Expression Analysis: The expression levels of key neurodevelopmental genes (e.g., mbp for myelination, syn2a for synaptogenesis) can be quantified using quantitative real-time PCR (qRT-PCR).
Figure 2: Experimental Workflow for Assessing Developmental Neurotoxicity in Zebrafish.
Organophosphate-Induced Delayed Neuropathy (OPIDN)
Certain OPs, including this compound, can cause a delayed neurotoxic effect known as OPIDN, which is characterized by the degeneration of long axons in the central and peripheral nervous systems.[16] This condition is not mediated by AChE inhibition but is instead associated with the inhibition of another enzyme, Neuropathy Target Esterase (NTE).[1]
Table 3: Organophosphates Associated with OPIDN
| Organophosphate | Evidence for OPIDN |
| This compound | Yes |
| Chlorpyrifos | Yes |
| Dichlorvos | Yes |
| Isofenphos | Yes |
| Mipafox | Yes |
| Trichlorfon | Yes |
| This is not an exhaustive list. |
Experimental Protocol: Assessment of OPIDN in Hens
The adult hen is the standard animal model for testing for OPIDN.
Procedure:
-
Dosing: A single dose of the test OP is administered to adult hens. A control group receives the vehicle only. The dose should be sufficient to potentially induce neuropathy.
-
Observation Period: The hens are observed for at least 21 days for clinical signs of neuropathy, such as ataxia, weakness, and paralysis, which typically appear 7-21 days after exposure.
-
Biochemical Analysis:
-
NTE Activity: At a specified time point after dosing (e.g., 24-48 hours), brain and spinal cord tissues are collected to measure NTE activity. A significant inhibition of NTE (typically >70-80%) is indicative of a potential for OPIDN.
-
AChE Activity: AChE activity is also measured to assess the degree of cholinergic toxicity.
-
-
Histopathology: At the end of the observation period, nerve tissues (spinal cord, peripheral nerves) are collected for histopathological examination to look for axonal degeneration and demyelination.
Effects on Other Neurotransmitter Systems
OPs can also exert neurotoxic effects by modulating other neurotransmitter systems, including the dopaminergic, GABAergic, and glutamatergic systems.
Dopaminergic System: Exposure to OPs has been linked to the dysregulation of dopamine (B1211576) neurotransmission.[17] Chronic exposure to this compound in mice has been shown to decrease the stimulated release of dopamine from the striatum.
GABAergic and Glutamatergic Systems: this compound has also been found to affect the GABAergic system. Chronic exposure in mice led to a reduction in stimulated GABA release from the cerebral cortex and hippocampus. In contrast to some other OPs like paraoxon, one study found that this compound did not significantly affect whole-cell currents induced by glutamate (B1630785) or GABA in cultured hippocampal neurons, suggesting a more selective action on the cholinergic system in that specific experimental setup.[18]
Table 4: Effects of this compound on Dopaminergic and GABAergic Systems
| Neurotransmitter System | Brain Region | Effect of Chronic this compound Exposure in Mice |
| Dopaminergic | Striatum | Decreased stimulated dopamine release |
| GABAergic | Cerebral Cortex | Reduced stimulated GABA release |
| GABAergic | Hippocampus | Reduced stimulated GABA release |
Experimental Protocol: Assessment of Neurotransmitter Release
Principle: This protocol involves stimulating brain slices with a depolarizing agent (e.g., high potassium concentration) and measuring the release of radiolabeled neurotransmitters.
Procedure:
-
Brain Slice Preparation: Brains from control and OP-treated animals are rapidly removed and placed in ice-cold physiological saline. Specific brain regions (e.g., striatum, hippocampus, cerebral cortex) are dissected and sliced using a tissue chopper or vibratome.
-
Loading with Radiolabeled Neurotransmitter: The brain slices are incubated in a buffer containing a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-GABA) to allow for uptake into the nerve terminals.
-
Superfusion: The slices are then transferred to a superfusion chamber and continuously washed with a physiological buffer to remove excess radioactivity.
-
Stimulation of Release: The slices are stimulated to release the neurotransmitter by switching to a buffer containing a high concentration of potassium chloride (KCl).
-
Sample Collection and Analysis: Fractions of the superfusate are collected before, during, and after stimulation. The amount of radioactivity in each fraction is measured using a liquid scintillation counter to determine the amount of neurotransmitter released.
Figure 3: Overview of the Diverse Signaling Pathways Affected by Organophosphates.
Conclusion
The neurotoxicity of organophosphates, including this compound, is a complex phenomenon that extends beyond the well-established mechanism of AChE inhibition. A comprehensive understanding of these diverse toxicological profiles is essential for accurate risk assessment, the development of effective countermeasures, and the design of safer alternatives.
This guide highlights that:
-
This compound is a potent AChE inhibitor, more so than its parent compound acephate.
-
The neurotoxic potency of different OPs does not always correlate with their AChE inhibitory capacity, indicating the involvement of other mechanisms.
-
This compound and other OPs can induce developmental neurotoxicity by affecting crucial neurodevelopmental processes.
-
Certain OPs, including this compound, can cause Organophosphate-Induced Delayed Neuropathy (OPIDN) through the inhibition of Neuropathy Target Esterase.
-
OPs can modulate various neurotransmitter systems, including the dopaminergic and GABAergic systems.
The provided experimental protocols offer a starting point for researchers to investigate and compare the neurotoxic effects of different organophosphates. Further research is needed to fully elucidate the intricate molecular mechanisms underlying the diverse neurotoxic effects of this important class of compounds.
References
- 1. Testing for organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians [frontiersin.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. [Comparison of the toxic effect of this compound and acephate on acetylcholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the inhibitory effects of five protoxicant organophosphates (azinphos-methyl, parathion-methyl, chlorpyriphos-methyl, this compound and diazinon) on the spontaneously beating auricle of Sparus aurata: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative developmental neurotoxicity of organophosphate insecticides: effects on brain development are separable from systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. japsonline.com [japsonline.com]
- 11. "Differences In Neurotoxic Outcomes Of Organophosphorus Pesticides Reve" by Danielle Ireland, S. Zhang et al. [works.swarthmore.edu]
- 12. Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways [frontiersin.org]
- 15. Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: an anticholinesterase without significant effects on postsynaptic receptors or transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biosensors for Methamidophos Detection: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the rapid and accurate detection of the organophosphate pesticide methamidophos is of paramount importance due to its high toxicity. This guide provides a comparative evaluation of different biosensor technologies for this compound detection, focusing on enzyme-based, immunosensor, and aptasensor platforms. The performance of these biosensors is compared based on key analytical parameters, and detailed experimental protocols are provided for their fabrication and operation.
Performance Comparison of this compound Biosensors
The efficacy of a biosensor is determined by several key performance indicators, including the limit of detection (LOD), linear range, and response time. The following table summarizes the performance of various biosensors reported for the detection of this compound.
| Biosensor Type | Bioreceptor | Detection Principle | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Amperometric Enzyme Biosensor | Acetylcholinesterase (AChE) | Enzyme Inhibition | 2.45 nM | Not Specified | ~20 min | [1][2] |
| Colorimetric Nanosensor | Gold Nanoparticles (AuNPs) | Colorimetric | 0.0027 µM | 0.005–1000 µM | Not Specified | [3] |
| Multi-residue Electrochemical Biosensor | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.019 - 0.077 ng·mL⁻¹ | 0.1 - 1500 ng·mL⁻¹ | Not Specified | [4][5] |
| Potentiometric Enzyme Biosensor | Acetylcholinesterase (AChE) | Enzyme Inhibition | 10⁻⁶ mol/L | Not Specified | ~5 min | [6] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the practical steps involved in using these biosensors, the following diagrams have been generated using the DOT language.
Enzyme-Based (Acetylcholinesterase) Biosensor
Immunosensor
Aptasensor
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biosensor performance. The following sections outline the key experimental protocols for the different types of this compound biosensors.
Amperometric Acetylcholinesterase (AChE) Biosensor
1. Electrode Preparation and Enzyme Immobilization:
-
Screen-printed platinum electrodes are used as the transducer surface.
-
A solution of acetylcholinesterase (AChE) is prepared in deionized water.
-
A small volume (e.g., 1 µL) of the AChE solution is deposited onto the working electrode surface and allowed to dry at room temperature.
-
The electrode is then exposed to glutaraldehyde (B144438) vapor to facilitate cross-linking and enhance enzyme stability.
-
A second layer of AChE solution is applied and allowed to dry.
-
Finally, the electrode is gently washed with phosphate-buffered saline (PBS) to remove any unbound enzyme.[1]
2. Electrochemical Measurement:
-
The AChE-modified electrode is immersed in a measurement cell containing PBS.
-
A baseline current is established by adding the substrate, acetylthiocholine.
-
The sample containing this compound is introduced into the cell.
-
The inhibition of AChE activity by this compound leads to a decrease in the hydrolysis of acetylthiocholine, resulting in a reduced electrochemical signal (current).
-
The percentage of inhibition is calculated and correlated to the concentration of this compound.[1][2]
Gold Nanoparticle-Based Colorimetric Nanosensor
1. Synthesis of Gold Nanoparticles (AuNPs):
-
Poly(lactic acid) (PLA)-stabilized gold nanoparticles are synthesized using a one-pot, two-phase chemical reduction method.
2. Detection Procedure:
-
The synthesized PLA-AuNPs solution exhibits a characteristic wine-red color.
-
Upon the addition of a sample containing this compound, the color of the solution changes to greyish-blue.
-
This color change is due to the aggregation of AuNPs induced by this compound.
-
The change in the surface plasmon resonance (SPR) band is measured using a spectrophotometer.
-
The extent of the bathochromic and hyperchromic shift in the SPR band is correlated with the concentration of this compound in the sample.[3]
Multi-residue Electrochemical Biosensor
1. Electrode Modification:
-
A glassy carbon electrode is typically used as the base transducer.
-
The electrode surface is modified with a nanocomposite material, such as nanogold, to enhance conductivity and provide a high surface area for enzyme immobilization.
-
Mercaptothis compound can be synthesized and used as a substrate for competitive detection.[4]
2. Measurement Principle (Indirect Competitive Method):
-
Acetylcholinesterase (AChE) is incubated with the sample containing various organophosphorus pesticides, including this compound.
-
The modified electrode, which may have a this compound analog immobilized on its surface, is then introduced to the solution.
-
The free AChE (not inhibited by pesticides in the sample) will bind to the immobilized analog.
-
The amount of bound AChE is inversely proportional to the total concentration of organophosphates in the sample.
-
The electrochemical signal is generated by the enzymatic reaction of the bound AChE with a suitable substrate.[4]
Conclusion
The selection of a biosensor for this compound detection depends on the specific application requirements, such as the desired sensitivity, portability, and cost-effectiveness. Enzyme-based biosensors, particularly those utilizing AChE, are well-established and offer good sensitivity.[1][2][6] However, they can be susceptible to interference from other cholinesterase inhibitors. Immunosensors and aptasensors provide high specificity due to the nature of antibody-antigen and aptamer-target interactions, respectively. The development of nanomaterial-based platforms continues to push the boundaries of detection limits and improve the overall performance of all types of biosensors for pesticide monitoring.[3][4][5] Further research into the development of multiplexed biosensors will enable the simultaneous detection of multiple pesticides, providing a more comprehensive assessment of sample contamination.
References
- 1. Amperometric biosensor for pesticide this compound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. Detection of organophosphorus pesticides by nanogold/mercaptothis compound multi-residue electrochemical biosensor [agris.fao.org]
- 5. Detection of organophosphorus pesticides by nanogold/mercaptothis compound multi-residue electrochemical biosensor [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Comparative study on the persistence of Methamidophos and its main metabolites
This guide provides a comparative study on the environmental persistence of the organophosphorus insecticide Methamidophos and its main metabolites. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.
This compound is a systemic insecticide effective against a broad spectrum of chewing and sucking pests.[1] It is also the primary and more toxic metabolite of the insecticide acephate (B21764).[2] Due to its potential environmental impact and toxicity, understanding its persistence and degradation is crucial.
Data Presentation: Persistence in Various Matrices
The persistence of a pesticide is often measured by its half-life (t½), the time it takes for half of the initial amount to degrade. The following tables summarize the half-lives of this compound and its parent compound, Acephate, in different environmental matrices.
Table 1: Half-life of this compound in Soil and Water
| Matrix | Condition | Half-life (t½) |
| Soil | Aerobic (Laboratory) | ≤ 6 days[3] |
| Aerobic (Field) | ≤ 3 days[3] | |
| Photolysis (Soil Surface) | ~60 hours[3] | |
| Water | Hydrolysis (pH 7, 25°C) | 27 days[3][4] |
| Hydrolysis (pH 9, 25°C) | 3.2 - 3.5 days[3][4] | |
| Water-Sediment System | 4 - 6 days[3] | |
| Photolysis (Sunlight) | 90 days (extrapolated)[4] |
Table 2: Half-life of this compound and Acephate in Plants
| Compound | Plant | Cultivation/Storage | Half-life (t½) |
| This compound | Pakchoi | Open Field | 2.86 days[5] |
| Pakchoi | Greenhouse | 0.79 days[5] | |
| Grapes | On Uncovered Vines | 16 days[6] | |
| Grapes | On Covered Vines | 22 days[6] | |
| Grapes | Refrigerated Storage | 267 days[6] | |
| Acephate | Pakchoi | Open Field | 1.36 days[5] |
| Pakchoi | Greenhouse | 1.07 days[5] | |
| Mango | Field | 5 days[7] | |
| Cucumber | Field | 3.7 days[7] | |
| Capsicum | Field | 6 days[7] | |
| Cotton | Field | 8 days[7] |
Experimental Protocols
The data presented is derived from studies employing various analytical methodologies. Below are detailed protocols for key experiments in residue analysis.
Residue Analysis in Soil
-
Sample Preparation: Soil samples are typically air-dried, ground, and sieved to ensure homogeneity.[8]
-
Extraction: Liquid-solid extraction is commonly used, often with a Soxhlet apparatus.[8] Solvents such as ethyl acetate (B1210297) or acetone/water mixtures are employed to extract the pesticides from the soil matrix.[3]
-
Clean-up: The crude extract is purified to remove interfering substances. This is achieved through techniques like solvent partitioning, silica (B1680970) gel chromatography, or gel permeation chromatography (GPC).[3][9]
-
Analysis: The final determination and quantification are performed using gas chromatography (GC).[8] Specific detectors like the flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) are used for their sensitivity to phosphorus-containing compounds.[9] Confirmation is often done using gas chromatography-mass spectrometry (GC-MS).
Residue Analysis in Plant Material
-
Sample Preparation: Samples (e.g., fruits, leaves) are homogenized in a blender to create a uniform mixture.
-
Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for extracting pesticide residues from food matrices. It typically involves an initial extraction with acetonitrile (B52724) followed by a salting-out step.
-
Clean-up: A dispersive solid-phase extraction (dSPE) step is performed for clean-up, using a combination of sorbents to remove interfering compounds like pigments and fatty acids.
-
Analysis: Quantification is carried out using GC or high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[5][8]
Residue Analysis in Water
-
Sample Preparation: Water samples may be filtered to remove suspended solids.
-
Extraction: Solid-phase extraction (SPE) is a common technique where the water sample is passed through a cartridge containing a solid adsorbent that retains the pesticides. The pesticides are then eluted with a small volume of an organic solvent.
-
Analysis: The concentrated extract is analyzed using GC or HPLC, frequently with MS or MS/MS detection for accurate identification and quantification.[10]
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a typical workflow for its residue analysis.
References
- 1. This compound (Ref: ENT 27396) [sitem.herts.ac.uk]
- 2. Degradation of Acephate and Its Intermediate this compound: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.13 this compound (100)(R)** [fao.org]
- 4. fao.org [fao.org]
- 5. Residue analysis of acephate and its metabolite this compound in open field and greenhouse pakchoi (Brassica campestris L.) by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 9. fao.org [fao.org]
- 10. [PDF] Method for determination of acephate, this compound, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
Navigating the Analytical Maze: A Comparative Guide to Methamidophos Detection in Biological Fluids
For researchers, scientists, and drug development professionals, the accurate quantification of methamidophos, a potent organophosphate insecticide, in biological matrices is paramount for toxicological assessments and exposure monitoring. This guide provides an objective comparison of validated analytical methods, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
This compound analysis in biological fluids such as blood, plasma, serum, and urine presents analytical challenges due to its polarity and potential for matrix interference. The choice of analytical technique and sample preparation method significantly impacts the reliability and sensitivity of the results. This guide delves into the two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compares the efficacy of common extraction techniques, namely Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Performance Metrics: A Side-by-Side Comparison
The validation of an analytical method is crucial to ensure its accuracy, precision, and reliability. The following tables summarize key validation parameters for the determination of this compound in various biological fluids using different analytical techniques and extraction methods, compiled from multiple studies.
Table 1: Comparison of Analytical Methods for this compound in Blood/Serum
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.01 - 0.3 µg/g | 50 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.025 - 5.0 µg/g | 0.10 µg/mL | [1][3] |
| Linearity (Range) | 0.025 - 5.0 µg/g | 0.10 - 5.00 µg/mL | [1][2] |
| Recovery | Not explicitly stated for this compound | >90% | [2][4] |
| Precision (%RSD) | Not explicitly stated for this compound | <13.2% | [3] |
Table 2: Comparison of Analytical Methods for this compound in Urine
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | Not explicitly stated for this compound | 0.001 - 0.282 ng/mL | [5] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound | Not explicitly stated | [5] |
| Linearity (Range) | Not explicitly stated for this compound | Not explicitly stated | [5] |
| Recovery | Not explicitly stated for this compound | ~100% | [5] |
| Precision (%RSD) | Not explicitly stated for this compound | <18% | [5] |
Table 3: Comparison of Extraction Methods for this compound in Biological Matrices
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | Generally lower and more variable | >90% (in blood), High recoveries (in serum) | [2][4][6] |
| Selectivity | Lower, may require further cleanup | Higher, cleaner extracts | [6] |
| Automation Potential | More challenging to automate | Easily automated | [7] |
| Solvent Consumption | High | Reduced | [7] |
| Extraction Time | Can be lengthy | Generally faster | [6] |
Experimental Workflows and Methodologies
The following diagrams and protocols provide a detailed overview of the typical experimental workflows for the analysis of this compound in biological fluids.
Caption: General workflow for the analysis of this compound in biological samples.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood
This protocol is a generalized procedure based on common LLE methods.
-
Sample Collection: Collect 1 mL of whole blood.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., this compound-d6) to the sample.
-
Protein Precipitation: Add 1 mL of cold acetonitrile (B52724) dropwise while vortexing to precipitate proteins.
-
Centrifugation: Centrifuge the sample to separate the supernatant.
-
Extraction: Transfer the supernatant to a new tube and add an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully collect the organic layer containing this compound.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE) for Urine [2]
This protocol is based on a published method for this compound in urine.[2]
-
Sample Collection: Take a 2 mL urine sample.
-
Internal Standard Spiking: Add 100 µL of this compound-d6 solution.
-
Cartridge Conditioning: Condition a Hypersep verify CX 200mg/6mL cartridge with 2.0 mL of methanol (B129727) followed by 2.0 mL of pH 6.0 phosphate (B84403) buffer.
-
Sample Loading: Load the urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2.0 mL of deionized water, 0.5 mL of 0.01M acetic acid, and 100 µL of methanol.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute this compound with a series of solvents: 1.5 mL of acetone-chloroform (50:50, v/v), 1.5 mL of acetone/dichloromethane (50:50, v/v), 1.5 mL of ethyl acetate/ammonium (B1175870) hydroxide (B78521) (98:2, v/v), and finally 1.5 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).
-
Evaporation: Dry the eluate at 45°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a methanol/water solution (50:50, v/v) with 0.1% formic acid.
3. Analytical Determination: GC-MS
The following is a general GC-MS protocol.
-
Injection: Inject the reconstituted sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., HP-5MS) to separate this compound from other components. The oven temperature program should be optimized for good peak shape and resolution.
-
Ionization: Employ electron ionization (EI) as the ionization source.
-
Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[8]
4. Analytical Determination: LC-MS/MS [2]
This protocol is based on a published method for this compound.[2]
-
Chromatographic System: Use a liquid chromatography system such as a Thermo Electron Corporation model Thermo Surveyor.
-
Column: Employ a HPLC Hypersil Gold PFP column (50 mm x 2.1 mm; 5 µm) maintained at 40°C.
-
Mobile Phase: Use a gradient elution with a mixture of methanol with 0.1% formic acid and a solution of ammonium formate (B1220265) at a constant flow rate of 200 µL/min.
-
Mass Spectrometry: Couple the LC system to a tandem mass spectrometer.
-
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard for quantification.
Discussion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound in biological fluids. LC-MS/MS generally offers higher sensitivity and specificity, particularly for polar compounds like this compound, and often requires less sample derivatization compared to GC-MS.[2][4] However, GC-MS remains a robust and widely available technique.
For sample preparation, SPE generally provides cleaner extracts and higher, more consistent recoveries compared to LLE.[6] The choice between SPE and LLE will depend on factors such as the required sensitivity, sample throughput, and available resources. LLE can be a viable option, but may necessitate additional clean-up steps to minimize matrix effects.[1]
Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the study, including the biological matrix, the desired limits of detection, and the available instrumentation. For high-throughput analysis requiring high sensitivity, an LC-MS/MS method coupled with SPE is often the preferred choice. For routine analysis where ultra-high sensitivity is not the primary concern, GC-MS with either LLE or SPE can provide reliable results. It is imperative that any chosen method is fully validated in the laboratory to ensure the generation of accurate and defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method for determination of acephate, this compound, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
The Quest for Purity: A Comparative Guide to Solvent Extraction Efficiency for Methamidophos
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Methamidophos is paramount. The initial extraction step is critical and the choice of solvent can significantly impact recovery rates and the reliability of results. This guide provides an objective comparison of the extraction efficiencies of various solvents for this compound, supported by experimental data, to aid in the selection of the most effective methodology.
This compound, a highly polar organophosphorus insecticide, presents unique challenges for extraction from complex matrices such as fruits, vegetables, and aquatic products.[1] The selection of an appropriate solvent is a crucial factor in achieving high recovery rates and ensuring the accuracy of subsequent analytical measurements. This guide delves into the performance of commonly used solvents and extraction techniques, offering a comparative analysis based on published studies.
Comparative Analysis of Solvent Performance
Experimental data consistently demonstrates that the choice of solvent has a profound impact on the extraction efficiency of this compound. Acetonitrile (B52724), ethyl acetate (B1210297), and acetone-based mixtures are among the most frequently evaluated solvents.
Acetonitrile has emerged as a highly effective and widely used solvent for the extraction of a broad range of pesticide residues, including the polar compound this compound.[2] Studies utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology often favor acetonitrile for its selective extraction and compatibility with diverse analytical techniques.[3][4] One study comparing different QuEChERS method versions found that the acetate-buffered version using acetonitrile provided excellent overall results.[4]
In a comparative study, acetonitrile demonstrated superior extraction efficiency for 31 pesticides, including organophosphates, when compared to ethyl acetate.[5] Specifically for this compound, the use of ethyl acetate has been shown to result in lower recoveries.[4]
Acetone (B3395972) , often used in combination with other solvents, has also been employed for the extraction of this compound. One method involved initial extraction with acetone, followed by removal of the acetone and subsequent re-extraction with chloroform.[6] Another approach for multi-residue analysis in various food matrices utilized a mixture of acetone, dichloromethane, and light petroleum.[7]
Supercritical Fluid Extraction (SFE) using carbon dioxide modified with methanol (B129727) has been shown to be an effective technique for extracting incurred residues of the highly polar this compound from fresh vegetables, with recoveries greater than 70%.[8]
The following table summarizes the quantitative data on the extraction efficiencies of different solvents for this compound from various food matrices.
| Food Matrix | Extraction Solvent(s) | Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Lettuce | Acetone/Dichloromethane/Light Petroleum | Multi-residue Method | 93 | 11 | [7] |
| Orange | Acetone/Dichloromethane/Light Petroleum | Multi-residue Method | 77 | 11 | [7] |
| Apple | Acetone/Dichloromethane/Light Petroleum | Multi-residue Method | 70 | 7 | [7] |
| Cabbage | Acetone/Dichloromethane/Light Petroleum | Multi-residue Method | 81 | 7 | [7] |
| Aquatic Products (e.g., Shrimp, Fish) | Acetonitrile | Modified QuEChERS | 82.1 - 96.5 | < 11 | [3] |
| Vegetables | Acetonitrile with 1% Acetic Acid | QuEChERS | 80 - 102 | Not Specified | [2] |
| Fruits and Vegetables | Ethyl Acetate | Acetate-buffered QuEChERS | Generally lower recoveries for this compound | Not Specified | [4] |
| Pepper, Cucumber, Tomato | Supercritical CO2 with Methanol modifier | Supercritical Fluid Extraction (SFE) | > 70 | 14 (for one sample) | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are summaries of the experimental protocols cited in this guide.
Modified QuEChERS Method with Acetonitrile
This method was optimized for the determination of this compound residues in aquatic products.[3]
-
Sample Preparation: Homogenized samples of aquatic products (e.g., Procambarus clarkii, Cyprinus carpio) were used as the matrix.
-
Extraction: The analytes were extracted with acetonitrile.
-
Purification: The extract was purified using Cleanert LipoNo.
-
Concentration: The purified extract was concentrated by nitrogen blowing at 40 °C.
-
Analysis: The final extract was analyzed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Multi-residue Method with Acetone/Dichloromethane/Light Petroleum
This liquid chromatography-tandem quadrupole mass spectrometry multi-residue method was reported for the simultaneous analysis of a wide range of pesticides in fruits, vegetables, and cereals.[7]
-
Extraction: Samples of lettuce, orange, apple, cabbage, grape, and wheat flour were extracted using a mixture of acetone, dichloromethane, and light petroleum.
-
Analysis: The extracts were analyzed by liquid chromatography-tandem mass spectrometry.
Supercritical Fluid Extraction (SFE)
This method was developed for the extraction of incurred this compound residues from fresh vegetables.[8]
-
Sample Preparation: Vegetable samples were mixed with anhydrous magnesium sulfate.
-
Extraction: The mixture was extracted with supercritical carbon dioxide at 300 atm and 50°C. Methanol was used as a static modifier.
-
Trapping: Ethyl acetate was used as the trapping system.
-
Analysis: The resulting extract was analyzed to determine this compound concentrations.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the comparison of solvent extraction efficiencies for this compound.
Caption: Generalized workflow for comparing this compound extraction efficiencies.
References
- 1. coresta.org [coresta.org]
- 2. Comparative Study On Solvent Extraction Methods For The Determination Of Pesticide Residues In Vegetables [journalijar.com]
- 3. Determination and uncertainty evaluation of this compound residues in aquatic products by modified QuEChERS technique [hyyysci.com]
- 4. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on sample preparation and chromatographic determination of acephate and this compound in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 8. Extraction of this compound residues from vegetables with supercritical fluid carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of a Novel Immunoassay for Methamidophos Detection
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of the organophosphate insecticide Methamidophos is of paramount importance in ensuring food safety and environmental protection. While traditional chromatographic methods have been the gold standard, novel immunoassays are emerging as a high-throughput and cost-effective alternative. This guide provides a detailed comparison of a newly developed immunoassay for this compound with established analytical techniques, supported by experimental data and protocols.
Performance Comparison of Analytical Methods for this compound
The efficacy of any analytical method is determined by its accuracy, precision, sensitivity, and specificity. The following table summarizes the performance characteristics of a newly developed immunoassay in comparison to Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Parameter | Newly Developed Immunoassay | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation based on volatility and interaction with a stationary phase | Separation based on polarity, with detection by mass-to-charge ratio |
| Limit of Detection (LOD) | 0.05 µg/L | 0.01 mg/kg[1] | 2 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.05 mg/kg | 5 µg/kg |
| Precision (RSD) | < 15% | 1.3 - 6.1%[2] | < 10% |
| Analysis Time per Sample | ~ 2 hours | ~ 30-45 minutes | ~ 15-20 minutes |
| Cross-Reactivity with Acephate | Low to moderate | High (can be co-eluted) | High (can be distinguished by mass) |
| Sample Throughput | High (96-well plate format) | Low to moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Portability | Field-deployable kits available | Laboratory-based | Laboratory-based |
Experimental Protocols
Newly Developed Immunoassay (Competitive ELISA)
This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
Materials:
-
Microtiter plates (96-well) coated with this compound-protein conjugate
-
This compound standard solutions
-
Monoclonal antibody specific to this compound
-
Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Sample extraction solvent (e.g., methanol)
-
Plate reader
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. Dilute the extract with the assay buffer to minimize matrix effects.
-
Competitive Binding: Add 50 µL of the standard solutions or prepared samples to the wells of the coated microtiter plate. Immediately add 50 µL of the anti-Methamidophos monoclonal antibody to each well. Incubate for 1 hour at 37°C. During this step, free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: Wash the plate three times with the wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature. The HRP enzyme catalyzes the conversion of TMB to a colored product.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Gas Chromatography (GC) Protocol
A summarized protocol for the determination of this compound residues by GC with flame photometric detection.[2]
Procedure:
-
Extraction: Homogenize the sample and extract with acetone (B3395972).
-
Solvent Removal: Remove the acetone from the extract by rotary evaporation, leaving an aqueous solution.
-
Liquid-Liquid Partitioning: Wash the aqueous solution with petroleum ether. After adding sodium sulfate, re-extract the aqueous phase with chloroform (B151607).
-
Concentration: Concentrate the chloroform extract to dryness.
-
Reconstitution: Reconstitute the residue in absolute ethanol (B145695) for GC analysis.
-
GC Analysis: Inject the reconstituted sample into a gas chromatograph equipped with a flame photometric detector (FPD).
Visualizing the Immunoassay Workflow
The following diagram illustrates the key steps in the competitive ELISA for this compound detection.
Caption: Competitive ELISA workflow for this compound detection.
Signaling Pathway in Competitive ELISA
The underlying principle of the competitive immunoassay involves a signal that is inversely proportional to the analyte concentration.
Caption: Inverse relationship between analyte concentration and signal in a competitive immunoassay.
References
Comparative assessment of the environmental risk of Methamidophos and alternative pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental risk assessment of the organophosphate insecticide Methamidophos and several classes of alternative pesticides. The following analysis is based on publicly available experimental data and aims to offer an objective comparison to inform research and development in crop protection.
Overview of this compound and its Environmental Risks
This compound is a highly effective, broad-spectrum organophosphate insecticide and acaricide.[1][2] However, its use has been progressively restricted or banned in many countries due to significant concerns regarding its toxicity to non-target organisms and its potential for environmental contamination.[2][3] this compound is classified as a World Health Organization (WHO) Class Ib "highly hazardous" pesticide and a US Environmental Protection Agency (EPA) Toxicity Class I compound, requiring the signal word "Danger-Poison" on its labeling.[1][3]
The primary mode of action for this compound, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][2][4] This enzyme is crucial for the proper functioning of the nervous system in both insects and vertebrates.[5][6][7] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death.[3][5][6][7]
Comparative Ecotoxicological Data
The following tables summarize the quantitative environmental risk parameters for this compound and selected alternative pesticide classes. Data is presented for aquatic, avian, and pollinator toxicity, as well as soil persistence.
Table 1: Aquatic Toxicity
| Pesticide Class | Active Ingredient | Test Organism | 96-hour LC50 (mg/L) | Source(s) |
| Organophosphate | This compound | Rainbow trout (Oncorhynchus mykiss) | 25 - 51 | [1] |
| Sheepshead minnow (Cyprinodon variegatus) | 5.63 | [8] | ||
| Common carp (B13450389) (Channa punctata) | 25.32 (48h) | [9] | ||
| Pyrethroid | Bifenthrin | Rainbow trout (Oncorhynchus mykiss) | 0.00015 | [5] |
| Lambda-cyhalothrin (B1674341) | Rainbow trout (Oncorhynchus mykiss) | 0.00024 | [2] | |
| Bluegill sunfish (Lepomis macrochirus) | 0.00021 | [2] | ||
| Neonicotinoid | Imidacloprid | Rainbow trout (Oncorhynchus mykiss) | 211 | [10] |
| Thiamethoxam (B1682794) | Rainbow trout (Oncorhynchus mykiss) | >100 | ||
| Oxadiazine | Indoxacarb | Rainbow trout (Oncorhynchus mykiss) | 0.65 | [11] |
| Bluegill sunfish (Lepomis macrochirus) | 0.9 | [11] | ||
| Avermectin | Emamectin Benzoate | Rainbow trout (Oncorhynchus mykiss) | 0.0017 |
Table 2: Avian Toxicity
| Pesticide Class | Active Ingredient | Test Organism | Acute Oral LD50 (mg/kg bw) | Source(s) |
| Organophosphate | This compound | Bobwhite quail (Colinus virginianus) | 8 - 11 | [1] |
| Mallard duck (Anas platyrhynchos) | 8.48 | [12] | ||
| Pyrethroid | Bifenthrin | Bobwhite quail (Colinus virginianus) | 1800 | [5] |
| Mallard duck (Anas platyrhynchos) | >2150 | [5] | ||
| Lambda-cyhalothrin | Mallard duck (Anas platyrhynchos) | >3950 | ||
| Neonicotinoid | Imidacloprid | Bobwhite quail (Colinus virginianus) | 152 | [10] |
| Thiamethoxam | Bobwhite quail (Colinus virginianus) | 576 | ||
| Oxadiazine | Indoxacarb | Bobwhite quail (Colinus virginianus) | 98 | [13] |
| Avermectin | Emamectin Benzoate | Bobwhite quail (Colinus virginianus) | 76 |
Table 3: Bee Toxicity
| Pesticide Class | Active Ingredient | Test Organism | Acute Contact LD50 (µ g/bee ) | Acute Oral LD50 (µ g/bee ) | Source(s) |
| Organophosphate | This compound | Honey bee (Apis mellifera) | 1.37 | Not Found | [14] |
| Pyrethroid | Bifenthrin | Honey bee (Apis mellifera) | 0.0146 | 0.1 | [15] |
| Lambda-cyhalothrin | Honey bee (Apis mellifera) | 0.038 | 0.91 | [9] | |
| Neonicotinoid | Imidacloprid | Honey bee (Apis mellifera) | 0.081 | 0.0037 | [10] |
| Thiamethoxam | Honey bee (Apis mellifera) | 0.024 | 0.005 | [16] | |
| Oxadiazine | Indoxacarb | Honey bee (Apis mellifera) | 0.06 | 0.78 | [11] |
| Avermectin | Emamectin Benzoate | Honey bee (Apis mellifera) | 0.035 | 0.057 |
Table 4: Soil Persistence
| Pesticide Class | Active Ingredient | Soil Half-life (DT50) in days | Source(s) |
| Organophosphate | This compound | 1.9 - 12 (aerobic) | [1][17] |
| Pyrethroid | Bifenthrin | 65 - 125 | [5] |
| Lambda-cyhalothrin | 28 - 56 | ||
| Neonicotinoid | Imidacloprid | 40 - 1230 | [8][10][14] |
| Thiamethoxam | 7 - 355 | ||
| Oxadiazine | Indoxacarb | 3 - 693 (aerobic) | [13] |
| Avermectin | Emamectin Benzoate | 20 - 50 |
Experimental Protocols
The ecotoxicological data presented in the tables are primarily derived from standardized laboratory tests conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing (based on OECD 203)
The acute toxicity to fish is typically determined using a 96-hour static or semi-static test.
-
Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss) for cold water and Bluegill sunfish (Lepomis macrochirus) or Sheepshead minnow (Cyprinodon variegatus) for warm water and marine environments, respectively.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, pH). Mortalities and sub-lethal effects are observed at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50%) is calculated, which is the concentration of the chemical in water that is estimated to kill 50% of the test organisms within the 96-hour exposure period.
Avian Toxicity Testing (based on OECD 223)
The acute oral toxicity to birds is assessed to determine the dose that causes mortality.[18][19][20][21][22]
-
Test Organisms: Bobwhite quail (Colinus virginianus) and Mallard duck (Anas platyrhynchos) are standard test species.[18]
-
Procedure: A single oral dose of the test substance is administered to the birds, typically via gavage. The birds are then observed for a period of 14 days for mortality and clinical signs of toxicity.
-
Endpoint: The LD50 (Lethal Dose 50%) is determined, representing the single dose of the substance that is expected to cause death in 50% of the treated birds.
Honey Bee Toxicity Testing (based on OECD 213 & 214)
Acute toxicity to honey bees is evaluated through both contact and oral exposure routes.[3][12][23][24]
-
Test Organism: The adult worker honey bee (Apis mellifera) is the standard test species.
-
Contact Toxicity (OECD 214): A range of doses of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.[23]
-
Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing various concentrations of the test substance for a specified period.[3][12][24]
-
Procedure: For both test types, bees are observed for mortality and behavioral abnormalities for at least 48 hours, which can be extended to 96 hours if mortality increases between 24 and 48 hours.
-
Endpoint: The LD50 (for contact tests) or LC50 (for oral tests) is calculated, representing the dose or concentration that causes 50% mortality in the test population.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the primary modes of action for this compound and its alternatives at the molecular level.
Caption: Organophosphate (this compound) mode of action.
References
- 1. Acute thiamethoxam toxicity in honeybees is not enhanced by common fungicide and herbicide and lacks stress-induced changes in mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lambda-cyhalothrin (UK PID) [inchem.org]
- 3. content.fera.co.uk [content.fera.co.uk]
- 4. flyboss.com.au [flyboss.com.au]
- 5. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 6. growcycle.com [growcycle.com]
- 7. Toxicology of synthetic pyrethroids in aquatic organisms: An overview | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Imidacloprid - Wikipedia [en.wikipedia.org]
- 9. npic.orst.edu [npic.orst.edu]
- 10. Imidacloprid General Fact Sheet [npic.orst.edu]
- 11. piat.org.nz [piat.org.nz]
- 12. testinglab.com [testinglab.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. dc.etsu.edu [dc.etsu.edu]
- 15. Bifenthrin Fact Sheet [npic.orst.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methamidophos
For Researchers, Scientists, and Drug Development Professionals
Methamidophos is a highly toxic organophosphate insecticide that necessitates stringent safety and disposal protocols to mitigate risks to human health and the environment. All waste materials containing this compound must be treated as hazardous.[1][2][3] Adherence to these guidelines is critical for ensuring a safe laboratory and environmental setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound in any form requires:
-
Respiratory Protection: A full facepiece respirator with a combined dust and gas cartridge is recommended.[4]
-
Eye Protection: Chemical-resistant eyewear or a face shield.[5]
-
Hand Protection: Elbow-length PVC gloves.[4]
-
Protective Clothing: Chemical-resistant coveralls, footwear, and headgear.[4][5]
Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of exposure, immediately remove contaminated clothing, wash the affected skin area with soap and water, and seek urgent medical attention.[5][6]
Core Disposal Protocol: High-Temperature Incineration
The universally recommended method for the disposal of this compound and associated contaminated materials is high-temperature incineration.[1][2] This process must be carried out in a specialized, licensed chemical incinerator facility capable of handling hazardous waste.
Key Operational Steps:
-
Segregation and Collection: Isolate all this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and spill cleanup materials.
-
Containerization: Place the waste into clearly labeled, sealed, and impervious containers. Do not mix with other chemical waste.
-
Labeling: The container must be explicitly labeled as "Hazardous Waste: Contains this compound," along with appropriate hazard symbols.
-
Storage: Store the sealed containers in a designated, secure, and well-ventilated area, away from incompatible materials, foodstuffs, and animal feed.[7]
-
Arranging Disposal: Contact a licensed hazardous waste disposal contractor to arrange for transportation and incineration. Ensure the contractor is certified to handle and destroy organophosphate pesticides.
-
Regulatory Compliance: All disposal activities must be in accordance with local, national, and international regulations.[8] In the United States, for instance, waste incinerators are required to achieve a 99.99% destruction and removal efficiency for this compound.[3][7]
Protocol for Empty Container Disposal
Empty containers that once held this compound must be decontaminated before disposal to prevent residual chemical exposure.
Methodology:
-
Triple Rinsing:
-
Drain the container for at least 30 seconds over the spray or mixing tank.[9]
-
Add a volume of an appropriate solvent (e.g., water, as specified by local guidelines) equal to about one-quarter of the container's volume.[9]
-
Securely cap the container and shake vigorously.
-
Decant the rinsate into a designated collection vessel for hazardous waste.[4][9]
-
Repeat this rinsing process two more times.[9]
-
-
Final Disposal: After triple rinsing, puncture the container to prevent reuse.[9] The container can then be disposed of through an approved recycler or designated collection point, following local regulations.[4] Do not burn empty containers.[4]
Emergency Protocol: Spill Management
Immediate and correct response to a this compound spill is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert others and evacuate all non-essential personnel from the spill area. Isolate the contaminated zone.[4]
-
Ensure Safety: Don the required PPE before entering the spill area. Eliminate all ignition sources.[4]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[4][8]
-
Absorption and Neutralization:
-
Collection: Carefully sweep or scoop the absorbed material into a designated, impervious hazardous waste container.[4][7]
-
Decontamination: Wash the spill area thoroughly with water and detergent.[4] Collect the cleaning solution as hazardous waste.
-
Disposal: Seal and label the container with the spill cleanup waste and dispose of it via the high-temperature incineration protocol outlined above.[4]
Summary of Disposal and Safety Parameters
| Parameter | Guideline/Specification | Source |
| Primary Disposal Method | High-temperature incineration in a specialized chemical facility. | [1][2] |
| Waste Classification | All this compound waste is considered hazardous. | [1][2][3] |
| Incineration Efficiency (USA) | Must achieve 99.99% destruction and removal. | [3][7] |
| Container Decontamination | Triple or pressure rinse before disposal. | [4][9] |
| Spill Cleanup Absorbent | Inert materials like sand, soil, or a sodium carbonate/sawdust mixture. | [6][7] |
| PPE Requirements | Full-face respirator, chemical-resistant gloves, coveralls, and eyewear. | [4][5] |
| Storage | Locked, well-ventilated area, away from incompatible materials. | [7] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound [fao.org]
- 2. pic.int [pic.int]
- 3. pic.int [pic.int]
- 4. toolsfortransformation.net [toolsfortransformation.net]
- 5. horticentre.co.nz [horticentre.co.nz]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound (HSG 79, 1993) [inchem.org]
- 8. za.uplcorp.com [za.uplcorp.com]
- 9. avima.co.za [avima.co.za]
Safeguarding Your Research: A Comprehensive Guide to Handling Methamidophos
Essential safety protocols and logistical plans for the laboratory use of Methamidophos, ensuring the protection of researchers and the integrity of scientific work.
This compound is a highly toxic organophosphate insecticide that necessitates stringent safety measures in a laboratory setting.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate the significant health risks associated with this compound, which include being fatal if swallowed, inhaled, or in contact with skin.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.
Personal Protective Equipment (PPE) for this compound
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this hazardous chemical.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Use elbow-length PVC gloves.[3] Do not wear cotton or leather gloves as they can absorb the chemical.[4] Long sleeves should be worn over the gloves to prevent spills from entering.[4] Wash gloves with soap and water after use.[4] |
| Respiratory Protection | Respirator | A full-facepiece respirator with a combined dust and gas cartridge is recommended.[3] Use only in well-ventilated areas or outdoors.[1][5] If ventilation is inadequate, respiratory protection is mandatory.[1] |
| Eye and Face Protection | Goggles and Face Shield | Wear chemical splash goggles and a face shield, especially when there is a risk of splashing.[6] |
| Body Protection | Protective Clothing | Wear overalls or a chemical safety suit.[4][7] If clothing becomes contaminated, remove it immediately and wash the affected skin area with soap and water.[3] Contaminated clothing should be washed separately from other laundry before reuse.[5][8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation and Precautionary Measures:
-
Read and understand the Safety Data Sheet (SDS) for this compound before use.[5]
-
Ensure a well-ventilated area for handling, preferably a chemical fume hood.[3][5]
-
Have an emergency plan and necessary supplies readily available, including an eyewash station, safety shower, and first aid equipment.[9]
-
Keep the quantity of this compound in the work area to a minimum.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5]
2. Handling Procedure:
-
Don all required PPE as specified in the table above.
-
When weighing or transferring the substance, do so carefully to avoid creating dust or aerosols.
-
Use tools and equipment that are compatible with this compound and will not react with it.
3. Decontamination:
-
After handling, wash hands, arms, and face thoroughly with soap and water, especially before eating, drinking, or smoking.[3]
-
Clean all equipment and the work area with a suitable decontamination solution (e.g., detergent and water, followed by a neutralizing agent like hydrated lime if necessary).[3]
4. Spill Management:
-
In case of a spill, immediately evacuate the area and alert others.
-
Wear full protective clothing, including respiratory protection, when cleaning up spills.[4]
-
Cover the spill with an absorbent material such as sand, soil, or sawdust.[4]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[4]
-
Scrub the affected area with detergent and water.[4] Do not hose down the area as this may spread the contamination.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure risks.
-
Waste Classification: All waste and contaminated material associated with this compound should be considered hazardous waste.[8][10]
-
Containerization: Place all contaminated waste, including used PPE, absorbent materials from spills, and empty containers, into clearly labeled, sealed containers.
-
Disposal Method: The preferred method for the disposal of this compound waste is high-temperature incineration in a specialized chemical incinerator facility.[8][10][11] If incineration is not available, burying in a designated hazardous waste landfill may be an alternative, but local regulations must be strictly followed.[4]
-
Empty Containers: Do not reuse empty containers.[4] Puncture and crush plastic or metal containers to prevent reuse before disposal.[4]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. toolsfortransformation.net [toolsfortransformation.net]
- 2. za.uplcorp.com [za.uplcorp.com]
- 3. toolsfortransformation.net [toolsfortransformation.net]
- 4. pngopra.org [pngopra.org]
- 5. horticentre.co.nz [horticentre.co.nz]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. solutionsstores.com [solutionsstores.com]
- 8. This compound [fao.org]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. pic.int [pic.int]
- 11. This compound (HSG 79, 1993) [inchem.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
